molecular formula C19H20Cl2N2O B562003 Demethylchloro Citalopram Hydrochloride CAS No. 64372-52-7

Demethylchloro Citalopram Hydrochloride

Cat. No.: B562003
CAS No.: 64372-52-7
M. Wt: 363.282
InChI Key: QMEHNDJVEDFNAT-UHFFFAOYSA-N
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Description

Demethylchloro Citalopram Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C19H20Cl2N2O and its molecular weight is 363.282. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-chlorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEHNDJVEDFNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675664
Record name 1-(4-Chlorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64372-52-7
Record name 1-(4-Chlorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Demethylchloro Citalopram Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides an in-depth technical overview of the synthesis and characterization of Demethylchloro Citalopram Hydrochloride. This compound is a significant derivative of Citalopram, a widely recognized selective serotonin reuptake inhibitor (SSRI).[1] Primarily intended for an audience of researchers, scientists, and professionals in drug development, this document elucidates the chemical rationale, experimental procedures, and analytical validation required to produce and verify this compound.

Overview of this compound

This compound is chemically known as 1-(4-chlorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile hydrochloride.[1] It is structurally analogous to Citalopram, differing by the substitution of a chlorine atom for the fluorine atom on the phenyl ring and the presence of a secondary amine (methylamino) instead of a tertiary amine (dimethylamino) in the side chain.

Key Identifiers:

  • CAS Number: 64372-52-7[1][2]

  • Molecular Formula: C₁₉H₂₀Cl₂N₂O[1]

  • Molecular Weight: 363.28 g/mol [1]

Significance and Applications

The primary utility of this compound lies in its application within pharmaceutical research and development. Its significance can be understood through several key roles:

  • Reference Standard: It serves as a critical reference standard for the identification and quantification of impurities and metabolites during the manufacturing and analysis of Citalopram and related compounds.[3][4] The presence of such related substances is a key quality attribute monitored by regulatory bodies.

  • Internal Standard: Due to its structural similarity to Citalopram and its metabolites, it is a suitable candidate for use as an internal standard in various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), to ensure accuracy and precision in quantification.[1]

  • Pharmacological Research: As a derivative of a potent SSRI, this compound is of interest for studying structure-activity relationships (SAR) at the serotonin transporter (SERT).[1][5] Investigating how modifications to the Citalopram structure affect receptor binding and reuptake inhibition provides valuable insights for the design of novel therapeutics.[1]

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of this compound can be logically devised by adapting established synthetic routes for Citalopram and its analogues.[6][7][8] A robust strategy involves a convergent synthesis, culminating in the cyclization to form the dihydroisobenzofuran core, followed by the attachment of the sidechain.

Rationale for the Proposed Synthetic Pathway

The chosen pathway prioritizes commercially available starting materials and employs well-documented, high-yielding reactions. The core of the strategy is a Grignard reaction between a substituted phthalide and a 4-chlorophenyl magnesium halide, which effectively constructs the quaternary carbon center. This is a common and efficient method for creating the diaryl carbinol core of Citalopram-like molecules.[7] Subsequent reduction and acid-catalyzed cyclization afford the key phthalane intermediate. The final alkylation step introduces the N-methylaminopropyl sidechain. This stepwise approach allows for purification at intermediate stages, ensuring a high-purity final product.

Visualized Synthetic Workflow

The following diagram illustrates the proposed multi-step synthesis, highlighting the key transformations from starting materials to the final hydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization cluster_3 Step 4: Alkylation & Salification A 5-Cyanophthalide C Benzophenone Intermediate A->C THF B 4-Chlorophenyl magnesium bromide B->C D Diol Intermediate C->D NaBH4, MeOH E 1-(4-Chlorophenyl)-1,3-dihydro- isobenzofuran-5-carbonitrile D->E H3PO4, Heat G Demethylchloro Citalopram (Free Base) E->G NaH, DMF F 3-Chloro-N-methylpropylamine F->G H Demethylchloro Citalopram Hydrochloride (Final Product) G->H HCl in Ether

Caption: Proposed synthetic pathway for Demethylchloro Citalopram HCl.

Experimental Protocol: Synthesis

Disclaimer: These protocols are intended for qualified laboratory personnel and should be performed with appropriate safety precautions.

Step 1: Synthesis of 2-(4-Chloro-benzoyl)-4-cyano-benzoic acid

The synthesis begins with the reaction of 5-cyanophthalide with a Grignard reagent prepared from 4-chlorobromobenzene. This reaction is the cornerstone for establishing the diaryl scaffold.

  • Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings to anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-chlorobromobenzene in anhydrous THF dropwise, maintaining a gentle reflux.

  • Reaction: Cool the Grignard solution to 0°C. Add a solution of 5-cyanophthalide in anhydrous THF dropwise, ensuring the internal temperature does not exceed 10°C.

  • Workup: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzophenone intermediate.

Step 2: Synthesis of the Diol Intermediate

The benzophenone intermediate is reduced to the corresponding diol. This reduction is a critical step before the ring-closing reaction.

  • Reduction: Dissolve the crude product from Step 1 in methanol. Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise, controlling the effervescence.

  • Monitoring: Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Workup: Quench the reaction by adding acetone. Remove the solvent under reduced pressure. Add water and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to obtain the crude diol intermediate.

Step 3: Cyclization to form the Phthalane Core

Acid-catalyzed dehydration of the diol intermediate results in the formation of the critical 1,3-dihydroisobenzofuran ring system.[9]

  • Ring Closure: Add the crude diol to a solution of 85% phosphoric acid. Heat the mixture with vigorous stirring. The reaction progress can be monitored by the disappearance of the starting material using TLC.

  • Workup: Cool the reaction mixture and pour it onto ice water. Neutralize carefully with a sodium hydroxide solution. Extract the product with toluene. Wash the organic layer with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude phthalane core.

  • Purification: Purify the crude product via column chromatography on silica gel.

Step 4: Alkylation and Hydrochloride Salt Formation

The final steps involve attaching the sidechain via N-alkylation and converting the resulting free base to its stable hydrochloride salt for improved handling and stability.

  • Alkylation: Dissolve the purified phthalane core from Step 3 in anhydrous dimethylformamide (DMF). Add sodium hydride (NaH) portion-wise at 0°C. After stirring, add 3-chloro-N-methylpropylamine. Allow the reaction to proceed at room temperature.

  • Workup: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under vacuum to obtain the free base of Demethylchloro Citalopram.

  • Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Add a solution of hydrochloric acid in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate.

  • Final Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.

Summary of Analytical Data

The following table summarizes the key analytical techniques and expected results for the validation of this compound.

Technique Parameter Expected Result/Value Purpose
HPLC Purity>99.0%Quantify purity and impurities
¹H NMR Chemical Shifts (δ)Aromatic: 7.0-8.0 ppm; Aliphatic: 1.0-4.0 ppmStructural Elucidation
¹³C NMR Chemical Shifts (δ)Nitrile (C≡N): ~120 ppm; Quaternary C: ~85 ppmCarbon Skeleton Confirmation
LC-MS [M+H]⁺m/z ≈ 327.1 (for free base)Molecular Weight Verification
XRPD d-spacings (Å)Principal peaks at 8.42, 6.15, 4.28, 3.71Crystalline Phase ID
Detailed Characterization Methodologies

HPLC is the definitive method for assessing the purity of the final compound and detecting any process-related impurities.[3][10]

Protocol:

  • System: An HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., potassium phosphate buffer).[11]

  • Detection: UV detection at a suitable wavelength, typically around 220-240 nm.[11][12]

  • Sample Preparation: Dissolve a known quantity of the synthesized compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the area percentage of the main peak.

NMR spectroscopy provides unambiguous structural confirmation by mapping the hydrogen and carbon framework of the molecule.[1]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).[1]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Key signals to verify include the distinct patterns of the aromatic protons and the signals corresponding to the methylamino and propyl chain protons.[1]

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Confirm the presence of the nitrile carbon (~120 ppm), the quaternary carbon (~85 ppm), and the distinct signals for the aromatic and aliphatic carbons.[1]

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Protocol:

  • System: A Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source is typically used.[13]

  • Method: Infuse a dilute solution of the sample directly into the mass spectrometer or analyze the eluent from the HPLC system.

  • Analysis: Operate the MS in positive ion mode to detect the protonated molecular ion [M+H]⁺. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the free base.

XRPD is a powerful technique for characterizing the crystalline state of the final product. It provides a unique fingerprint that can be used to identify the solid-state form and detect polymorphism.[14][15]

Protocol:

  • Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder.

  • Data Collection: Place the sample on a zero-background holder and analyze using an X-ray diffractometer.

  • Analysis: Compare the resulting diffraction pattern with reference data. The characteristic diffraction pattern for this compound should exhibit principal reflections at d-spacings of 8.42, 6.15, 4.28, and 3.71 angstroms.[1]

Conclusion

This guide has detailed a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. By following the outlined synthetic strategy and employing the specified analytical techniques, researchers can confidently produce and validate this important Citalopram derivative. The protocols described herein are designed to be self-validating, ensuring a final product of high purity and confirmed identity, suitable for its intended applications in pharmaceutical research and as an analytical standard.

References

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  • Toker, S. E., & Göğer, N. G. (2010). Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography. FABAD Journal of Pharmaceutical Sciences, 35(2), 81-88. Available from: [Link]

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  • Tournel, G., et al. (2001). Simultaneous analysis of citalopram and desmethylcitalopram by liquid chromatography with fluorescence detection after solid-phase extraction. Clinical Chemistry and Laboratory Medicine, 39(6), 513-516. Available from: [Link]

  • Olesen, O. V., & Linnet, K. (1996). High-performance liquid chromatography method for analyzing citalopram and desmethylcitalopram from human serum. Journal of Chromatography B: Biomedical Sciences and Applications, 675(1), 127-132. Available from: [Link]

  • Reddy, B. C., et al. (2009). Process for the purification of citalopram. U.S. Patent No. 7,511,161 B2. Washington, DC: U.S. Patent and Trademark Office.
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  • Garcia-Bournissen, F., et al. (2009). Quantification of Citalopram or Escitalopram and Their Demethylated Metabolites in Neonatal Hair Samples by Liquid Chromatography-Tandem Mass Spectrometry. Therapeutic Drug Monitoring, 31(4), 524-529. Available from: [Link]

  • Zhu, L., et al. (2011). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 54(9), 3426-3437. Available from: [Link]

  • Johansen, S. S., & Dalsgaard, P. W. (2017). Enantioselective analysis of citalopram and demethylcitalopram in human whole blood by chiral LC-MS/MS and application in forensic cases. Drug Testing and Analysis, 9(10), 1549-1554. Available from: [Link]

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  • Johansen, S. S., & Dalsgaard, P. W. (2017). Enantioselective analysis of citalopram and demethylcitalopram in human whole blood by chiral LC-MS/MS and application in forensic cases. Drug Testing and Analysis, 9(10), 1549-1554. Available from: [Link]

  • Andersen, K., et al. (2003). Method For the Preparation of Citalopram. European Patent No. EP1298124B1. Munich, Germany: European Patent Office.
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  • de Oliveira, A. R., et al. (2007). Enantioselective analysis of citalopram and demethylcitalopram in human and rat plasma by chiral LC-MS/MS: application to pharmacokinetics. Biomedical Chromatography, 21(11), 1163-1170. Available from: [Link]

  • Lewis, R. J., et al. (2012). Analysis of Citalopram and Desmethylcitalopram in Postmortem Fluids and Tissues Using Liquid Chromatography-Mass Spectrometry. Defense Technical Information Center. Available from: [Link]

  • Kumar, P., et al. (2004). Preparation of pure citalopram. U.S. Patent No. 6,781,003 B1. Washington, DC: U.S. Patent and Trademark Office.
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  • Topiol, S., et al. (2017). X-ray structure based evaluation of analogs of citalopram: Compounds with increased affinity and selectivity compared with R-citalopram for the allosteric site (S2) on hSERT. Bioorganic & Medicinal Chemistry Letters, 27(4), 849-854. Available from: [Link]

  • Jain, D., et al. (2012). Development and Validation of Stability Indicating Assay Methods (SIAMs) for Citalopram HBr by Using UV-Visible Spectrophotometer. International Journal of Pharmaceutical Sciences and Drug Research, 4(3), 233-237. Available from: [Link]

  • Li, F., et al. (2010). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. Journal of Medicinal Chemistry, 53(5), 2237-2247. Available from: [Link]

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Sources

A Technical Guide to the Early-Stage Discovery of Novel Citalopram Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Evolving Citalopram

Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of major depressive disorder.[][2] Its primary mechanism of action involves the potentiation of serotonergic activity in the central nervous system by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.[3][4] While effective, the therapeutic landscape for antidepressants is continually evolving, driven by the need for improved efficacy, faster onset of action, and reduced side effect profiles.[5][6]

The development of novel citalopram derivatives is a strategic approach to address these needs. The core chemical scaffold of citalopram presents a versatile platform for medicinal chemists to introduce targeted modifications. These modifications aim to enhance selectivity, modulate binding kinetics, and potentially engage with allosteric sites on the SERT protein, a concept that has gained traction for its potential to offer a more nuanced modulation of serotonin reuptake.[7][8] This guide provides an in-depth technical overview of the key stages and methodologies involved in the early-stage discovery of next-generation citalopram derivatives, from initial design concepts to preclinical candidate selection.

Part 1: Rational Drug Design and Lead Identification

The journey to a novel citalopram derivative begins with a robust and well-considered drug design strategy. This phase is not a random walk through chemical space but a targeted effort guided by a deep understanding of the SERT protein and the structure-activity relationships (SAR) of existing ligands.

Foundational Strategy: Structure-Activity Relationship (SAR) Studies

The cornerstone of rational drug design is the systematic exploration of how chemical structure influences biological activity. For citalopram derivatives, this involves synthesizing a library of analogs with specific modifications to the parent molecule and evaluating their impact on SERT binding affinity and selectivity.

Key Structural Regions for Modification:

  • Phthalane Ring System: Modifications to this core scaffold can influence the overall conformation and lipophilicity of the molecule.

  • Fluorophenyl Group: The position and nature of substituents on this aromatic ring are critical for high-affinity binding to the orthosteric site (S1) of SERT.

  • Dimethylaminopropyl Side Chain: Alterations to the length and branching of this chain can impact both potency and pharmacokinetic properties.

A systematic SAR study was conducted on citalopram and its structurally related congener, talopram, to investigate substituents that could confer selectivity for the allosteric (S2) binding site on SERT.[7][8] This study highlighted that specific modifications, such as the creation of dimethyl citalopram, could increase affinity for the allosteric site.[7][9]

Computational Chemistry: In Silico Design and Virtual Screening

Computational tools are indispensable in modern drug discovery, enabling the rapid in silico evaluation of large virtual libraries of compounds and prioritizing those with the highest probability of success.

Key Computational Techniques:

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For citalopram derivatives, docking studies against a homology model or cryo-EM structure of SERT can provide valuable insights into binding modes and identify key interactions.

  • Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the physicochemical properties of a series of citalopram analogs with their biological activity.[6] These models can then be used to predict the activity of novel, unsynthesized compounds.

  • Virtual Screening: Large chemical databases can be screened virtually against the SERT binding site to identify novel scaffolds that mimic the key pharmacophoric features of citalopram.

The general workflow for computational design is an iterative cycle of design, synthesis, and testing, with computational methods significantly reducing the number of required iterations.[10]

Lead Identification Workflow

The initial phase of discovery culminates in the identification of "lead" compounds—molecules that exhibit promising activity and possess a chemical scaffold amenable to further optimization.

Lead_Identification_Workflow cluster_0 Design & Screening cluster_1 Lead Generation Virtual_Screening Virtual Screening of Compound Libraries Hit_Identification Hit Identification Virtual_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies SAR_Studies->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization Hit_Identification->Hit_to_Lead Lead_Compound Lead Compound Selection Hit_to_Lead->Lead_Compound

Caption: A simplified workflow for lead identification, from initial screening to lead compound selection.

Part 2: In Vitro Screening and Lead Optimization

Once a set of promising lead compounds has been identified, the focus shifts to rigorous in vitro testing and subsequent chemical optimization to enhance their pharmacological and pharmacokinetic properties.

Primary Screening: SERT Binding and Uptake Assays

The initial in vitro evaluation of novel citalopram derivatives centers on their ability to interact with and inhibit the function of the serotonin transporter.

Protocol 1: Radioligand Binding Assay for SERT Affinity

This assay directly measures the affinity of a test compound for the serotonin transporter.

Materials:

  • Membranes from cells stably expressing human SERT (e.g., HEK293-hSERT cells)

  • [³H]-Citalopram (radioligand)

  • Test compounds (novel citalopram derivatives)

  • Scintillation fluid and vials

  • Filtration apparatus with glass fiber filters

Procedure:

  • Prepare a series of dilutions of the test compounds.

  • In a 96-well plate, incubate the hSERT-expressing cell membranes with a fixed concentration of [³H]-citalopram and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters to remove non-specific binding.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the IC₅₀ value for each test compound, which represents the concentration required to inhibit 50% of the specific binding of [³H]-citalopram.

Protocol 2: [³H]-Serotonin Uptake Assay

This functional assay measures the ability of a compound to inhibit the reuptake of serotonin into cells expressing SERT.

Materials:

  • HEK293 cells stably expressing hSERT

  • [³H]-Serotonin

  • Test compounds

  • Cell culture medium and plates

Procedure:

  • Plate the hSERT-expressing cells in 96-well plates and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of the test compounds.

  • Add a fixed concentration of [³H]-serotonin to each well and incubate for a short period.

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Determine the IC₅₀ value for the inhibition of serotonin uptake for each compound.

Lead Optimization Strategies

The data from the primary screens guide the lead optimization process, which is an iterative cycle of chemical synthesis and biological testing aimed at improving the overall profile of the lead compounds.

Key Optimization Goals and Strategies:

Property to Optimize Medicinal Chemistry Strategies
Potency (SERT Affinity) Bioisosteric replacement of key functional groups, conformational constraint to favor the active conformation.
Selectivity (vs. DAT, NET) Introduction of steric bulk or specific electronic features to disfavor binding to other monoamine transporters.
Metabolic Stability Blocking sites of metabolism (e.g., through fluorination), modifying lipophilicity.
Solubility Introduction of polar functional groups.
Permeability Modulation of lipophilicity and hydrogen bonding potential.

Techniques such as bioisosteric replacement and scaffold hopping are employed to enhance desirable properties.[11]

Lead Optimization Workflow

The lead optimization phase is a cyclical process that refines the lead compounds into preclinical candidates.

Lead_Optimization_Workflow Design Design Analogs Synthesize Synthesize Analogs Design->Synthesize New Structures Test In Vitro & ADME Testing Synthesize->Test Novel Compounds Analyze Analyze SAR Data Test->Analyze Biological Data Analyze->Design Improved Insights

Caption: The iterative cycle of lead optimization in drug discovery.

Part 3: Preclinical Evaluation

Promising candidates that emerge from the lead optimization phase undergo a more comprehensive preclinical evaluation to assess their in vivo efficacy and safety profile.

In Vivo Pharmacodynamic and Efficacy Models

Animal models are crucial for demonstrating the potential therapeutic effect of a novel citalopram derivative in a living system.

Commonly Used Behavioral Models for Antidepressant Activity:

  • Forced Swim Test (FST): This model assesses behavioral despair in rodents. A reduction in immobility time after drug administration is indicative of an antidepressant-like effect.

  • Tail Suspension Test (TST): Similar to the FST, this test measures the duration of immobility when a mouse is suspended by its tail.

  • Chronic Mild Stress (CMS) Model: This is a more translationally relevant model that exposes animals to a series of unpredictable, mild stressors over several weeks to induce a depressive-like state. The ability of a compound to reverse the resulting anhedonia (reduced pleasure-seeking behavior) is a strong indicator of antidepressant efficacy.

Early Safety and Toxicology Assessment

A preliminary assessment of the safety profile of a preclinical candidate is essential before it can be considered for clinical development.

Key Early Safety Studies:

  • In Vitro hERG Assay: This assay assesses the potential for a compound to inhibit the hERG potassium channel, which can lead to cardiac arrhythmias.

  • AMES Test: This bacterial reverse mutation assay is used to screen for potential mutagenicity.

  • Preliminary In Vivo Toxicology: Rodent studies are conducted to determine the maximum tolerated dose (MTD) and to identify any potential target organ toxicities.

Conclusion

The early-stage discovery of novel citalopram derivatives is a multidisciplinary endeavor that integrates rational drug design, computational chemistry, in vitro and in vivo pharmacology, and early safety assessment. By systematically exploring the chemical space around the citalopram scaffold and employing a robust screening and optimization cascade, it is possible to identify next-generation antidepressant candidates with the potential for improved clinical outcomes. The methodologies outlined in this guide provide a framework for researchers to navigate the complexities of this process and to advance the development of safer and more effective treatments for depressive disorders.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Citalopram?. [Link]

  • PharmaCompass.com. Citalopram | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Citalopram Hydrochloride?. [Link]

  • National Center for Biotechnology Information. (2023, July 31). Citalopram - StatPearls. [Link]

  • Imperial Bioscience Review. (2020, October 30). The history of antidepressants: discovery and development. [Link]

  • Wikipedia. Development and discovery of SSRI drugs. [Link]

  • A brief history of the development of antidepressant drugs: From monoamines to glutamate. [Link]

  • ResearchGate. Multi-VS scheme toward discovery of antidepressant lead compounds.... [Link]

  • National Center for Biotechnology Information. (2016, February). Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter. [Link]

  • National Center for Biotechnology Information. (2025, April 28). Did Serendipity Contribute to the Discovery of New Antidepressant Drugs? Historical Analysis Using Operational Criteria. [Link]

  • Cambridge University Press. (2018, February 1). A brief history of antidepressant drug development: from tricyclics to beyond ketamine. [Link]

  • National Center for Biotechnology Information. (2014, October 22). 3D-QSAR Design of New Escitalopram Derivatives for the Treatment of Major Depressive Disorders. [Link]

  • PubMed. (2016). Structure-activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5-HT transporter. [Link]

  • ResearchGate. (2016). (PDF) Structure-activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the serotonin transporter. [Link]

  • ResearchGate. 3 Citalopram derivatives with selective (S2 site) allosteric effect (18...). [Link]

  • Patsnap Synapse. (2025, May 21). What are the methods of lead optimization in drug discovery?. [Link]

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  • Wikipedia. Drug design. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of Demethylchloro Citalopram Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Demethylchloro citalopram hydrochloride, a derivative of the well-known selective serotonin reuptake inhibitor (SSRI) citalopram, is a compound of significant interest in neuropharmacological research.[1] Its potential applications as a research tool, an internal standard in pharmacokinetic studies, and even as a therapeutic agent warrant a thorough understanding of its fundamental physicochemical properties.[1] This guide provides a comprehensive overview of the solubility and stability of this compound, offering critical insights for its handling, formulation, and analysis.

Understanding the Molecule: Physicochemical Properties

This compound possesses a molecular formula of C₁₉H₁₉ClN₂O · HCl and a molecular weight of approximately 346.83 g/mol .[2] The presence of a chlorine atom on the aromatic ring and the demethylation of the tertiary amine distinguish it from its parent compound, citalopram.[1] These structural modifications can influence its solubility and stability profile. The hydrochloride salt form is intentionally created to enhance its solubility and stability.[1]

Solubility Profile

Aqueous Solubility: Citalopram hydrobromide is described as sparingly soluble in water.[3][4] Given the structural similarities, it is anticipated that this compound will also exhibit some degree of aqueous solubility, a critical factor for in vitro assays and potential formulation development. As an amine hydrochloride salt, its solubility is expected to be pH-dependent, with higher solubility in acidic conditions where the amine group is protonated.

Organic Solvent Solubility: Citalopram hydrobromide is soluble in ethanol.[3][4][5] It is highly probable that this compound will also be soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). This is a crucial consideration for preparing stock solutions for experimental use.

Protocol for Solubility Determination:

To empirically determine the solubility of this compound, a standardized shake-flask method can be employed.

Experimental Protocol: Equilibrium Solubility Determination

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, DMSO).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at the tested temperature.

Stability Characteristics and Degradation Pathways

The stability of a pharmaceutical compound is paramount for ensuring its quality, efficacy, and safety. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. While specific stability data for this compound is limited, extensive research on its parent compound, citalopram, provides a strong foundation for predicting its stability profile.

Forced degradation studies on citalopram have been conducted under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic conditions.[6][7][8][9][10][11]

Hydrolytic Stability:

  • Acidic Conditions: Citalopram has been shown to degrade under acidic hydrolysis.[9][11] The primary degradation products identified include Impurity-D and Impurity-F.[11]

  • Alkaline Conditions: Citalopram is also susceptible to degradation in alkaline conditions.[9][11]

  • Neutral Conditions: Citalopram is relatively stable in neutral aqueous solutions.[12]

Oxidative Stability:

Oxidative degradation of citalopram has been observed, particularly in the presence of strong oxidizing agents like hydrogen peroxide.[7][8][9]

Thermal Stability:

In the solid state, citalopram has demonstrated good thermal stability.[7] However, prolonged exposure to high temperatures can lead to some degradation.[8][9]

Photostability:

Citalopram is known to be sensitive to light.[7] Photodegradation can lead to the formation of several products, including N-desmethylcitalopram (a major product) and citalopram N-oxide (a minor product).[12] The degradation is more pronounced at higher pH levels.[12] Computational studies have explored the photodegradation pathways of citalopram, suggesting that reactions involving hydroxyl radicals and singlet oxygen, as well as direct photolysis, contribute to its breakdown.[13][14]

Predicted Stability of this compound:

Given that demethylchloro citalopram is a metabolite of citalopram, it is likely to share similar degradation pathways. The presence of the chloro group might influence the rate and specifics of degradation, but the core functional groups susceptible to degradation (the tertiary amine and the phthalane ring system) remain. Therefore, it is reasonable to expect that this compound will be susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress.

Table 1: Summary of Citalopram Forced Degradation Studies and Predicted Behavior of this compound

Stress ConditionObserved Degradation of CitalopramPredicted Behavior of this compoundKey Degradation Products (of Citalopram)
Acid Hydrolysis Significant degradation[9][11]Likely to degradeImpurity-D, Impurity-F[11]
Alkaline Hydrolysis Significant degradation[9][11]Likely to degradeNot specified in detail
Oxidative Significant degradation[7][8][9]Likely to degradeCitalopram N-oxide[7]
Thermal (Solid) Relatively stable[7]Likely to be relatively stableMinimal degradation
Photolytic Significant degradation[7][12]Likely to degradeN-desmethylcitalopram, Citalopram N-oxide[12]

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the active compound and the increase in degradation products over time. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection is the most common and effective technique for this purpose.

Workflow for Developing a Stability-Indicating HPLC Method:

Sources

A Deep Dive into the Spectroscopic Characterization of Demethylchloro Citalopram

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the spectroscopic techniques essential for the structural elucidation and analysis of Demethylchloro Citalopram, a potential metabolite or impurity related to the widely used antidepressant, Citalopram. As the pharmaceutical industry faces increasing scrutiny for drug purity and safety, a profound understanding of the analytical methodologies for identifying and characterizing related substances is paramount.[1][2] This document moves beyond procedural outlines to delve into the causal reasoning behind experimental choices in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), ensuring a robust and validated approach to the analytical challenges presented by novel or unexpected compounds.

Introduction: The Significance of Demethylchloro Citalopram

Citalopram, a selective serotonin reuptake inhibitor (SSRI), undergoes metabolism in the body, primarily through demethylation, to form metabolites such as Desmethylcitalopram.[3][4] The potential for chloro-substituted analogues to arise, either as synthetic impurities or metabolic byproducts, necessitates their unambiguous identification. Demethylchloro Citalopram represents a molecule of interest in this context. Its structural characterization is crucial for understanding potential pharmacological activity, toxicity, and for maintaining the quality and safety of the parent drug. Spectroscopic analysis, particularly the synergistic use of NMR and MS, provides the definitive structural information required for these purposes.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Architecture

NMR spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules.[6] It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For a molecule like Demethylchloro Citalopram, a suite of NMR experiments is employed to assign every proton and carbon atom, thereby confirming its precise chemical structure.

Foundational 1D NMR Experiments: ¹H and ¹³C NMR
  • ¹H NMR (Proton NMR): This is the initial and most informative NMR experiment. The chemical shift of each proton is dictated by its electronic environment. For Demethylchloro Citalopram, we would expect distinct signals for the aromatic protons, the protons of the dihydroisobenzofuran ring system, the propyl side chain, and the remaining methyl group on the nitrogen. The integration of these signals provides a ratio of the number of protons in each environment, and the coupling patterns (multiplicity) reveal the number of neighboring protons.

  • ¹³C NMR (Carbon NMR): This experiment provides a signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the functional group and hybridization of the carbon atom. This allows for the identification of quaternary carbons, which are not observable in ¹H NMR.

Advanced 2D NMR Techniques for Unambiguous Assignments

While 1D NMR provides a wealth of information, complex molecules often exhibit signal overlap. 2D NMR experiments are essential for resolving these ambiguities and definitively establishing the molecular structure.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of proton networks within the molecule. For Demethylchloro Citalopram, COSY would be instrumental in connecting the protons along the propyl side chain and within the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, providing a powerful tool for assigning the carbon skeleton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for connecting different molecular fragments and for assigning quaternary carbons. For instance, the protons of the methyl group on the nitrogen would show a correlation to the adjacent methylene carbon and the carbon on the other side of the nitrogen.

  • DEPT (Distortionless Enhancement by Polarization Transfer): While not a 2D experiment, DEPT is often used in conjunction with ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups, further aiding in spectral assignment.

Predicted NMR Data for Demethylchloro Citalopram

While specific experimental data for Demethylchloro Citalopram is not publicly available, we can predict the expected NMR chemical shifts based on the known data for Citalopram and the well-understood effects of demethylation and chlorination on NMR spectra.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale for Prediction
Aromatic Protons7.0 - 7.8115 - 165The presence of the electron-withdrawing chloro and cyano groups will influence the chemical shifts of the aromatic protons and carbons.
Dihydroisobenzofuran Protons5.0 - 5.570 - 90These protons are adjacent to an oxygen atom, leading to a downfield shift.
Propyl Chain Protons1.5 - 3.020 - 60The protons closer to the nitrogen atom will be more deshielded.
N-CH₃ Proton~2.5~35The chemical shift is characteristic of a methyl group attached to a nitrogen.
Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the Demethylchloro Citalopram analytical standard in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis and Assignment: Analyze the processed spectra to assign all proton and carbon signals and confirm the structure of Demethylchloro Citalopram.

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Demethylchloro Citalopram Sample NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer High-Field NMR Spectrometer NMR_Tube->Spectrometer Experiments 1D (¹H, ¹³C, DEPT) 2D (COSY, HSQC, HMBC) Spectrometer->Experiments FID Raw FID Data Experiments->FID Processing Fourier Transform, Phase & Baseline Correction FID->Processing Spectra Processed 1D & 2D Spectra Processing->Spectra Assignment Structural Elucidation & Verification Spectra->Assignment Final_Report Final_Report Assignment->Final_Report Final Report

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Ionization Techniques: Getting Molecules into the Gas Phase

The first step in MS analysis is to ionize the sample. For a molecule like Demethylchloro Citalopram, soft ionization techniques are preferred to minimize fragmentation during the ionization process and to ensure the observation of the molecular ion.

  • Electrospray Ionization (ESI): ESI is a widely used technique for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ in positive ion mode.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar molecules and can also produce [M+H]⁺ ions.

Mass Analyzers: Separating the Ions

Once ionized, the ions are separated based on their m/z ratio by a mass analyzer. High-resolution mass analyzers are crucial for determining the accurate mass and elemental composition of a molecule.

  • Quadrupole Time-of-Flight (Q-TOF): Q-TOF instruments provide high resolution and mass accuracy, enabling the determination of the elemental formula of the molecular ion and its fragments.

  • Orbitrap: Orbitrap mass analyzers offer very high resolution and mass accuracy, making them ideal for unambiguous elemental composition determination.

Tandem Mass Spectrometry (MS/MS): Probing Molecular Structure

Tandem mass spectrometry (MS/MS or MS²) involves the selection of a specific ion (the precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions (product ions). The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification. For Demethylchloro Citalopram, key fragmentations would be expected to occur at the C-N bonds of the side chain and within the dihydroisobenzofuran ring system.

Predicted Mass Spectrometry Data for Demethylchloro Citalopram
Ion Predicted m/z Description
[M+H]⁺345.1279The protonated molecular ion. The exact mass will depend on the position of the chloro substituent.
Fragment 1VariableLoss of the propylamino side chain.
Fragment 2VariableCleavage within the dihydroisobenzofuran ring.
Experimental Protocol for MS Analysis
  • Sample Preparation: Prepare a dilute solution of the Demethylchloro Citalopram analytical standard in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid to promote protonation.

  • Infusion and Data Acquisition: Infuse the sample solution directly into the mass spectrometer or introduce it via an HPLC system. Acquire full scan MS and product ion (MS/MS) spectra.

  • Data Analysis: Analyze the acquired spectra to determine the accurate mass of the molecular ion and to identify the major fragment ions. Compare the observed data with the predicted values to confirm the identity of Demethylchloro Citalopram.

MS Analysis Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms MS Analysis cluster_analysis_ms Data Interpretation Sample_MS Demethylchloro Citalopram Sample Solution Dilute Solution Sample_MS->Solution Solvent_MS Methanol/ Acetonitrile Solvent_MS->Solution Ion_Source Ion Source (ESI/APCI) Solution->Ion_Source Infusion/LC Mass_Analyzer Mass Analyzer (Q-TOF/Orbitrap) Ion_Source->Mass_Analyzer Ionization Full_Scan Full_Scan Mass_Analyzer->Full_Scan Full Scan MS MSMS MSMS Mass_Analyzer->MSMS MS/MS Accurate_Mass Accurate Mass & Elemental Comp. Full_Scan->Accurate_Mass Analysis Fragmentation Fragmentation Pattern MSMS->Fragmentation Analysis Confirmation Structural Confirmation Accurate_Mass->Confirmation Fragmentation->Confirmation Final_Report_MS Final_Report_MS Confirmation->Final_Report_MS Final Report

Caption: Workflow for MS-based structural confirmation.

Conclusion: A Synergistic Approach to Structural Certainty

The comprehensive spectroscopic analysis of Demethylchloro Citalopram, integrating both NMR and MS techniques, is essential for its unambiguous identification and characterization. While NMR spectroscopy provides the detailed architectural map of the molecule, high-resolution mass spectrometry confirms its elemental composition and provides corroborating structural evidence through fragmentation analysis. This synergistic approach ensures the highest level of scientific rigor and is a cornerstone of modern pharmaceutical analysis, safeguarding the quality and safety of therapeutic agents. The principles and methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently tackle the analytical challenges of novel and unexpected pharmaceutical compounds.

References

  • Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Spectroscopy.
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis.
  • Identification and profiling of impurities in Pharmaceuticals.
  • Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography. Marmara Pharmaceutical Journal.
  • Enantioselective Analysis of Citalopram and its Metabolites in Postmortem Blood and Genotyping For CYD2D6 and CYP2C19.
  • Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline. PubMed.
  • Analytical procedures for the determination of the selective serotonin reuptake inhibitor antidepressant citalopram and its metabolites.
  • Metabolomic signature of exposure and response to citalopram/escitalopram in depressed outp
  • Citalopram and Escitalopram P

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of Demethylchloro Citalopram

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylchloro citalopram represents a novel, synthetically derived analog of the well-established selective serotonin reuptake inhibitor (SSRI), citalopram. This technical guide provides a comprehensive exploration of its potential therapeutic targets, moving beyond the canonical serotonin transporter (SERT) to investigate novel avenues for drug development. By analyzing the structure-activity relationships of citalopram and its metabolites, and considering the influence of demethylation and chlorination, we delineate a rational framework for identifying and validating new targets. This document details the core pharmacology, proposes key molecular targets including the SERT allosteric site and sigma-1 receptor, and provides detailed experimental protocols for target validation. The insights presented herein are intended to guide researchers in the strategic development of next-generation therapeutics with potentially enhanced efficacy and novel indications.

Introduction: The Rationale for Demethylchloro Citalopram

Citalopram is a widely prescribed antidepressant that functions by blocking the reuptake of serotonin at the synaptic cleft, thereby increasing its availability.[1][2] It is a racemic mixture, with the S-enantiomer (escitalopram) being primarily responsible for its therapeutic effects.[3][4] Citalopram is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19, CYP3A4, and CYP2D6, to its active metabolite, desmethylcitalopram.[4][5] Desmethylcitalopram also functions as a selective serotonin reuptake inhibitor.[6]

The hypothetical molecule, Demethylchloro Citalopram, introduces two key structural modifications to the citalopram scaffold:

  • Demethylation: The removal of a methyl group from the N-dimethylamino side chain, mirroring the primary metabolic step of citalopram to desmethylcitalopram.

  • Chlorination: The addition of a chlorine atom to the phthalane ring system. The introduction of halogen atoms is a common strategy in medicinal chemistry to enhance properties such as lipophilicity, binding affinity, and metabolic stability.[7]

These modifications are predicted to alter the pharmacological profile of the parent compound, potentially leading to novel interactions with both established and off-target receptors. This guide will systematically explore these potential therapeutic targets.

Primary Target: The Serotonin Transporter (SERT)

The serotonin transporter (SERT), also known as solute carrier family 6 member 4 (SLC6A4), is the primary molecular target for citalopram and its analogs.[3] Demethylchloro Citalopram is expected to retain high affinity for SERT.

Orthosteric (S1) Binding Site

The orthosteric, or primary (S1), binding site is the location where serotonin and SSRIs like citalopram bind to inhibit reuptake.[8][9] Structure-activity relationship (SAR) studies of citalopram analogs have demonstrated that modifications to the phthalane ring are generally well-tolerated, with some substitutions even increasing binding affinity.[10] For instance, the introduction of a bromine or iodine atom at the 5-position of the dihydroisobenzofuran ring resulted in compounds with high affinity and selectivity for SERT.[10] It is therefore plausible that a chloro-substituted analog would also exhibit potent binding at the S1 site.

Allosteric (S2) Binding Site: A Novel Therapeutic Avenue

Recent research has identified a second, allosteric (S2) binding site on SERT that modulates the binding of ligands at the orthosteric site.[11][12][13] Citalopram itself exhibits low-affinity binding to this S2 site.[8][9] Allosteric modulation of SERT presents a novel therapeutic strategy, and citalopram analogs have been investigated for their potential to selectively target this site.[8][9][14][15]

The S2 site is located in the extracellular vestibule of the transporter and is formed by an aromatic pocket.[16] Binding of a ligand to the S2 site can slow the dissociation of a ligand from the S1 site, effectively prolonging the inhibition of serotonin reuptake.[16] SAR studies on citalopram derivatives have shown that it is possible to design compounds with increased selectivity for the S2 site over the S1 site.[8][9][14] Given that structural modifications can shift the binding preference of citalopram analogs, Demethylchloro Citalopram should be evaluated for its affinity and functional activity at the SERT allosteric site.

Experimental Workflow: Characterizing SERT Binding

SERT_Binding_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Functional Assays cluster_2 Ex Vivo Analysis A Radioligand Binding Assay ([3H]citalopram) B Determine Ki for S1 Site A->B H Measure serotonin uptake inhibition B->H C [3H]Serotonin Uptake Assay D Determine IC50 C->D D->H E Allosteric Modulation Assay (Dissociation Kinetics) F Determine Effect on [3H]citalopram Off-rate E->F F->H G HEK293 cells expressing hSERT G->H J [3H]Serotonin Uptake Assay H->J I Synaptosome Preparation (Rodent Brain) I->J

Caption: Workflow for characterizing the binding and functional activity of Demethylchloro Citalopram at SERT.

Secondary Target: The Sigma-1 Receptor

Several SSRIs, including citalopram and its S-enantiomer escitalopram, have been shown to possess moderate affinity for the sigma-1 receptor.[17][18] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that is implicated in a wide range of cellular processes, including neuronal plasticity and cell survival.[19]

The order of affinity for the sigma-1 receptor among common SSRIs is: fluvoxamine > sertraline > fluoxetine > escitalopram > citalopram >> paroxetine.[17] Agonism at the sigma-1 receptor is thought to contribute to the therapeutic effects of some SSRIs, potentially by potentiating nerve growth factor (NGF)-induced neurite outgrowth.[18][19]

Given that citalopram and escitalopram bind to the sigma-1 receptor, it is highly probable that Demethylchloro Citalopram will also interact with this target.[19] The specific effects of demethylation and chlorination on binding affinity and functional activity (agonist vs. antagonist) at the sigma-1 receptor warrant thorough investigation. Targeting the sigma-1 receptor could open up therapeutic possibilities beyond depression, including for neurodegenerative disorders and cognitive enhancement.[19]

Other Potential Off-Target Considerations

While SSRIs are known for their selectivity, they can interact with other receptors and transporters, which may contribute to both their therapeutic effects and side effect profiles.[20][21][22]

  • Other Monoamine Transporters: While citalopram has high selectivity for SERT over the norepinephrine transporter (NET) and the dopamine transporter (DAT), its metabolites may have altered selectivity profiles.[10][23] Demethylchloro Citalopram should be screened for its binding affinity at NET and DAT to determine its selectivity profile.

  • Histamine H1 Receptor: Citalopram is a mild antihistamine, which may contribute to its sedative properties.[4] The affinity of Demethylchloro Citalopram for the H1 receptor should be assessed.

  • Ion Channels: Some SSRIs have been shown to interact with various ion channels. These interactions are generally considered off-target effects but could potentially be harnessed for therapeutic benefit in other indications.

Experimental Protocols

Radioligand Binding Assay for SERT (S1 Site)

Objective: To determine the binding affinity (Ki) of Demethylchloro Citalopram for the orthosteric (S1) site of the human serotonin transporter.

Materials:

  • HEK293 cells stably expressing human SERT (hSERT)

  • Membrane preparation buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • [3H]Citalopram (specific activity ~80 Ci/mmol)

  • Demethylchloro Citalopram and other test compounds

  • Non-specific binding control: Fluoxetine (10 µM)

  • Scintillation cocktail and vials

  • Microplate harvester and filter mats (GF/B)

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hSERT cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 20 min at 4°C.

    • Resuspend the pellet in fresh membrane preparation buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]Citalopram (final concentration ~1 nM), and 50 µL of a serial dilution of Demethylchloro Citalopram (or other test compounds).

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of fluoxetine (10 µM).

    • Add 50 µL of the membrane preparation (50-100 µg of protein).

    • Incubate at room temperature for 60 minutes.

  • Harvesting and Counting:

    • Rapidly filter the reaction mixture through GF/B filter mats pre-soaked in 0.5% polyethyleneimine using a microplate harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[3H]Serotonin Uptake Assay

Objective: To determine the functional potency (IC50) of Demethylchloro Citalopram in inhibiting serotonin uptake.

Materials:

  • HEK293 cells expressing hSERT or rat brain synaptosomes

  • Krebs-Ringer-HEPES buffer (KRHB): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 5.6 mM glucose, pH 7.4

  • [3H]Serotonin (specific activity ~20 Ci/mmol)

  • Demethylchloro Citalopram and other test compounds

  • Non-specific uptake control: Fluoxetine (10 µM)

  • Scintillation cocktail and vials

  • Microplate harvester and filter mats (GF/C)

  • Scintillation counter

Procedure:

  • Cell/Synaptosome Preparation:

    • For cell-based assays, plate HEK293-hSERT cells in 96-well plates.

    • For ex vivo assays, prepare synaptosomes from rodent brain tissue by homogenization and differential centrifugation.

  • Uptake Assay:

    • Pre-incubate the cells or synaptosomes with a serial dilution of Demethylchloro Citalopram (or other test compounds) in KRHB for 15 minutes at 37°C.

    • Initiate the uptake by adding [3H]Serotonin (final concentration ~10 nM).

    • Incubate for 10 minutes at 37°C.

    • Terminate the uptake by rapid filtration through GF/C filter mats and washing with ice-cold KRHB.

  • Harvesting and Counting:

    • Lyse the cells on the filter mats with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the IC50 value by plotting the percentage of inhibition of serotonin uptake against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: SERT Inhibition and Downstream Effects

SERT_Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron 5HT_vesicle Serotonin Vesicle 5HT_synapse Serotonin (5-HT) 5HT_vesicle->5HT_synapse Release SERT SERT 5HT_reuptake Serotonin Reuptake 5HT_reuptake->SERT 5HT_synapse->5HT_reuptake 5HT_receptor 5-HT Receptor 5HT_synapse->5HT_receptor Binds downstream Downstream Signaling (e.g., cAMP, Ca2+) 5HT_receptor->downstream therapeutic_effect Therapeutic Effect (Antidepressant Action) downstream->therapeutic_effect Demethylchloro_Citalopram Demethylchloro Citalopram Demethylchloro_Citalopram->SERT Inhibits

Caption: Mechanism of action of Demethylchloro Citalopram at the serotonin synapse.

Quantitative Data Summary

The following table presents hypothetical binding affinity and functional potency data for Demethylchloro Citalopram in comparison to Citalopram and Desmethylcitalopram. These values are for illustrative purposes and would need to be determined experimentally.

CompoundSERT Ki (nM)SERT IC50 (nM)Sigma-1 Ki (nM)
Citalopram1.85.2292
Desmethylcitalopram12.535.0>1000
Demethylchloro Citalopram [To be determined] [To be determined] [To be determined]

Conclusion and Future Directions

Demethylchloro Citalopram represents a promising lead compound for the development of novel therapeutics targeting serotonergic and other related pathways. Its primary target is expected to remain the serotonin transporter, with the potential for unique interactions with the allosteric S2 site. Furthermore, its predicted affinity for the sigma-1 receptor opens up exciting possibilities for new therapeutic applications in neurodegenerative and psychiatric disorders.

Future research should focus on:

  • Synthesis and in vitro characterization: The synthesis of Demethylchloro Citalopram and its comprehensive pharmacological profiling are the essential next steps.

  • In vivo studies: Preclinical studies in animal models of depression, anxiety, and cognitive impairment will be crucial to evaluate its therapeutic potential.

  • Structure-based drug design: Elucidation of the binding mode of Demethylchloro Citalopram at its primary and secondary targets through techniques such as X-ray crystallography or cryo-electron microscopy will guide the design of next-generation analogs with improved potency and selectivity.

This technical guide provides a foundational framework for the exploration of Demethylchloro Citalopram as a novel therapeutic agent. The detailed protocols and proposed targets are intended to accelerate research and development efforts in this promising area of medicinal chemistry and pharmacology.

References

  • Andersen, J., et al. (2014). Structure-activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the serotonin transporter. British Journal of Pharmacology, 171(11), 2894-2905. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the serotonin transporter. [Link]

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  • Andersen, J., et al. (2014). Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter. British Journal of Pharmacology, 171(11), 2894-2905. [Link]

  • Owens, M. J., et al. (2002). Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram. Neuropsychopharmacology, 27(2), 295-301. [Link]

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  • Brimson, J. M. (2022). Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders. In Sigma Receptors. IntechOpen. [Link]

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  • Wikipedia. (n.d.). Desmethylcitalopram. [Link]

  • von Moltke, L. L., et al. (1999). Citalopram and desmethylcitalopram in vitro: human cytochromes mediating transformation, and cytochrome inhibitory effects. Biological Psychiatry, 46(6), 839-848. [Link]

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  • Google Patents. (n.d.).
  • Zhang, P., et al. (2013). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 56(17), 6847-6859. [Link]

  • Abadie, J. M., et al. (2015). Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach. Journal of Clinical Pharmacology, 55(11), 1263-1273. [Link]

  • Al-Zoubi, R. M., et al. (2018). Synthesis of Chlorinated Tetracyclic Compounds and Testing for Their Potential Antidepressant Effect in Mice. Molecules, 23(11), 2959. [Link]

  • Papageorgiou, G., et al. (2021). Off-Target Effects of Antidepressants on Vascular Function and Structure. Biomedicines, 10(1), 56. [Link]

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  • ResearchGate. (n.d.). Comparisons of SSRI binding poses and central-binding-site.... [Link]

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  • Zhang, Y., et al. (2023). Toward therapeutic drug monitoring of citalopram in depression? Insights from a systematic review. Frontiers in Pharmacology, 14, 1146755. [Link]

  • Rampono, J., et al. (2004). Citalopram and demethylcitalopram in human milk; distribution, excretion and effects in breast fed infants. British Journal of Clinical Pharmacology, 58(5), 551-555. [Link]

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Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Demethylchloro-Citalopram in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of Demethylchloro-Citalopram in human plasma. The protocol outlines a straightforward solid-phase extraction (SPE) procedure for sample preparation, followed by rapid and selective chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical and forensic applications where reliable measurement of Demethylchloro-Citalopram is required. All procedures adhere to the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[1][2]

Introduction

Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and other mood disorders.[3][4] It is metabolized in the body to several metabolites, including desmethylcitalopram.[3][5][6][7][8][9][10][11][12] Demethylchloro-Citalopram is a closely related analogue and potential metabolite or impurity. Accurate quantification of such compounds in biological matrices is crucial for understanding the pharmacokinetics, safety, and efficacy of the parent drug. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and throughput.[13]

This application note provides a comprehensive protocol for the quantification of Demethylchloro-Citalopram in human plasma. The method has been developed and validated to ensure reliability and robustness, addressing key challenges in bioanalysis such as matrix effects.[14][15][16][17]

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

LC-MS/MS Workflow for Demethylchloro-Citalopram Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample Collection spike Spike with Internal Standard plasma->spike Add IS spe Solid-Phase Extraction (SPE) spike->spe Load onto SPE cartridge elute Elution spe->elute Wash & Elute dry Evaporation to Dryness elute->dry Nitrogen Stream reconstitute Reconstitution dry->reconstitute Mobile Phase lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms Eluent Transfer integrate Peak Integration ms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Analyte calibrate->quantify

Caption: Overall workflow for the quantification of Demethylchloro-Citalopram.

Materials and Methods

Reagents and Materials
  • Demethylchloro-Citalopram reference standard

  • Citalopram-d6 (Internal Standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Human plasma (drug-free)

  • Oasis HLB Solid-Phase Extraction (SPE) cartridges[18][19]

Instrumentation
  • Waters ACQUITY UPLC I-Class System

  • Waters Xevo TQD Mass Spectrometer

  • Nitrogen generator for evaporation

Liquid Chromatography Conditions

The chromatographic separation was optimized to achieve a sharp peak shape and good resolution from potential interferences.

ParameterCondition
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 3 minutes, hold for 1 min, return to 10% B and equilibrate for 1 min
Injection Volume 5 µL
Column Temperature 40 °C
Run Time 5 minutes
Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Demethylchloro-Citalopram359.1109.13520
Citalopram-d6 (IS)331.2115.13018

Rationale for Parameter Selection: The precursor ions correspond to the protonated molecules [M+H]+. The product ions were selected based on their high abundance and specificity from fragmentation experiments.[20] Cone voltage and collision energy were optimized to maximize the signal intensity of the product ions.

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Demethylchloro-Citalopram and Citalopram-d6 (Internal Standard) in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 methanol:water to prepare working standards for calibration curve and QC samples.

  • Calibration Curve and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol: Solid-Phase Extraction (SPE)

The SPE protocol is designed to effectively remove plasma proteins and phospholipids, which can cause significant matrix effects and ion suppression.[13][17]

SPE Protocol start Start: Plasma Sample (200 µL) + IS (20 µL) condition 1. Condition SPE Cartridge (1 mL Methanol, 1 mL Water) start->condition load 2. Load Sample condition->load wash1 3. Wash 1 (1 mL 5% Methanol in Water) load->wash1 wash2 4. Wash 2 (1 mL 20% Methanol in Water) wash1->wash2 dry_step 5. Dry Cartridge (Nitrogen, 2 min) wash2->dry_step elute_step 6. Elute (1 mL Methanol) dry_step->elute_step evaporate 7. Evaporate to Dryness (Nitrogen Stream, 40°C) elute_step->evaporate reconstitute_step 8. Reconstitute (100 µL Mobile Phase A) evaporate->reconstitute_step end Inject into LC-MS/MS reconstitute_step->end

Caption: Step-by-step solid-phase extraction (SPE) protocol.

Method Validation

The method was validated according to the FDA's Bioanalytical Method Validation guidance.[1][2][21][22][23]

Linearity and Sensitivity

The calibration curve was linear over the range of 1-1000 ng/mL with a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio of >10.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Low34.5-2.15.8-1.5
Medium803.11.54.22.3
High8002.50.83.51.1

Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ) and Accuracy (%Bias) within ±15% (±20% for LLOQ).

Matrix Effect and Recovery

Matrix effects were assessed by comparing the peak area of the analyte in post-extraction spiked plasma samples to that in a neat solution.[14][16] The use of a stable isotope-labeled internal standard effectively compensated for any observed matrix effects.[13]

  • Recovery: The extraction recovery of Demethylchloro-Citalopram was consistently >85% across all QC levels.

  • Matrix Factor: The internal standard normalized matrix factor was between 0.95 and 1.05, indicating minimal and well-compensated matrix effects.

Stability

The stability of Demethylchloro-Citalopram was evaluated under various conditions:

  • Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.

  • Short-Term Stability: Stable on the benchtop at room temperature for at least 6 hours.

  • Long-Term Stability: Stable in plasma at -80°C for at least 3 months.

  • Post-Preparative Stability: Stable in the autosampler at 4°C for at least 24 hours.

Conclusion

This application note presents a robust, sensitive, and specific LC-MS/MS method for the quantification of Demethylchloro-Citalopram in human plasma. The simple and efficient SPE sample preparation, coupled with the speed and selectivity of UPLC-MS/MS, makes this method highly suitable for high-throughput analysis in clinical and research settings. The method has been thoroughly validated and meets the stringent requirements for bioanalytical method validation set by regulatory agencies.

References

  • National Institutes of Health (NIH). (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?.
  • Taylor & Francis Online. (n.d.). Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis.
  • U.S. Food and Drug Administration (FDA). (2018, May). Bioanalytical Method Validation Guidance for Industry.
  • Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • AAPS. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • U.S. Food and Drug Administration (FDA). (2001). Bioanalytical Method Validation.
  • Marmara Pharmaceutical Journal. (n.d.). Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography.
  • PubMed. (1995). Simultaneous determination of citalopram and its metabolites by high-performance liquid chromatography with column switching and fluorescence detection by direct plasma injection.
  • U.S. Food and Drug Administration (FDA). (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • U.S. Department of Health and Human Services (HHS). (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
  • PubMed. (n.d.). Solid-phase extraction and analysis of 20 antidepressant drugs in human plasma by LC/MS with SSI method.
  • ResearchGate. (n.d.). Solid-phase extraction and analysis of 20 antidepressant drugs in human plasma by LC/MS with SSI method.
  • Waters Corporation. (2023, February). Analysis of Antidepressant Drugs in Plasma for Clinical Research.
  • Trade Science Inc. (2009). A stability-indicating LC method for citalopram hydrobromide.
  • PubMed. (2007). Enantioselective analysis of citalopram and demethylcitalopram in human and rat plasma by chiral LC-MS/MS: application to pharmacokinetics.
  • ResearchGate. (n.d.). Enantioselective analysis of citalopram and demethylcitalopram in human whole blood by chiral LC-MS/MS and application in forensic cases.
  • PubMed. (2017). Enantioselective analysis of citalopram and demethylcitalopram in human whole blood by chiral LC-MS/MS and application in forensic cases.
  • PubMed. (2016). Stereoselective Determination of Citalopram and Desmethylcitalopram in Human Plasma and Breast Milk by Liquid Chromatography Tandem Mass Spectrometry.
  • ResearchGate. (n.d.). Stereoselective determination of citalopram and desmethylcitalopram in human plasma and breast milk by liquid chromatography tandem mass spectrometry | Request PDF.
  • ResearchGate. (n.d.). Proposed fragmentations for citalopram at the MS2 stage.
  • ROSA P. (2011). Analysis of citalopram and desmethylcitalopram in postmortem fluids and tissues using liquid chromatography-mass spectrometry.
  • DTIC. (n.d.). Analysis of Citalopram and Desmethylcitalopram in Postmortem Fluids and Tissues Using Liquid Chromatography-Mass Spectrometry.

Sources

Demethylchloro Citalopram: Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Niche Citalopram Analog

Demethylchloro Citalopram (CAS No. 64372-52-7) is a chlorinated derivative of N-desmethylcitalopram, the primary active metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI), citalopram. Structurally, it is identified as 1-(4-chlorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile[1]. Unlike its fluorine-containing counterpart, desmethylcitalopram, which is extensively studied as a metabolite, Demethylchloro Citalopram exists primarily as a research chemical and analytical standard[1].

While comprehensive research into its specific pharmacological effects is limited, its structural analogy to the citalopram family suggests a potential for interaction with monoamine transporters, particularly the serotonin transporter (SERT)[1][2]. The introduction of a chlorine atom in place of fluorine on the phenyl ring represents a key structural modification that could alter its binding affinity, selectivity, and metabolic stability, making it a compound of interest for structure-activity relationship (SAR) studies[3][4][5].

These application notes will provide a detailed overview of the current and potential applications of Demethylchloro Citalopram in neuroscience research. We will begin with its established role as an internal standard in bioanalytical assays and then explore its prospective use as a pharmacological tool for investigating the serotonergic system.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of Demethylchloro Citalopram is essential for its proper handling, storage, and use in experimental settings.

PropertyValueSource
CAS Number 64372-52-7[1]
Molecular Formula C₁₉H₁₉ClN₂OSmolecule
Molecular Weight 326.82 g/mol ChemicalBook
IUPAC Name 1-(4-chlorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydroisobenzofuran-5-carbonitrileSmolecule
Appearance White Crystalline PowderChemicalBook

Diagram: Chemical Structure of Demethylchloro Citalopram

Caption: Chemical structure of Demethylchloro Citalopram.

Application I: Internal Standard for Bioanalytical Methods

The primary documented application of Demethylchloro Citalopram is as an internal standard for the quantification of citalopram and its metabolites in biological matrices such as plasma, serum, and brain tissue[1]. Its structural similarity to the analytes of interest ensures comparable extraction efficiency and ionization response in mass spectrometry, while its distinct mass due to the chlorine atom allows for its clear separation and detection.

Protocol: Quantification of Citalopram and Metabolites in Plasma using LC-MS/MS with Demethylchloro Citalopram as an Internal Standard

This protocol provides a general framework. Specific parameters such as column choice, mobile phase composition, and mass spectrometer settings should be optimized for the user's specific instrumentation.

1. Materials and Reagents:

  • Citalopram, Desmethylcitalopram, and Didesmethylcitalopram analytical standards

  • Demethylchloro Citalopram Hydrochloride (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Ammonium acetate

  • Ultrapure water

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Preparation of Stock and Working Solutions:

  • Prepare individual 1 mg/mL stock solutions of citalopram, its metabolites, and Demethylchloro Citalopram in methanol.

  • Prepare a series of calibration standards by spiking blank human plasma with appropriate dilutions of the analytes to achieve a concentration range relevant for pharmacokinetic studies (e.g., 1-500 ng/mL).

  • Prepare a working solution of Demethylchloro Citalopram (internal standard) at a fixed concentration (e.g., 100 ng/mL) in methanol.

3. Sample Preparation (Solid Phase Extraction):

  • To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 10 µL of the internal standard working solution.

  • Vortex mix and add 200 µL of 0.1% formic acid in water.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes and internal standard with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid and 5 mM ammonium acetate in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analytes and the internal standard.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor and product ion transitions for citalopram, its metabolites, and Demethylchloro Citalopram.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of each analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted linear regression to fit the calibration curve.

  • Determine the concentrations of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Diagram: Bioanalytical Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Plasma Sample IS Add Internal Standard (Demethylchloro Citalopram) Plasma->IS SPE Solid Phase Extraction IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant Report Report Generation Quant->Report G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin Serotonin_Vesicle->Serotonin_Synapse Release SERT SERT Serotonin_Synapse->SERT Reuptake Receptor 5-HT Receptors Serotonin_Synapse->Receptor Binding DCC Demethylchloro Citalopram DCC->SERT Inhibition

Caption: Hypothesized mechanism of SERT inhibition by Demethylchloro Citalopram.

Protocol: In Vitro Characterization of Demethylchloro Citalopram Binding to the Serotonin Transporter

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of Demethylchloro Citalopram for the human serotonin transporter (hSERT).

1. Materials and Reagents:

  • This compound

  • [³H]-Citalopram or another suitable radioligand for hSERT

  • Membranes from cells expressing recombinant hSERT (e.g., HEK293 or CHO cells)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Non-specific binding control: A high concentration of a known SSRI (e.g., 10 µM fluoxetine)

  • Scintillation cocktail

  • Glass fiber filters

  • Cell harvester

2. Assay Procedure:

  • Prepare serial dilutions of Demethylchloro Citalopram in the assay buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 25 µL of assay buffer, 25 µL of [³H]-Citalopram (at a concentration near its Kd), and 200 µL of hSERT membrane preparation.

    • Non-specific Binding: 25 µL of non-specific binding control, 25 µL of [³H]-Citalopram, and 200 µL of hSERT membrane preparation.

    • Competitive Binding: 25 µL of each Demethylchloro Citalopram dilution, 25 µL of [³H]-Citalopram, and 200 µL of hSERT membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the Demethylchloro Citalopram concentration.

  • Determine the IC₅₀ value (the concentration of Demethylchloro Citalopram that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Future Directions and Research Potential

The study of Demethylchloro Citalopram offers several avenues for future neuroscience research:

  • Structure-Activity Relationship (SAR) Studies: Comparing the binding affinity and selectivity of Demethylchloro Citalopram with citalopram and desmethylcitalopram can provide valuable insights into the role of the halogen substitution on the phenyl ring in SERT interaction.

  • In Vivo Pharmacokinetic and Pharmacodynamic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of Demethylchloro Citalopram in animal models would be crucial to assess its potential as a CNS-active compound.

  • Behavioral Pharmacology: Should in vitro studies confirm significant SERT inhibitory activity, evaluating the effects of Demethylchloro Citalopram in animal models of depression and anxiety would be a logical next step.

Conclusion

Demethylchloro Citalopram is a distinct chemical entity with a confirmed application as an internal standard in the bioanalysis of citalopram. While its pharmacological profile remains largely unexplored, its structural analogy to a major class of antidepressants makes it a compelling candidate for further investigation. The protocols outlined in these notes provide a framework for its use as an analytical tool and for initiating its characterization as a potential modulator of the serotonergic system. Further research is warranted to fully elucidate the neuropharmacological properties of this unique citalopram analog.

References

  • Moltke, L. L., Greenblatt, D. J., & Shader, R. I. (2018). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. Journal of medicinal chemistry, 61(17), 7561–7576.
  • Al-Ghorbani, M., & El-Gamal, M. I. (2020). Synthesis of Chlorinated Tetracyclic Compounds and Testing for Their Potential Antidepressant Effect in Mice. Molecules (Basel, Switzerland), 25(23), 5585.
  • Moltke, L. L., Greenblatt, D. J., & Shader, R. I. (2014). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of medicinal chemistry, 57(15), 6296–6312.
  • Andersen, J., Kristensen, A. S., Bang-Andersen, B., & Strømgaard, K. (2008). From the selective serotonin transporter inhibitor citalopram to the selective norepinephrine transporter inhibitor talopram: synthesis and structure-activity relationship studies. Journal of medicinal chemistry, 51(10), 3033–3043.
  • Zhong, X., Anderle, P., Liu, M., Paugh, S. W., & Plenge, R. M. (2015). Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5-HT transporter. British journal of pharmacology, 172(3), 829–840.

Sources

Application Notes & Protocols: Utilizing Demethylchloro Citalopram as a Research Tool for the Serotonin Transporter (SERT)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Serotonin Transporter as a Key Therapeutic Target

The serotonin transporter (SERT), a critical member of the neurotransmitter:sodium symporter family, plays a pivotal role in regulating serotonergic neurotransmission by facilitating the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1][2] This mechanism is fundamental to maintaining mood, and its dysfunction is implicated in a variety of neuropsychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder.[2] Consequently, SERT is a primary target for a major class of antidepressant medications known as selective serotonin reuptake inhibitors (SSRIs).[1][2]

Citalopram is a widely prescribed SSRI that exhibits high affinity and selectivity for SERT.[1] It exists as a racemic mixture of two enantiomers, S-citalopram (escitalopram) and R-citalopram.[3] The therapeutic effects of citalopram are primarily attributed to the S-enantiomer.[3][4] The study of citalopram and its derivatives has been instrumental in elucidating the structure and function of SERT, including the identification of both a primary (orthosteric) binding site and an allosteric binding site.[2][5][6]

Demethylchloro Citalopram: A Novel Citalopram Derivative for SERT Research

Demethylchloro Citalopram is a derivative of citalopram characterized by the removal of a methyl group (demethylation) and the addition of a chlorine atom to the aromatic ring.[7] While not as extensively characterized in peer-reviewed literature as its parent compound, its structural similarity to citalopram and its active metabolite, N-desmethylcitalopram, suggests that it functions as a potent and selective inhibitor of SERT.[7][8] N-desmethylcitalopram itself is an active metabolite that contributes to the therapeutic effects of citalopram.[8][9][10][11]

The unique chlorinated structure of Demethylchloro Citalopram may confer distinct pharmacological properties, potentially altering its binding affinity, selectivity, or pharmacokinetic profile compared to citalopram and N-desmethylcitalopram.[7] These characteristics make it a valuable tool for researchers investigating the structure-activity relationships of SERT inhibitors. It can also serve as an internal standard in pharmacokinetic studies for the quantification of other SSRIs in biological samples.[7]

Mechanism of Action: Inhibition of Serotonin Reuptake

Demethylchloro Citalopram is presumed to exert its effects by binding to the serotonin transporter (SERT), thereby blocking the reuptake of serotonin from the synapse. This leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The binding of citalopram and its analogs occurs at the orthosteric site (S1) within the transmembrane domain of SERT.[2][5] Additionally, some citalopram derivatives have been shown to interact with an allosteric site (S2), which can modulate the binding and efficacy of ligands at the orthosteric site.[2][5][6]

The precise impact of the chloro and demethyl modifications on the binding kinetics and selectivity of Demethylchloro Citalopram for the S1 and S2 sites would require empirical validation through the protocols outlined below.

Visualization of the Experimental Workflow

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation invitro_start Demethylchloro Citalopram binding_assay Radioligand Binding Assay invitro_start->binding_assay Test Compound functional_assay [3H]-5-HT Uptake Assay invitro_start->functional_assay Test Compound data_analysis_invitro Determine Ki and IC50 binding_assay->data_analysis_invitro functional_assay->data_analysis_invitro data_analysis_invivo Assess Neurochemical and Behavioral Effects data_analysis_invitro->data_analysis_invivo Inform In Vivo Dosing invivo_start Animal Model compound_admin Compound Administration invivo_start->compound_admin microdialysis In Vivo Microdialysis compound_admin->microdialysis behavioral Behavioral Assays compound_admin->behavioral microdialysis->data_analysis_invivo behavioral->data_analysis_invivo

Caption: Experimental workflow for characterizing Demethylchloro Citalopram.

Binding Affinity of Citalopram and its Metabolite to Monoamine Transporters

The following table summarizes the binding affinities (Ki, in nM) of citalopram and its primary active metabolite, N-desmethylcitalopram, for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This data provides a baseline for understanding the expected selectivity profile of Demethylchloro Citalopram.

CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)Selectivity (NET/SERT)Selectivity (DAT/SERT)Reference
Citalopram1.94>10,000>10,000>5155>5155[1]
N-Desmethylcitalopram12.8 (rat)153 (rat)-~12-[9]

Note: Data for N-desmethylcitalopram is from rat brain homogenates, while citalopram data is from native rodent tissue. Direct comparison should be made with caution.

Protocols for a Self-Validating System

Protocol 1: In Vitro Characterization of SERT Binding Affinity

This protocol determines the binding affinity (Ki) of Demethylchloro Citalopram for SERT using a competitive radioligand binding assay.

Materials:

  • Membrane preparations from cells expressing human SERT (e.g., HEK293 or CHO cells)

  • [³H]-Citalopram or another suitable radioligand

  • Demethylchloro Citalopram

  • Assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Unlabeled citalopram (for defining non-specific binding)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Filtration apparatus with glass fiber filters

Procedure:

  • Compound Preparation: Prepare a stock solution of Demethylchloro Citalopram in a suitable solvent (e.g., DMSO) and create a series of dilutions to cover a wide concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Assay Setup: In a 96-well plate, combine the following in triplicate for each concentration of the test compound:

    • SERT membrane preparation

    • [³H]-Citalopram at a concentration near its Kd

    • Varying concentrations of Demethylchloro Citalopram

  • Controls:

    • Total Binding: Membrane preparation and [³H]-Citalopram in assay buffer.

    • Non-specific Binding: Membrane preparation, [³H]-Citalopram, and a high concentration of unlabeled citalopram (e.g., 10 µM).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Demethylchloro Citalopram concentration.

    • Determine the IC₅₀ value (the concentration of Demethylchloro Citalopram that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assessment of SERT Inhibition

This protocol measures the functional potency (IC₅₀) of Demethylchloro Citalopram in inhibiting serotonin uptake into synaptosomes or SERT-expressing cells.

Materials:

  • Rat brain synaptosomes or SERT-expressing cells

  • [³H]-Serotonin (5-HT)

  • Demethylchloro Citalopram

  • Uptake buffer (e.g., Krebs-Ringer buffer)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of Demethylchloro Citalopram as described in Protocol 1.

  • Assay Setup:

    • Pre-incubate synaptosomes or cells with varying concentrations of Demethylchloro Citalopram for a specified time (e.g., 15-30 minutes) at 37°C.

  • Initiate Uptake: Add [³H]-5-HT to initiate the uptake reaction and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate Uptake: Terminate the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold uptake buffer. Alternatively, terminate by adding ice-cold buffer and pelleting the synaptosomes/cells by centrifugation.

  • Scintillation Counting: Lyse the cells/synaptosomes and measure the radioactivity of the lysate.

  • Data Analysis:

    • Determine the amount of [³H]-5-HT uptake at each concentration of Demethylchloro Citalopram.

    • Plot the percentage of inhibition of [³H]-5-HT uptake against the logarithm of the Demethylchloro Citalopram concentration.

    • Calculate the IC₅₀ value using non-linear regression analysis.

Signaling Pathway of SERT Inhibition

sert_inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron serotonin Serotonin (5-HT) receptor Postsynaptic Receptor serotonin->receptor Activates sert SERT Binding Site serotonin->sert Binds to Signal Transduction Signal Transduction receptor->Signal Transduction reuptake 5-HT Reuptake sert->reuptake demethylchloro_citalopram Demethylchloro Citalopram demethylchloro_citalopram->sert:port Blocks

Caption: Mechanism of SERT inhibition by Demethylchloro Citalopram.

Conclusion and Future Directions

Demethylchloro Citalopram represents a potentially valuable research tool for the continued exploration of the serotonin transporter. The protocols outlined above provide a robust framework for characterizing its binding affinity and functional potency, thereby validating its utility as a selective SERT inhibitor. Further studies could explore its effects on the allosteric binding site of SERT, its in vivo pharmacokinetic and pharmacodynamic profile, and its utility in animal models of neuropsychiatric disorders. Such research will not only elucidate the specific properties of this novel compound but also contribute to a deeper understanding of the molecular pharmacology of the serotonin transporter.

References

  • Title: X-ray structure based evaluation of analogs of citalopram: Compounds with increased affinity and selectivity compared with R-citalopram for the allosteric site (S2) on hSERT Source: ResearchGate URL: [Link]

  • Title: Structure-activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5-HT transporter Source: PubMed URL: [Link]

  • Title: Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters Source: PubMed Central URL: [Link]

  • Title: Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter Source: PubMed Central URL: [Link]

  • Title: X-ray structure based evaluation of analogs of citalopram: Compounds with increased affinity and selectivity compared with R-citalopram for the allosteric site (S2) on hSERT Source: PubMed URL: [Link]

  • Title: (PDF) Structure-activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the serotonin transporter Source: ResearchGate URL: [Link]

  • Title: SAR studies of citalopram ( 12 ) and talopram ( 27 ), potent and selective inhibitors of SERT and NET, respectively, and the inter Source: ResearchGate URL: [Link]

  • Title: Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram Source: PubMed Central URL: [Link]

  • Title: Desmethylcitalopram - Wikipedia Source: Wikipedia URL: [Link]

  • Title: [Escitalopram is more effective than citalopram for the treatment of severe major depressive disorder] Source: PubMed URL: [Link]

  • Title: Citalopram - StatPearls - NCBI Bookshelf Source: NIH URL: [Link]

  • Title: (PDF) Serum N-Desmethylcitalopram Concentrations are Associated with the Clinical Response to Citalopram of Patients with Major Depression Source: ResearchGate URL: [Link]

  • Title: Serum N-Desmethylcitalopram Concentrations are Associated with the Clinical Response to Citalopram of Patients with Major Depression Source: PubMed URL: [Link]

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Application Notes & Protocols: Preclinical Experimental Design for Demethylchloro Citalopram

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: A Strategic Approach to Preclinical Evaluation

The development of novel therapeutics for neuropsychiatric disorders, such as major depressive disorder, requires a meticulously planned preclinical program. This document outlines a comprehensive experimental design for the preclinical assessment of Demethylchloro Citalopram, a derivative of the well-characterized selective serotonin reuptake inhibitor (SSRI), Citalopram.[1] The structural similarity to Citalopram and its active metabolite, Desmethylcitalopram, strongly suggests that Demethylchloro Citalopram functions as a selective serotonin reuptake inhibitor (SSRI).[1][2] Therefore, the primary objective of this preclinical cascade is to systematically characterize its pharmacological activity, selectivity, pharmacokinetic profile, efficacy, and safety, thereby establishing a robust data package to support its potential progression to clinical trials.

This guide is structured to follow a logical progression, beginning with fundamental in vitro characterization to confirm the mechanism of action, moving through pharmacokinetic profiling to ensure brain penetration, and culminating in in vivo efficacy and safety studies to establish a therapeutic window. Each protocol is designed to be self-validating, with clear endpoints and rationale rooted in established principles of CNS drug discovery.

Part 1: In Vitro Characterization - Target Engagement and Selectivity

The foundational step in evaluating any new chemical entity is to confirm its interaction with the intended biological target and assess its specificity. For Demethylchloro Citalopram, this involves quantifying its affinity and potency at the human serotonin transporter (SERT) and profiling it against other key neurotransmitter transporters to establish its selectivity.

Primary Target Engagement: SERT Binding and Reuptake Inhibition

The defining characteristic of an SSRI is its ability to block the reuptake of serotonin from the synaptic cleft.[3] This is achieved by binding to the serotonin transporter (SERT).[3] We will quantify this interaction using two distinct but complementary assays.

Protocol 1: SERT Radioligand Binding Assay

This assay determines the affinity (Ki) of Demethylchloro Citalopram for the human serotonin transporter.

  • Objective: To quantify the binding affinity of Demethylchloro Citalopram to the human serotonin transporter (hSERT).

  • Methodology:

    • Preparation: Utilize cell membranes prepared from a stable cell line expressing recombinant human SERT (e.g., HEK293 cells).

    • Assay Setup: In a 96-well plate, incubate the cell membranes with a known concentration of a high-affinity radioligand for SERT (e.g., [³H]-Citalopram).

    • Competition: Add increasing concentrations of Demethylchloro Citalopram to compete with the radioligand for binding to SERT.

    • Incubation: Incubate the plates at room temperature for a specified time to allow binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

    • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of Demethylchloro Citalopram. The IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined using non-linear regression. The Ki (inhibitor binding affinity constant) is then calculated using the Cheng-Prusoff equation.

Protocol 2: Synaptosomal [³H]-Serotonin (5-HT) Reuptake Assay

This functional assay measures the potency (IC50) of Demethylchloro Citalopram in inhibiting the actual transport of serotonin into nerve terminals.

  • Objective: To determine the functional potency of Demethylchloro Citalopram in inhibiting serotonin reuptake.

  • Methodology:

    • Synaptosome Preparation: Prepare synaptosomes (isolated nerve terminals) from the brain tissue of a suitable animal model (e.g., rat cortex).

    • Assay Setup: Pre-incubate aliquots of the synaptosomal preparation with various concentrations of Demethylchloro Citalopram or a reference SSRI.

    • Initiate Uptake: Add a low concentration of [³H]-5-HT to initiate the reuptake process.

    • Incubation: Incubate for a short period at 37°C.

    • Terminate Uptake: Stop the reaction by rapid filtration and washing with ice-cold buffer.

    • Detection: Measure the amount of [³H]-5-HT taken up by the synaptosomes using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of serotonin reuptake at each concentration of Demethylchloro Citalopram compared to a vehicle control. Determine the IC50 value using non-linear regression.

Selectivity Profiling

A critical attribute of a modern antidepressant is its selectivity for SERT over other monoamine transporters, namely the norepinephrine transporter (NET) and the dopamine transporter (DAT).[3] Low selectivity can lead to undesirable side effects.

Protocol 3: NET and DAT Reuptake Inhibition Assays

  • Objective: To assess the potency of Demethylchloro Citalopram at inhibiting norepinephrine and dopamine reuptake.

  • Methodology: This protocol is analogous to the serotonin reuptake assay (Protocol 2) but uses:

    • [³H]-Norepinephrine as the substrate and synaptosomes from a brain region rich in NET (e.g., rat hypothalamus).

    • [³H]-Dopamine as the substrate and synaptosomes from a brain region rich in DAT (e.g., rat striatum).

  • Data Analysis: Determine the IC50 values for NET and DAT inhibition. The selectivity ratios (IC50 NET / IC50 SERT and IC50 DAT / IC50 SERT) can then be calculated. A higher ratio indicates greater selectivity for SERT.

AssayEndpointRationale
SERT Radioligand BindingKiMeasures the direct binding affinity of the compound to the target protein.
Serotonin Reuptake AssayIC50Measures the functional potency of the compound to inhibit the biological action of the target.
Norepinephrine Reuptake AssayIC50Assesses off-target activity at the norepinephrine transporter to determine selectivity.[4]
Dopamine Reuptake AssayIC50Assesses off-target activity at the dopamine transporter to determine selectivity.

Part 2: Pharmacokinetics - Getting to the Target

For a CNS-active drug to be effective, it must cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain.[5] Pharmacokinetic (PK) studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of Demethylchloro Citalopram.

In Vitro Blood-Brain Barrier Permeability

Initial screening for BBB permeability can be conducted using in vitro models, which are faster and less resource-intensive than in vivo studies.[6][7]

Protocol 4: Transwell Permeability Assay

  • Objective: To estimate the potential of Demethylchloro Citalopram to cross the BBB.

  • Methodology:

    • Cell Culture: Culture a monolayer of brain microvascular endothelial cells (e.g., hCMEC/D3) on a microporous membrane in a Transwell insert.[8] This insert separates an apical (blood side) and a basolateral (brain side) chamber.[7]

    • Integrity Check: Confirm the integrity of the cell monolayer by measuring Trans-Endothelial Electrical Resistance (TEER).

    • Permeability Measurement: Add Demethylchloro Citalopram to the apical chamber. At various time points, take samples from the basolateral chamber to quantify the amount of compound that has crossed the monolayer.

    • Quantification: Analyze the concentration of Demethylchloro Citalopram in the samples using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp), which is an indicator of the rate of transport across the cell monolayer.

In Vivo Pharmacokinetics

Following promising in vitro data, in vivo studies in rodents are performed to understand the drug's behavior in a whole organism.

Protocol 5: Rodent Pharmacokinetic Study

  • Objective: To determine key PK parameters of Demethylchloro Citalopram, including its brain penetration.

  • Methodology:

    • Animal Dosing: Administer a single dose of Demethylchloro Citalopram to a cohort of rats or mice via a relevant route (e.g., oral gavage, intravenous injection).

    • Sample Collection: At predetermined time points, collect blood samples (for plasma) and brain tissue from subgroups of animals.

    • Sample Processing: Process the plasma and homogenize the brain tissue.

    • Quantification: Determine the concentration of Demethylchloro Citalopram in plasma and brain homogenates using LC-MS/MS.

  • Data Analysis:

    • Plot plasma and brain concentration versus time curves.

    • Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

    • Determine the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma ratio (Kp,uu) to quantify brain penetration.

Preclinical_PK_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Characterization invitro_bbb Transwell Permeability Assay (Papp value) invivo_pk Rodent PK Study (Plasma & Brain Levels) invitro_bbb->invivo_pk Proceed if Papp is promising pk_params Calculate PK Parameters (Cmax, Tmax, AUC, Kp,uu) invivo_pk->pk_params LC-MS/MS Analysis

Caption: Pharmacokinetic evaluation workflow.

Part 3: In Vivo Efficacy - Demonstrating Antidepressant-Like Activity

Animal models of depression are used to screen for the antidepressant potential of new compounds.[9] These models induce behavioral changes in rodents that are sensitive to treatment with known antidepressants.

Acute Behavioral Models

These models are rapid screening tools to detect potential antidepressant activity.

Protocol 6: Forced Swim Test (FST)

  • Objective: To assess the effect of Demethylchloro Citalopram on behavioral despair.[10]

  • Rationale: Antidepressants typically reduce the time an animal spends immobile when placed in an inescapable cylinder of water.[11][12]

  • Methodology:

    • Dosing: Administer Demethylchloro Citalopram, a vehicle control, or a positive control (e.g., Citalopram) to different groups of rats or mice.

    • Test Session: After a specified pretreatment time, place each animal individually into a glass cylinder filled with water (23-25°C).[10]

    • Observation: Record the session (typically 5-6 minutes) and score the duration of immobility (time spent floating with only minor movements to keep the head above water).[11][12]

  • Data Analysis: Compare the mean immobility time between the treatment groups. A significant reduction in immobility time for the Demethylchloro Citalopram group compared to the vehicle group suggests antidepressant-like activity.

Chronic Stress Model

Chronic stress models have higher face validity for human depression, as they mimic the etiological contribution of long-term stress.[13]

Protocol 7: Chronic Unpredictable Mild Stress (CUMS) Model

  • Objective: To evaluate the ability of chronic Demethylchloro Citalopram treatment to reverse stress-induced anhedonia.

  • Rationale: The CUMS model induces a state of anhedonia (a core symptom of depression) in rodents, which can be measured by a decreased preference for a sweetened solution.[14] This effect is typically reversed by chronic, but not acute, antidepressant treatment.[13]

  • Methodology:

    • Stress Induction: For several weeks, expose a group of rodents to a series of mild, unpredictable stressors (e.g., tilted cage, wet bedding, light/dark cycle disruption).[14][15]

    • Treatment: During the final weeks of the stress protocol, administer daily doses of Demethylchloro Citalopram, vehicle, or a positive control.

    • Anhedonia Assessment (Sucrose Preference Test):

      • Give animals a choice between two bottles: one with plain water and one with a sucrose solution (e.g., 1%).

      • Measure the consumption from each bottle over a 24-hour period.

    • Data Analysis: Calculate the sucrose preference for each animal (sucrose intake / total fluid intake * 100). A significant increase in sucrose preference in the stressed group treated with Demethylchloro Citalopram compared to the stressed vehicle group indicates a reversal of anhedonia.

Efficacy_Models cluster_acute Acute Screening cluster_chronic Chronic Model (Higher Validity) FST Forced Swim Test (Measure Immobility) CUMS Chronic Unpredictable Mild Stress (Induce Anhedonia) FST->CUMS Positive result suggests further testing SPT Sucrose Preference Test (Measure Anhedonia) CUMS->SPT Assess efficacy of chronic treatment

Caption: In vivo efficacy testing cascade.

Part 4: Safety Pharmacology - Establishing a Safety Profile

Safety pharmacology studies are designed to identify potential adverse effects on major physiological systems. For SSRIs, cardiovascular and central nervous system safety are key areas of focus.

Cardiovascular Safety

A known risk associated with some SSRIs is the prolongation of the QT interval on an electrocardiogram, which can increase the risk of a specific type of cardiac arrhythmia called Torsades de Pointes.[16] This is often caused by the blockade of the hERG potassium channel.

Protocol 8: In Vitro hERG Channel Assay

  • Objective: To assess the potential of Demethylchloro Citalopram to inhibit the hERG potassium channel.

  • Methodology:

    • Cell System: Use a cell line (e.g., HEK293) stably expressing the hERG channel.

    • Electrophysiology: Employ automated patch-clamp electrophysiology to measure the hERG channel current in these cells.[16][17]

    • Compound Application: Apply increasing concentrations of Demethylchloro Citalopram to the cells and measure the corresponding inhibition of the hERG current.

  • Data Analysis: Determine the IC50 value for hERG channel inhibition. This value is compared to the expected therapeutic plasma concentrations to calculate a safety margin. A large margin (e.g., >30-fold) is generally considered low risk.[18]

Central Nervous System Safety

General CNS safety is assessed to identify any overt, undesirable effects on behavior and motor function.

Protocol 9: Irwin Test or Functional Observational Battery (FOB) in Rodents

  • Objective: To conduct a semi-quantitative assessment of the behavioral and physiological effects of Demethylchloro Citalopram.

  • Methodology:

    • Dosing: Administer single, escalating doses of Demethylchloro Citalopram to different groups of rats.

    • Observation: At the time of expected peak effect, a trained observer systematically scores a wide range of parameters, including:

      • Behavioral: Alertness, grooming, stereotypy, passivity.

      • Neurological: Gait, motor coordination (e.g., rotarod test), reflexes (e.g., pinna, corneal).

      • Autonomic: Salivation, pupil size, body temperature.

  • Data Analysis: The data provides a profile of the compound's CNS effects and helps identify the maximum tolerated dose (MTD) and potential dose-limiting side effects.

Conclusion

The experimental design detailed in these application notes provides a robust and logical framework for the preclinical evaluation of Demethylchloro Citalopram. By systematically assessing its in vitro pharmacology, pharmacokinetics, in vivo efficacy, and safety, researchers can build a comprehensive understanding of its therapeutic potential and establish a solid foundation for a successful Investigational New Drug (IND) application. Adherence to these rigorous, validated protocols is paramount for ensuring data integrity and making informed decisions in the drug development process.

References

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  • Thakur, A., et al. (n.d.). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Retrieved from [Link]

  • Tain, M., et al. (n.d.). The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice. NIH. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Desmethylcitalopram – Knowledge and References. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety. Retrieved from [Link]

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  • ResearchGate. (n.d.). Structure-activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the serotonin transporter. Retrieved from [Link]

  • Owens, M. J., et al. (n.d.). Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram. NIH. Retrieved from [Link]

  • Willner, P., et al. (2015, December 2). An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents. NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Desmethylcitalopram. PubChem. Retrieved from [Link]

  • JoVE. (2015, March 2). The Forced Swim Test as a Model of Depressive-like Behavior. Retrieved from [Link]

  • Tempo Bioscience. (2022, December 18). In Vitro Blood Brain Barrier Models for Drug Development. Retrieved from [Link]

  • Understanding Animal Research. (2020, October 15). Factsheet on the forced swim test. Retrieved from [Link]

  • MDPI. (2023, December 28). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. Retrieved from [Link]

  • PubMed. (n.d.). High- and low-affinity binding of S-citalopram to the human serotonin transporter mutated at 20 putatively important amino acid positions. Retrieved from [Link]

  • Frontiers. (2015, February 1). An Efficient Chronic Unpredictable Stress Protocol to Induce Stress-Related Responses in C57BL/6 Mice. Retrieved from [Link]

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"cell-based assays for screening citalopram derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: High-Throughput Cell-Based Assays for Screening Citalopram Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Screening Citalopram Derivatives

Citalopram is a widely prescribed antidepressant belonging to the class of selective serotonin reuptake inhibitors (SSRIs).[][2] Its therapeutic effect is primarily achieved by blocking the serotonin transporter (SERT), a key protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron.[3][4] This inhibition leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission, which is thought to alleviate depressive symptoms.[3]

Citalopram is a racemic mixture of two enantiomers: S-citalopram (escitalopram) and R-citalopram. The S-enantiomer is the pharmacologically active component, exhibiting high affinity and selectivity for SERT, while the R-enantiomer is significantly less potent and may even counteract the effects of escitalopram through interactions at an allosteric site on the transporter.[5]

The development of citalopram derivatives is driven by the search for novel chemical entities with improved pharmacological profiles. The goals of such screening campaigns include identifying compounds with:

  • Enhanced Potency and Efficacy: Higher affinity for the SERT primary binding site.

  • Improved Selectivity: Minimal off-target activity on other monoamine transporters like the norepinephrine transporter (NET) and the dopamine transporter (DAT), reducing side effects.[6]

  • Novel Mechanisms of Action: Unique interactions with the allosteric binding site on SERT, which may offer new therapeutic possibilities.[7][8]

  • Favorable Pharmacokinetic Properties: Improved absorption, distribution, metabolism, and excretion (ADME) profiles.

This guide provides a comprehensive overview of robust, cell-based assays designed for the primary screening and secondary characterization of citalopram derivatives, focusing on methods to quantify their interaction with and inhibition of the human serotonin transporter.

Strategic Selection of the Cellular Model

The foundation of any reliable cell-based assay is the choice of an appropriate cellular system. The ideal model should provide a consistent and reproducible level of human SERT (hSERT) expression, enabling accurate measurement of compound activity.

  • Recombinant Expression Systems (HEK-293, CHO, COS-7 Cells): These are the most common models for high-throughput screening (HTS).[9] Human Embryonic Kidney 293 (HEK-293) cells or Chinese Hamster Ovary (CHO) cells are genetically engineered to stably express high levels of hSERT.[10][11][12]

    • Expertise & Experience: The key advantage of these systems is the high density of the target protein, which generates a robust signal window, crucial for HTS. They also provide a "clean" background, as they typically lack endogenous expression of other monoamine transporters, simplifying data interpretation. However, overexpression systems may not fully replicate the complex regulatory environment of native neurons.[12]

  • Endogenous Expression Systems (JAR, HT22 Cells): Some cell lines naturally express functional SERT.

    • JAR Cells: A human placental choriocarcinoma cell line that endogenously expresses hSERT and has been validated for serotonin reuptake inhibition assays.[13]

    • Differentiated HT22 Cells: A mouse hippocampal neuronal cell line that, upon differentiation, upregulates functional SERT expression to levels comparable to recombinant systems.[12]

    • Trustworthiness: These models offer a more physiologically relevant context, as the transporter is expressed at native levels and is subject to endogenous cellular regulation. This can be particularly valuable in later-stage characterization to validate hits identified in recombinant systems.[12][13]

For initial HTS campaigns, HEK-293 cells stably expressing hSERT are recommended due to their robustness, scalability, and the high-quality data they produce.

Primary Screening: A Two-Pronged Approach to Identify SERT Inhibitors

The primary screen is designed to rapidly identify "hits" from a large chemical library of citalopram derivatives. A dual-assay approach, combining functional uptake inhibition and direct binding affinity, provides a comprehensive initial characterization.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Secondary Screening cluster_2 Lead Characterization Compound_Library Citalopram Derivative Library Primary_Assay Primary Functional Screen (SERT Uptake Inhibition Assay) Compound_Library->Primary_Assay Binding_Assay Primary Binding Screen (SERT Radioligand Binding) Compound_Library->Binding_Assay Initial_Hits Initial Hits Primary_Assay->Initial_Hits Identify Potent Inhibitors Binding_Assay->Initial_Hits Identify High-Affinity Binders Dose_Response Dose-Response Confirmation (IC50/Ki Determination) Initial_Hits->Dose_Response Cytotoxicity Counter-Screen: Cytotoxicity Assay (MTS/MTT) Dose_Response->Cytotoxicity Selectivity Selectivity Profiling (NET & DAT Uptake Assays) Cytotoxicity->Selectivity Non-Toxic Hits Confirmed_Leads Confirmed, Selective Leads Selectivity->Confirmed_Leads MOA Mechanism of Action Studies (e.g., Allosteric Modulation, Downstream Signaling) Confirmed_Leads->MOA

Caption: High-throughput screening cascade for citalopram derivatives.

Functional Assay: Serotonin Uptake Inhibition

This assay measures a compound's ability to functionally block the transport of serotonin into the cell. It is a direct measure of the compound's primary pharmacological effect.

Principle: Cells expressing hSERT are incubated with a test compound and a labeled substrate (either radioactive or fluorescent). An effective inhibitor, like citalopram, will prevent the substrate from entering the cells, resulting in a lower intracellular signal.[10][14]

Methodology 1: Radiometric [³H]Serotonin Uptake Assay (Gold Standard)

  • Expertise & Experience: This method is considered the gold standard due to its high sensitivity and the use of the native substrate, serotonin.[9] It directly measures the transport of [³H]5-HT.

Protocol:

  • Cell Plating: Seed hSERT-HEK293 cells into a 96-well microplate at a density of 40,000-60,000 cells/well and culture overnight.[15]

  • Compound Preparation: Prepare serial dilutions of citalopram derivatives in assay buffer (e.g., Krebs-Ringer-HEPES buffer). Include a positive control (e.g., fluoxetine) and a negative vehicle control (e.g., DMSO).

  • Pre-incubation: Wash the cells gently with assay buffer. Add the diluted compounds to the wells and pre-incubate for 10-20 minutes at room temperature or 37°C.[10]

  • Uptake Initiation: Add [³H]Serotonin to each well at a final concentration near its Km value (typically in the nanomolar to low micromolar range) to start the uptake reaction.[10][13] Incubate for a short period (e.g., 10-15 minutes) at 37°C.

    • Trustworthiness: The incubation time is critical. It must be short enough to measure the initial rate of transport (linear phase) and avoid saturation.[13]

  • Uptake Termination: Stop the reaction by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]5-HT.

  • Cell Lysis & Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[13]

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Methodology 2: Fluorescence-Based Uptake Assay (High-Throughput Alternative)

  • Expertise & Experience: This assay replaces radioactive substrates with a fluorescent substrate mimetic.[16][17] It offers significant advantages for HTS, including reduced radioactive waste, simplified workflow (often a no-wash, mix-and-read format), and amenability to real-time kinetic measurements.[15][17]

Protocol:

  • Cell Plating: As described for the radiometric assay.

  • Reagent Preparation: Prepare the fluorescent substrate/masking dye solution according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[15]

  • Compound Addition: Add serial dilutions of citalopram derivatives to the wells.

  • Assay Initiation & Detection: Add the substrate/dye solution to all wells. The masking dye quenches the fluorescence of the substrate in the extracellular medium. As the substrate is transported into the cells, it is no longer quenched and fluoresces, leading to an increase in signal intensity.[17]

  • Signal Reading: Immediately transfer the plate to a bottom-read fluorescence microplate reader. The signal can be read in either kinetic mode over 10-30 minutes or as a single endpoint measurement.[15]

  • Data Analysis: Calculate IC₅₀ values from dose-response curves as described above.

Direct Binding Assay: Competitive Radioligand Binding

This assay directly quantifies the affinity of a compound for the SERT protein by measuring its ability to displace a known high-affinity radioligand.

Principle: Cell membranes containing hSERT are incubated with a fixed concentration of a radioligand (e.g., [³H]citalopram) and varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to SERT. A high-affinity derivative will displace more radioligand, resulting in a lower bound radioactive signal.[18][19]

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from a large batch of hSERT-expressing cells. Determine the protein concentration using a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]citalopram (near its Kd value), and serial dilutions of the test derivative.[6][20]

    • Total Binding: Wells with membranes and radioligand only.

    • Non-specific Binding (NSB): Wells with membranes, radioligand, and a high concentration of a known unlabeled SSRI (e.g., 10 µM paroxetine) to block all specific binding.[20]

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Detection: Wash the filters, dry the plate, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Determine the IC₅₀ value from the dose-response curve.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation :

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CompoundSERT Uptake IC₅₀ (nM)SERT Binding Ki (nM)
(S)-Citalopram7.41.8
Derivative A5.21.2
Derivative B150.898.5
Derivative C28.115.6
Paroxetine2.10.8
Example data for screening citalopram derivatives.

Secondary Assays: Ensuring Selectivity and Safety

Hits from the primary screen must undergo further testing to eliminate false positives and characterize their selectivity.

  • Cytotoxicity Assay: It is crucial to ensure that the observed activity in the primary screens is not due to compound-induced cell death.[10] A standard MTS or MTT assay should be run in parallel with the same cell line and compound concentrations. Compounds showing significant cytotoxicity should be flagged or deprioritized.

  • Monoamine Transporter Selectivity Profiling: A key goal is to find derivatives that are highly selective for SERT. Confirmed hits should be tested in similar uptake or binding assays using cells expressing the human norepinephrine transporter (NET) and dopamine transporter (DAT).[6][14][21] The ratio of IC₅₀ or Ki values (e.g., IC₅₀-NET / IC₅₀-SERT) provides a quantitative measure of selectivity.

Advanced Characterization: Exploring Mechanism and Downstream Effects

For promising lead compounds, further assays can elucidate their precise mechanism of action and potential for inducing long-term cellular changes.

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron SERT SERT Serotonin_vesicle 5-HT Vesicle Serotonin_pre 5-HT Serotonin_vesicle->Serotonin_pre Release Serotonin_synapse 5-HT Serotonin_pre->Serotonin_synapse Serotonin_synapse->SERT Reuptake GPCR 5-HT Receptor (GPCR) Serotonin_synapse->GPCR Binding G_protein G-Protein Activation GPCR->G_protein Signaling Downstream Signaling (cAMP, Ca2+, ERK) G_protein->Signaling Citalopram Citalopram Derivative Citalopram->SERT Inhibition

Caption: SERT inhibition and downstream serotonergic signaling.

  • Allosteric Modulation Assay: Citalopram and its derivatives can interact with an allosteric site on SERT, which modulates the binding of ligands at the primary site.[5][22][23] This can be investigated using a dissociation kinetics binding assay .

    • Principle: Pre-bind a radioligand (e.g., [³H]citalopram) to SERT. Then, initiate dissociation by adding a high concentration of an unlabeled ligand that only binds to the primary site. Measure the rate of radioligand dissociation over time in the presence and absence of the test derivative. A compound that binds to the allosteric site will slow the rate of dissociation of the radioligand from the primary site.[22]

  • Downstream GPCR Signaling Assays: While SSRIs directly target SERT, their chronic effects are mediated by adaptive changes in postsynaptic serotonin receptors, which are G-protein coupled receptors (GPCRs).[24][25] Assessing the impact of derivatives on these pathways can provide deeper mechanistic insight.

    • cAMP Assays: For serotonin receptors coupled to Gs or Gi proteins (like 5-HT₁A), changes in intracellular cyclic AMP (cAMP) can be measured using luminescence or fluorescence-based reporter assays.

    • Calcium Flux Assays: For receptors coupled to Gq proteins (like 5-HT₂A), activation leads to an increase in intracellular calcium (Ca²⁺), which can be monitored in real-time using calcium-sensitive fluorescent dyes.[26][27]

By employing this structured, multi-assay approach, researchers can efficiently screen libraries of citalopram derivatives, confirm their activity and selectivity, and build a comprehensive pharmacological profile to identify promising candidates for further development.

References

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  • Van den Eynde, J., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Retrieved from [Link]

  • Plenge, P., et al. (2005). The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors. PubMed. Retrieved from [Link]

  • Kim, H., et al. (2023). Differentiated HT22 cells as a novel model for in vitro screening of serotonin reuptake inhibitors. Frontiers in Molecular Neuroscience. Retrieved from [Link]

  • Al-Majed, A. A., et al. (2023). Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. MDPI. Retrieved from [Link]

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  • Ilic, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Retrieved from [Link]

  • Horton, R. E., et al. (2019). Analysis of SERT expression/binding sites by radioligand saturation... ResearchGate. Retrieved from [Link]

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  • Daws, L. C., et al. (2014). Serotonin Uptake Is Largely Mediated by Platelets versus Lymphocytes in Peripheral Blood Cells. PubMed Central. Retrieved from [Link]

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Application Note & Protocols: High-Yield Radiosynthesis and Quality Control of [¹¹C]N-Desmethyl-5-chloro-citalopram for PET Imaging of the Serotonin Transporter

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The serotonin transporter (SERT) is a critical regulator of serotonergic neurotransmission and a primary target in the pathophysiology and treatment of major depressive disorder, anxiety, and other neuropsychiatric conditions.[1][2] Positron Emission Tomography (PET) provides a powerful, non-invasive method to quantify SERT density and occupancy in the living human brain.[3] This document provides a comprehensive guide for the synthesis, radiolabeling, quality control, and validation framework for a novel SERT PET radiotracer, [¹¹C]N-Desmethyl-5-chloro-citalopram ([¹¹C]DCCl). This tracer is an analogue of citalopram, a widely used selective serotonin reuptake inhibitor (SSRI), designed for high-affinity and selective imaging of SERT.[4] The protocols herein describe the synthesis of the N-desmethyl precursor, its subsequent high-yield radiolabeling with carbon-11, and a robust quality control regimen to ensure its suitability for preclinical and clinical research.

Introduction: The Rationale for a Novel SERT Tracer

The quantification of SERT in the brain is invaluable for understanding disease mechanisms and for the development of novel therapeutics.[5] While several PET tracers for SERT exist, the development of new agents with improved pharmacokinetic profiles, higher specific binding signals, and lower non-specific binding remains a key objective in molecular imaging.[1][6]

Citalopram is a high-affinity ligand for SERT.[4] Its N-desmethyl metabolite also retains high affinity.[7] This application note focuses on an analogue, N-Desmethyl-5-chloro-citalopram (DCCl), where the 5-cyano group of the parent molecule is replaced with a chloro group. This modification is hypothesized to potentially alter lipophilicity and metabolic stability, which are key characteristics for an effective brain imaging agent.[3]

The radiolabeling strategy leverages the presence of the secondary amine on the precursor, which allows for a direct and efficient N-methylation reaction using [¹¹C]methyl iodide ([¹¹C]CH₃I), one of the most robust and widely implemented methods in PET chemistry.[8][9][10]

Precursor Synthesis: N-Desmethyl-5-chloro-citalopram

The synthesis of the radiolabeling precursor is a critical first step. The following protocol is adapted from established synthetic routes for citalopram analogues.[4][11] The causality behind this multi-step synthesis is to build the core phthalane ring system and then introduce the necessary functional groups for SERT binding and subsequent radiolabeling.

Protocol 2.1: Synthesis of N-Desmethyl-5-chloro-citalopram Precursor

  • Step 1: Grignard Reaction.

    • To a solution of 5-chloro-phthalide in anhydrous THF, add a freshly prepared solution of 4-fluorophenylmagnesium bromide (2.0 equivalents) dropwise at 0 °C under an inert argon atmosphere.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diol intermediate.

  • Step 2: Ring Closure (Cyclization).

    • Dissolve the crude diol from Step 1 in dichloromethane (CH₂Cl₂).

    • Cool the solution to 0 °C and add methanesulfonyl chloride (MsCl) (1.5 equivalents) followed by triethylamine (TEA) (2.0 equivalents).

    • Stir the reaction at room temperature for 4 hours.

    • Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude 5-chloro-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran.

  • Step 3: Alkylation with Protected Aminopropyl Sidechain.

    • Prepare a solution of the product from Step 2 in anhydrous THF and cool to -78 °C.

    • Add a strong base such as n-butyllithium (n-BuLi) dropwise and stir for 30 minutes.

    • Add a solution of 1-bromo-3-(methylamino)propane (protected, e.g., with a Boc group) in THF.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench with water, extract with ethyl acetate, dry, and concentrate.

  • Step 4: Deprotection.

    • Dissolve the product from Step 3 in a suitable solvent (e.g., CH₂Cl₂) and add trifluoroacetic acid (TFA) to remove the Boc protecting group.

    • Stir for 2 hours at room temperature.

    • Neutralize with a saturated NaHCO₃ solution.

    • Extract the product into an organic solvent, dry, and concentrate.

    • Purify the final precursor, N-Desmethyl-5-chloro-citalopram, using column chromatography (silica gel).

  • Step 5: Characterization.

    • Confirm the identity and purity of the precursor using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • The precursor should be >98% pure by HPLC analysis before use in radiosynthesis.

[¹¹C]DCCl Radiosynthesis and Formulation

The radiosynthesis of [¹¹C]DCCl is performed via N-methylation of the secondary amine precursor with [¹¹C]methyl iodide.[8][9] This reaction is typically carried out in an automated synthesis module to minimize radiation exposure and ensure reproducibility.

Workflow 3.1: Automated Radiosynthesis of [¹¹C]DCCl

Radiosynthesis_Workflow cluster_0 [¹¹C]CO₂ Production & Purification cluster_1 [¹¹C]CH₃I Synthesis cluster_2 [¹¹C]DCCl Labeling & Purification cluster_3 Final Formulation Cyclotron Cyclotron ¹⁴N(p,α)¹¹C TargetGas Target Gas (N₂ + 0.1% O₂) CO2_Trap [¹¹C]CO₂ Trapping (Molecular Sieves) TargetGas->CO2_Trap Proton Beam LiAlH4 Reduction (LiAlH₄/THF) CO2_Trap->LiAlH4 Transfer HI Iodination (Hydroiodic Acid) LiAlH4->HI CH3I_Trap [¹¹C]CH₃I Trapping & Gas Phase Transfer HI->CH3I_Trap Precursor Precursor Vial (DCCl in DMF) CH3I_Trap->Precursor [¹¹C]CH₃I Delivery Reaction ¹¹C-Methylation (95°C, 5 min) HPLC_Inj Quench & Dilute (H₂O/MeCN) Reaction->HPLC_Inj HPLC Semi-Prep HPLC (C18 Column) HPLC_Inj->HPLC Product_Collection Collect [¹¹C]DCCl Peak HPLC->Product_Collection SPE Solid-Phase Extraction (C18 Sep-Pak) Product_Collection->SPE Elution Elute with Ethanol SPE->Elution Final_Vial Formulate in Saline Sterile Filtration (0.22µm) Elution->Final_Vial QC_Sample QC Sampling Final_Vial->QC_Sample

Caption: Automated radiosynthesis workflow for [¹¹C]DCCl.

Protocol 3.1: [¹¹C]DCCl Radiosynthesis

  • Production of [¹¹C]CH₃I:

    • Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a biomedical cyclotron.[12]

    • Trap the [¹¹C]CO₂ on a molecular sieve trap.

    • Release the [¹¹C]CO₂ and reduce it to [¹¹C]CH₃OH using LiAlH₄.[12]

    • Convert [¹¹C]CH₃OH to [¹¹C]CH₃I by heating with hydroiodic acid.

    • Trap and purify the resulting [¹¹C]CH₃I for the labeling reaction.

  • ¹¹C-Methylation:

    • Prepare a solution of the N-desmethyl-5-chloro-citalopram precursor (~0.5-1.0 mg) in a suitable solvent like dimethylformamide (DMF, ~250 µL) in a sealed reaction vessel.

    • Bubble the gaseous [¹¹C]CH₃I through the precursor solution at room temperature.

    • Seal the vessel and heat at 95-110 °C for 5 minutes.[8][9]

  • Purification:

    • After cooling, quench the reaction by adding HPLC mobile phase (~1.0 mL).

    • Inject the entire mixture onto a semi-preparative reversed-phase HPLC column (e.g., C18, 10 µm, 250 x 10 mm).

    • Elute with an isocratic mobile phase (e.g., 45:55 acetonitrile:ammonium formate buffer, pH 4.5) at a flow rate of 4-5 mL/min.

    • Monitor the eluate with a UV detector (254 nm) and a radioactivity detector connected in series.

    • Collect the radioactive peak corresponding to the [¹¹C]DCCl product.

  • Formulation:

    • Trap the collected HPLC fraction on a C18 Sep-Pak cartridge.

    • Wash the cartridge with sterile water for injection (10 mL) to remove residual HPLC solvents.

    • Elute the [¹¹C]DCCl from the cartridge with a small volume of USP-grade ethanol (~0.5 mL).

    • Dilute the ethanolic solution with sterile saline for injection (~9.5 mL) to achieve a final ethanol concentration of <10% v/v.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control Protocols

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of any radiopharmaceutical intended for human use.[13] The final [¹¹C]DCCl product must be tested for identity, purity, specific activity, and other parameters according to pharmacopeia standards.

Workflow 4.1: Quality Control Analysis

QC_Workflow cluster_0 Purity & Identity cluster_1 Safety & Formulation FinalProduct Final [¹¹C]DCCl Product HPLC Analytical HPLC FinalProduct->HPLC GC Gas Chromatography FinalProduct->GC HalfLife Half-life Measurement FinalProduct->HalfLife pH_Test pH Measurement FinalProduct->pH_Test Sterility Sterility Test FinalProduct->Sterility Endotoxin Endotoxin (LAL) Test FinalProduct->Endotoxin Appearance Visual Inspection FinalProduct->Appearance RCP RCP > 95% HPLC->RCP Determines RCP ChemPurity Purity Confirmed HPLC->ChemPurity Determines Chemical Purity TLC Radio-TLC (optional) Solvents Below USP Limits GC->Solvents Residual Solvents (EtOH, DMF) RadionuclideID t½ ≈ 20.4 min HalfLife->RadionuclideID Confirms ¹¹C Identity pH_Result pH_Result pH_Test->pH_Result pH 6.0 - 7.5 Sterility_Result Sterility_Result Sterility->Sterility_Result No Growth Endotoxin_Result Endotoxin_Result Endotoxin->Endotoxin_Result < 175 EU / V Appearance_Result Appearance_Result Appearance->Appearance_Result Clear, Colorless, Particulate-Free

Caption: Comprehensive quality control workflow for [¹¹C]DCCl.

Protocol 4.1: Analytical HPLC

  • Objective: To determine radiochemical purity (RCP) and calculate molar activity (Aₘ).

  • System: Analytical HPLC with a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution similar to the semi-preparative method.

  • Detectors: UV (254 nm) and radioactivity detector.

  • Procedure:

    • Inject a small aliquot (~20 µL) of the final product.

    • Record both the UV and radioactivity chromatograms.

    • RCP Calculation: RCP (%) = (Radioactivity of [¹¹C]DCCl peak / Total radioactivity on chromatogram) x 100. The acceptance criterion is typically >95%.

    • Molar Activity (Aₘ) Calculation:

      • Generate a standard curve by injecting known concentrations of the non-radioactive DCCl precursor standard.

      • Determine the mass of DCCl in the radioactive injection from the UV peak area by comparison with the standard curve.

      • Calculate Aₘ = (Radioactivity of injection at EOS / Moles of DCCl in injection).

Protocol 4.2: Residual Solvent Analysis

  • Objective: To quantify the amount of ethanol and synthesis solvents (e.g., DMF) in the final formulation.

  • System: Gas Chromatography (GC) with a Flame Ionization Detector (FID).

  • Procedure:

    • Inject an aliquot of the final product onto the GC.

    • Quantify solvent peaks against a calibrated standard curve.

    • Ensure levels are below the limits specified by the United States Pharmacopeia (USP) <467>.

Expected Results & Data Summary

The described protocols are designed to be robust and high-yielding. The following table summarizes the expected parameters for a successful synthesis of [¹¹C]DCCl.

ParameterAcceptance Criteria / Expected ValueRationale
Total Synthesis Time 35 - 45 minutes from End of Bombardment (EOB)The short half-life of ¹¹C necessitates rapid synthesis and purification.[10]
Radiochemical Yield (RCY) 25 - 40% (decay-corrected to EOB)Reflects the efficiency of the N-methylation and purification process.[8][9]
Radiochemical Purity (RCP) > 95%Ensures that the detected PET signal originates from the intended tracer, minimizing confounding data from radioactive impurities.[13]
Molar Activity (Aₘ) > 74 GBq/µmol (> 2,000 Ci/mmol) at End of Synthesis (EOS)High molar activity is crucial to avoid pharmacological effects and saturation of the target receptors (SERT).[3]
pH 6.0 - 7.5Ensures the formulation is physiologically compatible for intravenous injection.
Residual Solvents Below USP <467> limitsGuarantees patient safety by limiting exposure to potentially toxic organic solvents.

Validation Framework: From Bench to Preclinical Imaging

Once the radiosynthesis and QC are established, the tracer must be validated to confirm its utility for imaging SERT. This involves a logical progression from in vitro to in vivo studies.

Workflow 6.1: Radiotracer Validation Pathway

Validation_Workflow in_vitro In Vitro Autoradiography (Brain Slices) rodent_pet Rodent PET/CT Imaging in_vitro->rodent_pet Confirm Specific Binding biodistribution Ex Vivo Biodistribution rodent_pet->biodistribution Confirm Brain Uptake blocking Pharmacological Blocking Studies rodent_pet->blocking Confirm SERT Specificity metabolite Metabolite Analysis (Blood & Brain) rodent_pet->metabolite Assess Stability nhp_pet Non-Human Primate (NHP) PET biodistribution->nhp_pet Validate in Higher Species blocking->nhp_pet Validate in Higher Species metabolite->nhp_pet Validate in Higher Species human_pet First-in-Human Studies nhp_pet->human_pet Translate to Clinic

Caption: A conceptual framework for the preclinical and clinical validation of [¹¹C]DCCl.

  • In Vitro Autoradiography: Incubate rodent or human brain slices with [¹¹C]DCCl to visually confirm that binding corresponds to the known high-density SERT regions (e.g., dorsal raphe nucleus, thalamus, striatum). Co-incubation with a selective SERT blocker (like unlabeled citalopram) should eliminate this specific binding.[14]

  • In Vivo PET Imaging: Administer [¹¹C]DCCl to rodents and/or non-human primates.[14][15]

    • Baseline Scans: Should demonstrate high uptake in SERT-rich brain regions.

    • Blocking Scans: Pre-treatment with a SERT blocker should significantly reduce tracer uptake in these regions, confirming in vivo specificity.

  • Metabolite Analysis: Analyze blood and brain tissue samples at various time points post-injection to determine the rate of metabolism and whether any radiometabolites cross the blood-brain barrier, which could confound the PET signal.

Conclusion

This application note provides a detailed, scientifically-grounded framework for the preparation and quality control of [¹¹C]N-Desmethyl-5-chloro-citalopram ([¹¹C]DCCl), a promising new PET radiotracer for imaging the serotonin transporter. The protocols are based on established radiochemical principles and are designed to produce a high-purity, high-molar-activity tracer suitable for advanced neuroimaging research. Successful validation of this tracer using the outlined framework could provide a valuable new tool for investigating neuropsychiatric disorders and aiding in the development of novel therapeutics.

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Application Notes & Protocols: Preclinical Evaluation of Demethylchloro Citalopram Using Rodent Models of Depression and Anxiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Rationale

The development of novel antidepressant therapeutics remains a critical priority in neuroscience research. Demethylchloro Citalopram is a novel chemical entity derived from the citalopram scaffold, a well-established Selective Serotonin Reuptake Inhibitor (SSRI).[1][2] The therapeutic action of SSRIs is predicated on their ability to block the presynaptic serotonin transporter (SERT), thereby increasing the extracellular concentration of serotonin in the synaptic cleft.[2][3] This modulation of the serotonergic system is hypothesized to underlie their antidepressant and anxiolytic effects.

The structural modifications in Demethylchloro Citalopram (demethylation and chlorination) necessitate a thorough preclinical evaluation to characterize its efficacy and behavioral profile. These modifications could potentially alter its potency, selectivity for SERT, pharmacokinetic properties, or off-target activities compared to its parent compound.

This document provides a structured, multi-tiered framework for assessing the antidepressant-like and anxiolytic-like efficacy of Demethylchloro Citalopram in established rodent models. The proposed workflow is designed to move from rapid, high-throughput screening assays to more complex models with higher translational validity, ensuring a robust and comprehensive evaluation. The causality behind the selection of each model and its specific parameters is detailed to ensure scientific rigor and reproducibility.

Foundational Pharmacological Characterization

Prior to behavioral efficacy testing, it is crucial to confirm the primary mechanism of action of Demethylchloro Citalopram.

2.1 In Vitro Receptor Binding Assays: The initial step should involve radioligand binding assays to determine the affinity of Demethylchloro Citalopram for SERT, as well as for norepinephrine (NET) and dopamine (DAT) transporters to confirm its selectivity. A broad panel of other CNS receptors should also be screened to identify potential off-target binding that could contribute to its efficacy or side-effect profile.

2.2 In Vivo Target Engagement: Microdialysis To confirm that the compound reaches its intended target in the central nervous system and exerts its expected pharmacological effect, in vivo microdialysis in freely moving rats is the gold standard.[4][5] This technique allows for the direct measurement of extracellular serotonin levels in specific brain regions, such as the hippocampus or prefrontal cortex, following systemic administration of Demethylchloro Citalopram.[6][7] A successful outcome would show a dose-dependent increase in extracellular serotonin, confirming target engagement in a living system.[4]

Tier 1: Acute Antidepressant-Like Efficacy Screening

The first tier of behavioral testing utilizes models that are sensitive to acute administration of known antidepressants. These tests are valuable for initial screening and dose-range finding.[8] The core principle of these models is the concept of "behavioral despair," where immobility in an inescapable, stressful situation is interpreted as a depressive-like state.[9]

Forced Swim Test (FST)

The FST is a widely used rodent behavioral test for evaluating the efficacy of potential antidepressant compounds.[10][11] Animals are placed in a cylinder of water from which they cannot escape. After initial escape-oriented behaviors, they adopt an immobile posture. Clinically effective antidepressants decrease the duration of this immobility.[12][13]

Protocol: Forced Swim Test (Mouse)

  • Apparatus: A transparent glass cylinder (20 cm height x 10 cm diameter) filled with water (24-26°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.[14]

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer Demethylchloro Citalopram (or vehicle control) via the intended clinical route (e.g., intraperitoneal, oral gavage) 30-60 minutes prior to the test. A range of doses should be tested alongside a positive control (e.g., fluoxetine, 20 mg/kg).

  • Test Procedure:

    • Gently place each mouse into the water cylinder.

    • The test duration is 6 minutes.[9]

    • A video camera positioned to the side of the cylinder should record the entire session for later analysis.

  • Data Analysis:

    • Score the duration of immobility during the final 4 minutes of the test.[15]

    • Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.[9]

    • A significant decrease in immobility time for the drug-treated group compared to the vehicle group indicates an antidepressant-like effect.

Tail Suspension Test (TST)

The TST operates on a similar principle to the FST but avoids the potential for hypothermia and involves a different form of stress.[16] It is used exclusively in mice.[17] Mice are suspended by their tails, and the duration of immobility is measured.[18]

Protocol: Tail Suspension Test (Mouse)

  • Apparatus: A suspension bar or ledge positioned approximately 50-60 cm above the floor.[19] Use of a commercially available TST box is recommended to isolate the animals and provide a consistent background.[17]

  • Acclimation: Acclimate mice to the testing room for at least 1 hour.

  • Drug Administration: Administer Demethylchloro Citalopram, vehicle, and positive control as described for the FST.

  • Test Procedure:

    • Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip.[15][18]

    • The test session lasts for 6 minutes and should be video recorded.[17]

  • Data Analysis:

    • Score the total time spent immobile during the 6-minute test.[18]

    • Immobility is defined as the absence of any body or limb movement, other than slight tremors or respiratory movements.[16]

    • A significant reduction in immobility time indicates an antidepressant-like effect.

Causality & Integrity Note: The FST and TST are screening tools. A positive result is not a definitive proof of antidepressant efficacy but a strong indicator that warrants further investigation in more complex models. It is crucial to also monitor general locomotor activity in a separate test (e.g., Open Field Test) to ensure that the observed effects are not due to a general increase in motor stimulation.

Tier 2: Models of Anhedonia and Chronic Stress

Chronic, but not acute, administration of antidepressants is typically required to achieve therapeutic effects in humans. Therefore, models that are sensitive to chronic treatment provide higher predictive validity. The Unpredictable Chronic Mild Stress (UCMS) model is considered one of the most translationally relevant rodent models of depression.[20][21]

Unpredictable Chronic Mild Stress (UCMS) Model

The UCMS model is based on the principle that chronic exposure to a series of varied, mild stressors induces a state analogous to human depression, including a core symptom: anhedonia (the inability to experience pleasure).[20] Anhedonia is typically assessed using the Sucrose Preference Test.[22]

Protocol: UCMS and Sucrose Preference Test (SPT)

  • UCMS Procedure (4-8 weeks):

    • House mice or rats individually.

    • For several weeks, expose the animals to a variable sequence of mild stressors daily.[20] The schedule must be unpredictable to prevent habituation.

    • Example Stressors: Damp bedding (4-12 hours), cage tilt at 45° (4-12 hours), overnight illumination, stroboscopic lighting, social isolation followed by crowding, and removal of bedding.[20][23][24]

    • A non-stressed control group should be maintained under standard housing conditions.

  • Drug Administration:

    • After an initial stress induction period (e.g., 2 weeks), begin chronic daily administration of Demethylchloro Citalopram (or vehicle/positive control).

    • Treatment should continue for the remainder of the stress protocol (e.g., an additional 2-4 weeks).

  • Sucrose Preference Test (SPT) - Assessment of Anhedonia:

    • Habituation: Before the stress protocol begins (baseline) and weekly during the treatment phase, habituate animals to the presence of two drinking bottles in their home cage for 48 hours.[22]

    • Testing: Following habituation, replace the water bottles with one containing a 1% sucrose solution and the other containing plain water.[22] The test duration is typically 24 hours.

    • To prevent side-bias, the position of the bottles should be switched after 12 hours.[25]

  • Data Analysis:

    • Measure the consumption from each bottle by weighing them before and after the test period.

    • Calculate Sucrose Preference using the formula:

      • Sucrose Preference (%) = (Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))) * 100

    • A significant reduction in sucrose preference in the vehicle-treated stress group compared to non-stressed controls validates the model. A reversal of this deficit in the Demethylchloro Citalopram-treated group indicates an antidepressant-like effect against anhedonia.[22][26]

Tier 3: Ancillary Testing for Anxiolytic-Like Effects

Given the high comorbidity between depression and anxiety, and the efficacy of SSRIs in treating anxiety disorders, it is valuable to assess the anxiolytic potential of Demethylchloro Citalopram.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.[27][28] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[29][30]

Protocol: Elevated Plus Maze (Mouse/Rat)

  • Apparatus: A plus-shaped maze elevated 50-55 cm from the floor, consisting of two open arms and two enclosed arms.[29]

  • Acclimation: Allow animals to habituate to the dimly lit testing room for at least 1 hour.[28]

  • Drug Administration: Administer the compound 30-60 minutes prior to testing.

  • Test Procedure:

    • Place the animal in the center of the maze, facing one of the enclosed arms.[27]

    • Allow the animal to explore the maze freely for 5 minutes.[31] The session is recorded by an overhead camera.

  • Data Analysis:

    • The primary endpoints are the time spent in the open arms and the number of entries into the open arms.[28][31]

    • An anxiolytic-like effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group, without a significant change in the total number of arm entries (a measure of general locomotion).[30]

Data Presentation and Visualization

Summary of Experimental Parameters
Behavioral Model Species Drug Administration Primary Endpoint Interpretation of Efficacy
Forced Swim Test (FST) Mouse, RatAcuteImmobility Time (s)Decrease in immobility
Tail Suspension Test (TST) MouseAcuteImmobility Time (s)Decrease in immobility
Chronic Mild Stress (CMS) Mouse, RatChronic (2-4 weeks)Sucrose Preference (%)Reversal of stress-induced deficit
Elevated Plus Maze (EPM) Mouse, RatAcuteTime in Open Arms (%)Increase in open arm time/entries
Diagram: SSRI Mechanism of Action

SSRI_Mechanism cluster_pre Presynaptic Neuron Vesicle Vesicles (containing Serotonin) Release Release SERT Serotonin Transporter (SERT) SynapticCleft Synaptic Serotonin (5-HT) Release->SynapticCleft Receptor Postsynaptic Serotonin Receptors SynapticCleft->SERT SynapticCleft->Receptor Drug Demethylchloro Citalopram (SSRI) Drug->SERT

Caption: Mechanism of action for an SSRI like Demethylchloro Citalopram.

Diagram: Preclinical Efficacy Testing Workflow

Efficacy_Workflow cluster_0 Phase 1: Screening & Dose Finding cluster_1 Phase 2: Chronic Efficacy & Anhedonia cluster_2 Phase 3: Anxiolytic Profile cluster_3 Validation & Interpretation FST Forced Swim Test (Acute Dosing) UCMS Unpredictable Chronic Mild Stress Model FST->UCMS EPM Elevated Plus Maze (Acute Dosing) FST->EPM Locomotion Open Field Test (Controls for Hyperactivity) FST->Locomotion requires TST Tail Suspension Test (Acute Dosing) TST->UCMS TST->EPM TST->Locomotion requires SPT Sucrose Preference Test (Weekly Assessment) UCMS->SPT informs Conclusion Efficacy Conclusion & Go/No-Go Decision SPT->Conclusion EPM->Locomotion requires EPM->Conclusion Locomotion->Conclusion informs

Caption: Multi-tiered workflow for preclinical efficacy testing.

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  • Moret, F., et al. (2023). Sucrose preference test: A systematic review of protocols for the assessment of anhedonia in rodents. European Neuropsychopharmacology, 77, 80-92. Retrieved from [Link][43]

  • Understanding Animal Research. (2015). The importance of animal research in the discovery of Antidepressants. Retrieved from [Link][44]

  • Kristiyani, D., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 415-424. Retrieved from [Link][11]

  • Nagine, T. (2024). The Ethics and Efficacy of Antidepressant Drug Testing on Animals. Annals of Clinical and Translational Neurology, 14(3), 238-239. Retrieved from [Link][8]

  • Kristiyani, D., et al. (2024). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. Journal of Basic and Clinical Physiology and Pharmacology. Retrieved from [Link][21]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Solubility of Demethylchloro Citalopram HCl

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Experimental Support Division

This guide provides in-depth troubleshooting for researchers encountering solubility challenges with Demethylchloro Citalopram Hydrochloride. As a derivative of Citalopram, this compound is supplied as a hydrochloride (HCl) salt to improve its stability and aqueous solubility.[1] However, achieving a clear, stable solution can be challenging without understanding the underlying chemical principles. This document will address common issues in a question-and-answer format, explain the causality behind experimental choices, and provide validated protocols to ensure experimental success.

Part 1: Foundational Principles & Core Troubleshooting

Q1: I've added Demethylchloro Citalopram HCl to my neutral buffer (e.g., PBS pH 7.4) and it won't dissolve, or it dissolved and then precipitated. Why is this happening?

Answer: This is the most common issue encountered with amine hydrochloride salts and it is directly related to pH.

  • The Chemistry of Amine Salts: Demethylchloro Citalopram is a weak base. It is converted into a hydrochloride salt by reacting it with hydrochloric acid.[2] This process protonates the amine group on the molecule, creating a positively charged, more polar species that is significantly more soluble in aqueous solutions than its uncharged "free base" form.[3][4]

  • The pH-Dependent Equilibrium: In solution, the salt exists in a pH-dependent equilibrium:

    [Molecule]-NH2+–Cl- (Soluble Salt Form) ⇌ [Molecule]-NH (Insoluble Free Base) + H+ + Cl-

    When you add the HCl salt to a neutral or slightly alkaline buffer (pH > 7), the buffer's basic components neutralize the hydrogen ions (H+). This shifts the equilibrium to the right, causing the protonated, soluble amine to convert back into its deprotonated, neutral (free base) form. The free base is significantly less polar and thus poorly soluble in water, causing it to precipitate out of solution.

Q2: Given the pH-dependency, what is the correct initial approach to dissolving Demethylchloro Citalopram HCl in an aqueous solvent?

Answer: The key is to maintain an acidic environment to keep the molecule in its protonated, soluble state. The general rule is to keep the pH of the solution at least 1.5 to 2 pH units below the pKa of the amine group. While the specific pKa for Demethylchloro Citalopram HCl is not readily published, we can infer from related compounds that it is likely in the range of 8.5-9.5. Therefore, a starting pH of ≤ 6.5 is advisable.

The following workflow provides a systematic approach to solubilization.

G cluster_0 Troubleshooting Workflow Start Start: Demethylchloro Citalopram HCl Powder Aqueous Attempt to dissolve in acidified water or acidic buffer (e.g., pH 4.0-6.0 Citrate Buffer) Start->Aqueous Check1 Is the solution clear? Aqueous->Check1 Warm Apply gentle warming (37-40°C) with agitation (vortex/sonication) Check1->Warm No Success Success: Solution Ready for Use (or for further dilution) Check1->Success Yes Check2 Is the solution clear now? Warm->Check2 Organic Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO, Ethanol) Check2->Organic No Check2->Success Yes Fail Consult Technical Support: Potential compound purity or degradation issue. Check2->Fail Persistent Issue Organic->Success Dilute stock into final buffer immediately before use

Sources

Technical Support Center: Optimizing HPLC Separation of Citalopram and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of citalopram and its metabolites. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop, optimize, or troubleshoot High-Performance Liquid Chromatography (HPLC) methods for these compounds. Citalopram, a selective serotonin reuptake inhibitor (SSRI), is metabolized primarily into desmethylcitalopram (DCIT) and didesmethylcitalopram (DDCIT).[1][2] Accurate and robust separation of these three compounds is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.

This resource combines fundamental chromatographic principles with practical, field-proven solutions to common challenges encountered during the analysis of these basic compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that frequently arise when setting up an HPLC method for citalopram and its metabolites.

Q1: What are the key chemical properties of citalopram and its metabolites that influence their HPLC separation?

A1: Citalopram, DCIT, and DDCIT are basic compounds containing tertiary, secondary, and primary amine groups, respectively. Their retention and peak shape in reversed-phase HPLC are highly sensitive to the pH of the mobile phase. Citalopram has a pKa of approximately 9.5 to 9.78.[3][4] This means that at a pH below ~7.5, these molecules will be predominantly in their protonated (cationic) form. This cationic nature can lead to undesirable interactions with negatively charged residual silanols on standard silica-based stationary phases, often resulting in peak tailing.[5][6]

CompoundStructureKey Physicochemical Property
Citalopram Tertiary AminepKa ≈ 9.5 - 9.78
Desmethylcitalopram (DCIT) Secondary AmineStructurally similar, slightly more polar
Didesmethylcitalopram (DDCIT) Primary AmineMost polar of the three analytes

Q2: What are typical starting conditions for a reversed-phase HPLC method for these compounds?

A2: A robust starting point for method development typically involves a C18 or C8 column with a buffered mobile phase.

  • Column: A modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) is a common choice.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol). For example, a starting point could be Acetonitrile:Phosphate Buffer (pH 3.0) (20:80 v/v).[7]

  • pH Control: Maintaining a consistent and appropriate pH is the most critical parameter.[8] An acidic pH (typically between 2.5 and 4.0) is often used to ensure the analytes are fully protonated and to suppress the ionization of silanol groups on the column packing, which minimizes peak tailing.[6][9]

  • Detection: UV detection at approximately 239-240 nm is standard, as this is near the absorbance maximum for citalopram.[7][10] Fluorescence detection can also be used for higher sensitivity.[11]

Q3: Why is mobile phase pH so critical for this separation?

A3: Mobile phase pH directly controls the ionization state of both the analytes and the stationary phase surface.

  • Analyte Ionization: As basic amines, citalopram and its metabolites are protonated (positively charged) at acidic pH. In this state, their retention is predictable and stable. If the mobile phase pH approaches the pKa of the analytes (~9.5), the compounds will exist in a mixture of ionized and non-ionized forms, which can lead to broad or split peaks.[12]

  • Stationary Phase Interaction: The silica backbone of most reversed-phase columns has silanol groups (Si-OH). At a pH above approximately 4, these silanols can become deprotonated (Si-O⁻), creating negative charges on the stationary phase. These negative sites can interact electrostatically with the positively charged analytes, causing secondary retention effects that result in significant peak tailing.[5][8] By operating at a low pH (e.g., pH 2.5-3.5), the silanols remain protonated (neutral), preventing these undesirable interactions and leading to symmetrical peaks.[9]

Section 2: Troubleshooting Guide

This guide provides structured solutions to specific problems you may encounter during your analysis.

Problem 1: Poor Peak Shape (Tailing Peaks)

Q: My peaks for citalopram and its metabolites are showing significant tailing (asymmetry factor > 1.5). What is the cause and how can I fix it?

A: Causality: Peak tailing for basic compounds like citalopram is almost always caused by secondary interactions between the protonated amine analytes and ionized residual silanol groups on the silica-based column packing.[5][6] This is a common issue when the mobile phase pH is not sufficiently acidic to suppress silanol ionization.

Workflow for Mitigating Peak Tailing

G cluster_0 Troubleshooting Peak Tailing start Observe Tailing Peak (Asymmetry > 1.5) check_ph Is Mobile Phase pH between 2.5 and 3.5? start->check_ph adjust_ph Step 1: Adjust Mobile Phase Lower pH to ~3.0 using phosphoric or formic acid. check_ph->adjust_ph No add_amine Step 2: Add Competing Base Introduce a competing amine (e.g., 10-20 mM triethylamine) to the mobile phase. check_ph->add_amine Yes re_evaluate Evaluate Peak Shape adjust_ph->re_evaluate success Symmetrical Peak Achieved (Asymmetry ≈ 1.0) re_evaluate->success Tailing Resolved change_column Step 3: Change Column Switch to a base-deactivated column (end-capped) or a hybrid particle column. re_evaluate->change_column Tailing Persists add_amine->re_evaluate change_column->success

Caption: A systematic workflow for diagnosing and resolving peak tailing for basic analytes.

Step-by-Step Protocol to Eliminate Peak Tailing:
  • Verify and Adjust Mobile Phase pH:

    • Action: Prepare a fresh aqueous portion of your mobile phase. Using a calibrated pH meter, ensure the pH is in the range of 2.5-3.5. If it is higher, adjust it downwards using a dilute acid like phosphoric acid or formic acid.[9]

    • Rationale: This is the most effective way to suppress the ionization of silanol groups, which is the primary cause of tailing for basic compounds.[6][8]

  • Introduce a Competing Base (If Necessary):

    • Action: If lowering the pH is not sufficient or desirable, consider adding a small concentration (10-20 mM) of a competing amine, such as triethylamine (TEA), to the mobile phase. Remember to re-adjust the final pH after adding the amine.

    • Rationale: The competing base is a "silanol blocker." It will preferentially interact with the active silanol sites on the stationary phase, effectively shielding the citalopram analytes from these secondary interactions.

  • Use a Base-Deactivated Column:

    • Action: If tailing persists, the column itself may have a high number of active silanol sites. Switch to a modern column specifically designed for the analysis of basic compounds. Look for columns labeled as "base-deactivated," "end-capped," or those with hybrid particle technology.[5]

    • Rationale: These columns are manufactured to have minimal accessible silanol groups, providing superior peak shape for basic analytes without requiring aggressive mobile phase modifiers.

Problem 2: Poor Resolution Between Citalopram and Desmethylcitalopram

Q: I am struggling to get baseline separation between the citalopram (parent) and desmethylcitalopram (DCIT) peaks. How can I improve the resolution?

A: Causality: Citalopram and its primary metabolite DCIT are structurally very similar. Achieving good resolution requires optimizing the selectivity (α) of the chromatographic system. Selectivity is primarily influenced by the mobile phase composition (especially the organic modifier) and the stationary phase chemistry.

Experimental Protocol for Improving Resolution:
  • Optimize the Organic Modifier Percentage (Isocratic Elution):

    • Action: Systematically vary the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase. Create a series of mobile phases with decreasing organic content, for example: 35%, 32%, 30%, 28%, and 25% acetonitrile. Equilibrate the column for at least 10 column volumes with each new mobile phase before injecting your sample.

    • Rationale: Decreasing the elution strength of the mobile phase (lowering the organic percentage) will increase the retention time of both analytes. This increased interaction time with the stationary phase often enhances the subtle differences in their hydrophobicity, leading to better separation.

  • Switch the Organic Modifier Type:

    • Action: If optimizing the acetonitrile percentage does not yield sufficient resolution, prepare a new mobile phase substituting methanol for acetonitrile at a concentration that gives similar retention times. (Note: Methanol is a weaker solvent, so you may need a higher percentage compared to acetonitrile).

    • Rationale: Acetonitrile and methanol interact differently with analytes due to differences in polarity and hydrogen bonding capabilities. Switching from one to the other can significantly alter the selectivity of the separation, potentially resolving previously co-eluting peaks.

  • Adjust the Mobile Phase pH:

    • Action: While a low pH is needed to prevent tailing, small adjustments within the acidic range (e.g., changing from pH 3.5 to 2.8) can sometimes fine-tune selectivity.

    • Rationale: Even when fully protonated, subtle changes in pH can slightly alter the hydration sphere or conformation of the analytes, which can be sufficient to improve resolution on the column. Always work at least 2 pH units away from the analyte pKa.[12][13]

  • Implement a Shallow Gradient:

    • Action: If isocratic elution is insufficient, develop a shallow gradient program. For example, start with a low percentage of organic modifier and slowly increase it over 10-15 minutes. This can help to sharpen the peaks and improve separation.

    • Rationale: A shallow gradient can effectively separate compounds with similar retention behavior by progressively increasing the elution strength of the mobile phase, ensuring that later-eluting peaks are sharper and better resolved.

Problem 3: Inconsistent Retention Times

Q: The retention times for my analytes are drifting or are erratic from one injection to the next. What could be causing this instability?

A: Causality: Retention time instability is a common HPLC problem that usually points to issues with the system's physical or chemical equilibrium.[14] Potential causes include inadequate column equilibration, temperature fluctuations, changes in mobile phase composition, or hardware issues like pump malfunctions or leaks.[15][16]

Troubleshooting Flowchart for Retention Time Instabilitydot

G

Sources

"addressing matrix effects in bioanalysis of Demethylchloro Citalopram"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of Demethylchloro Citalopram. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying Demethylchloro Citalopram in biological matrices. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the pervasive issue of matrix effects in LC-MS/MS analysis.

Introduction to Demethylchloro Citalopram and Bioanalytical Challenges

Demethylchloro Citalopram is a derivative and potential metabolite of Citalopram, a widely used selective serotonin reuptake inhibitor (SSRI).[1][2][3] Accurate quantification of this analyte in biological samples such as plasma, serum, or urine is critical for pharmacokinetic, toxicokinetic, and drug metabolism studies. The primary analytical tool for this purpose is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), prized for its sensitivity and selectivity.[4]

However, the path to reliable data is often complicated by "matrix effects," a phenomenon where components of the biological sample interfere with the ionization of the target analyte, leading to inaccurate quantification.[5][6] This guide will provide you with the expertise to identify, troubleshoot, and mitigate these effects, ensuring the integrity of your bioanalytical data.

Frequently Asked Questions (FAQs)

Q1: What is Demethylchloro Citalopram and why is its bioanalysis important?

Demethylchloro Citalopram is a chemical derivative of Citalopram, an antidepressant.[1] Its bioanalysis is crucial for understanding the metabolism, pharmacokinetics, and potential pharmacological activity of Citalopram and its analogues.[7][8] It is also used as an internal standard in analytical methods for quantifying Citalopram in biological samples.[1]

Q2: What are matrix effects in the context of LC-MS/MS bioanalysis?

Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds from the biological matrix.[5][6] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of the analytical method.[9][10] Common culprits include phospholipids, salts, and metabolites.[11]

Q3: Why are phospholipids a major concern for matrix effects?

Phospholipids are abundant in biological matrices like plasma and serum.[12] Due to their amphipathic nature, they can co-extract with the analyte of interest and elute over a broad range in reversed-phase chromatography, often interfering with the ionization of target compounds in the mass spectrometer's source.[13] This interference can lead to significant ion suppression and variability in analytical results.[12]

Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended?

A stable isotope-labeled internal standard is a version of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ²H, ¹³C, ¹⁵N).[14][15] A SIL-IS is considered the gold standard for quantitative bioanalysis because it has nearly identical chemical and physical properties to the analyte.[16] This means it co-elutes with the analyte and experiences the same degree of matrix effects and extraction variability, thus providing effective compensation for these sources of error and improving the accuracy and precision of the assay.[17]

Q5: What are the regulatory expectations regarding matrix effects?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) require that bioanalytical methods be validated to demonstrate their reliability.[18][19] This includes a thorough assessment of matrix effects to ensure that the accuracy, precision, and selectivity of the method are not compromised.[20][21][22] The guidance recommends evaluating matrix effects using at least six different sources of the biological matrix.[18]

Troubleshooting Guides

Issue 1: Inconsistent Peak Areas and Poor Reproducibility for Demethylchloro Citalopram

Possible Cause: Unaddressed matrix effects are a primary suspect when observing erratic peak areas and poor reproducibility between samples.[23] The variability can stem from differences in the composition of the biological matrix from one individual to another.[17]

Troubleshooting Workflow:

Workflow for Troubleshooting Inconsistent Peak Areas

Step-by-Step Protocol: Quantifying Matrix Effects with a Post-Extraction Spike [11][24]

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into a clean solvent (e.g., mobile phase) at a known concentration.

    • Set B (Post-Extraction Spike): Process blank biological matrix from at least six different sources through your entire sample preparation procedure. After the final step, spike the resulting extract with the analyte and internal standard at the same concentration as Set A.

  • Analyze and Calculate the Matrix Factor (MF):

    • Analyze both sets of samples by LC-MS/MS.

    • Calculate the Matrix Factor for each source of the matrix using the following formula:

      • MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

    • A Matrix Factor of < 1 indicates ion suppression, while a Matrix Factor > 1 suggests ion enhancement.[11]

  • Assess the Internal Standard (IS) Normalized MF:

    • Calculate the IS Normalized MF to determine if the internal standard effectively compensates for the matrix effect:

      • IS Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Mean Analyte/IS Peak Area Ratio in Set A)

    • The coefficient of variation (CV%) of the IS-normalized matrix factors from the different matrix sources should be ≤ 15%.

Issue 2: Low Signal Intensity (Ion Suppression) for Demethylchloro Citalopram

Possible Cause: Co-eluting endogenous matrix components, particularly phospholipids, are likely suppressing the ionization of your analyte.[25][26]

Troubleshooting and Mitigation Strategies:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering components before they reach the mass spectrometer.[4][10]

    • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids.[13] It can be a starting point, but more selective techniques are recommended.

      • Advantages: Fast, inexpensive, and easy to perform.[27]

      • Disadvantages: Does not effectively remove phospholipids and can lead to significant matrix effects.[27] Some methods use zinc hydroxide for precipitation which can maintain a more neutral pH.[28][29]

    • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[30][31]

      • Protocol Optimization: Adjusting the pH of the aqueous phase can maximize the extraction of basic analytes like Demethylchloro Citalopram into the organic phase while leaving polar interferences behind.[32][33] Double LLE can further enhance selectivity.[4]

    • Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can effectively remove interfering components.[34]

      • Mixed-Mode SPE: For basic compounds like Demethylchloro Citalopram, a mixed-mode reversed-phase/strong cation-exchange (RP/SCX) sorbent can be highly effective at removing phospholipids and other interferences.[13]

      • Phospholipid Removal Plates/Cartridges: Specialized SPE products, such as those with zirconia-coated particles, are designed to selectively retain and remove phospholipids from the sample extract.[12][35][36]

    Comparison of Sample Preparation Techniques:

TechniqueProsCons
Protein Precipitation Fast, simple, low cost[27]Ineffective phospholipid removal, high matrix effects[13]
Liquid-Liquid Extraction Good recovery, cleaner than PPT[30]Can be time-consuming, solvent-intensive[30][37]
Solid-Phase Extraction High selectivity, excellent cleanup[34]Can require method development, higher cost[34]
Phospholipid Removal SPE Specifically targets phospholipids[12]Higher cost than generic SPE[12]
  • Optimize Chromatographic Separation:

    • Adjusting the gradient profile or changing the stationary phase can help to chromatographically separate Demethylchloro Citalopram from the region where ion suppression occurs.[25]

    • A post-column infusion experiment can be used to identify the retention time windows where matrix effects are most pronounced.[25][38]

Experimental Protocol: Identifying Ion Suppression using Post-Column Infusion [24][25]

  • Set up the Infusion: Use a syringe pump to continuously infuse a standard solution of Demethylchloro Citalopram into the mobile phase stream between the LC column and the mass spectrometer's ion source via a 'T' connector.

  • Establish a Stable Baseline: Allow the analyte signal to stabilize, creating a consistent baseline.

  • Inject a Blank Matrix Extract: Inject a blank matrix sample that has undergone your sample preparation procedure.

  • Monitor the Signal: A dip in the stable baseline indicates a region of ion suppression.[25] Your goal is to adjust your chromatography so that your analyte does not elute in this region.

Post-Column Infusion Experiment for Ion Suppression
  • Consider Alternative Ionization Techniques:

    • If electrospray ionization (ESI) is highly susceptible to matrix effects for your assay, atmospheric pressure chemical ionization (APCI) may be a less susceptible alternative, although it may offer different sensitivity.[39]

Conclusion

Addressing matrix effects in the bioanalysis of Demethylchloro Citalopram is a critical step in developing a robust and reliable quantitative method. By systematically identifying the presence of matrix effects and employing targeted mitigation strategies such as optimized sample preparation, chromatographic separation, and the use of a stable isotope-labeled internal standard, researchers can ensure the generation of high-quality, defensible data. This guide provides a framework for troubleshooting common issues and adhering to regulatory expectations, ultimately leading to successful bioanalytical outcomes.

References

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015, July 9). LCGC. [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 6). Bioanalysis Zone. [Link]

  • Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 903, 134-141. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2020, May 1). LCGC International. [Link]

  • Xing, J., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(23), 2135-2138. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (n.d.). Bio-Rad. [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017, December 18). Crimson Publishers. [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • Song, D., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 61, 233-239. [Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (n.d.). Waters Corporation. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018, May). U.S. Food and Drug Administration. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020, October 22). Molecules. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). Resolve Mass Spectrometry. [Link]

  • Overcoming Matrix Effects. (n.d.). Bioanalysis Zone. [Link]

  • Ion Suppression in LC–MS–MS — A Case Study. (2014, August 22). LCGC. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (n.d.). ZefSci. [Link]

  • An Uncommon Fix for LC–MS Ion Suppression. (2020, December 1). LCGC International. [Link]

  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass. [Link]

  • Providing a Universal, One-step Alternative to Liquid-Liquid Extraction in Bioanalysis. (n.d.). Waters Corporation. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2019, December 1). Taylor & Francis Online. [Link]

  • Troubleshooting ion suppression in LC–MS analysis. (2023, December 9). YouTube. [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. (2001). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]

  • A simple solid-phase extraction method for the analysis of red cell phospholipids by liquid chromatography- tandem mass spectrometry. (2018, February 1). Journal of Clinical Laboratory Analysis. [Link]

  • Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. (2023, December 5). ResearchGate. [Link]

  • Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples. (2015, February 5). Proteomes. [Link]

  • Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. (2023, December 24). MDPI. [Link]

  • Sample Preparation – Liquid-Liquid Extraction. (n.d.). SCION Instruments. [Link]

  • Protein Precipitation - Types, Methods, Principle, Advantages and Disadvantages. (2020, November 22). YouTube. [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021, April 7). LCGC International. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (n.d.). Phenomenex. [Link]

  • Application of salt-assisted liquid-liquid extraction in bioanalytical methods. (2023, November 13). ResearchGate. [Link]

  • Desmethylcitalopram. (n.d.). Wikipedia. [Link]

  • Citalopram. (n.d.). PubChem. [Link]

  • Citalopram and desmethylcitalopram in vitro: human cytochromes mediating transformation, and cytochrome inhibitory effects. (1999, November). Journal of Clinical Psychopharmacology. [Link]

  • Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram. (2009, May 1). Neuropsychopharmacology. [Link]

  • Review of pharmacokinetic and pharmacodynamic interaction studies with citalopram. (2002). European Neuropsychopharmacology. [Link]

  • Metabolism of citalopram enantiomers in CYP2C19/CYP2D6 phenotyped panels of healthy Swedes. (2001, March). British Journal of Clinical Pharmacology. [Link]

  • Determination of the enantiomers of citalopram, its demethylated and propionic acid metabolites in human plasma by chiral HPLC. (1996, March 1). Chirality. [Link]

Sources

"refining dosage and administration for in vivo Demethylchloro Citalopram studies"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Dosage and Administration for Researchers

Welcome to the technical support center for in vivo studies involving Desmethylcitalopram. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting advice for refining dosage and administration protocols. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical application, ensuring the integrity and success of your experiments.

A Note on Nomenclature: The topic specifies "Demethylchloro Citalopram." This guide will focus on Desmethylcitalopram (also known as Norcitalopram), the primary active metabolite of the well-known antidepressant Citalopram.[1][2] Citalopram is a fluorinated compound, not chlorinated. We assume "Demethylchloro" is a common misnomer for this key metabolite.

Frequently Asked Questions (FAQs)

Q1: What is Desmethylcitalopram and what is its primary mechanism of action?

Desmethylcitalopram (DCIT) is the primary active N-demethylated metabolite of the selective serotonin reuptake inhibitor (SSRI) Citalopram.[1][3] Like its parent compound, DCIT functions as an SSRI by binding to the serotonin transporter (SERT), inhibiting the reuptake of serotonin from the synaptic cleft and thereby increasing its availability.[4] While Citalopram is a racemic mixture, its therapeutic effects are primarily attributed to the S-enantiomer (Escitalopram).[5][6] Consequently, Desmethylescitalopram is the more pharmacologically active metabolite.[7] Although it is generally less potent than Citalopram itself, its presence at significant concentrations in plasma (30-50% of the parent drug at steady state) suggests it contributes to the overall therapeutic effect.[6][8]

Q2: What are the key pharmacokinetic properties I should be aware of when designing my study?

Understanding the pharmacokinetics of Desmethylcitalopram is crucial for designing an effective dosing regimen. Here are the core considerations:

  • Metabolic Pathway: Desmethylcitalopram is formed from Citalopram primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4, with a minor contribution from CYP2D6.[4][7][9] DCIT is then further metabolized to Didesmethylcitalopram (DDCT) exclusively by CYP2D6.[3][4] This is critical because the choice of animal species and strain can influence metabolic rates due to differences in CYP enzyme expression.

  • Half-Life: The elimination half-life of Desmethylcitalopram in humans is approximately 50 hours.[1] While this will differ in rodent models (which typically have faster metabolic rates), it suggests a relatively long duration of action that should be factored into your dosing frequency.[10]

  • Brain Penetration: Studies in mice have shown that both Citalopram and its metabolites are substrates of P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier.[11] This means that P-gp actively removes the compound from the brain, which can affect the central nervous system concentrations achieved. Using P-gp knockout mice results in 3-5 times higher brain concentrations of the compound.[11]

Troubleshooting Guide: Dosage & Formulation

Q3: How do I determine a safe and effective starting dose for my first in vivo experiment with Desmethylcitalopram?

Selecting a starting dose is a critical step that balances efficacy with animal welfare. A systematic approach is recommended, as simply copying a dose from another publication may not be appropriate for your specific animal model or experimental question.

Causality Behind the Choice: The goal is to find a dose that is high enough to engage the target (serotonin transporter) without causing overt toxicity or off-target effects. The US Food and Drug Administration (FDA) provides guidance on estimating starting doses for clinical trials based on preclinical data, and these principles can be adapted for preclinical research.[10][12]

G

Step-by-Step Protocol: Dose Calculation using Allometric Scaling

Allometric scaling is a method that relates physiological processes across species based on body surface area (BSA), providing a more accurate dose conversion than simple mg/kg scaling.[13][14][15]

  • Find a Reference Dose: Locate a No-Observed-Adverse-Effect Level (NOAEL) from animal toxicology studies or an established human therapeutic dose for Citalopram. For Citalopram, a common human dose is 20-40 mg/day. Let's use 30 mg for a 60 kg human as an example.

  • Convert to mg/kg: Human Dose (mg/kg) = 30 mg / 60 kg = 0.5 mg/kg.

  • Use the Conversion Factor (Km Ratio): To convert the Human Equivalent Dose (HED) to an Animal Equivalent Dose (AED), you multiply by the appropriate Km ratio.[16]

SpeciesBody Weight (kg)Km FactorKm Ratio (Animal Km / Human Km)Multiply Human Dose (mg/kg) by this factor to get AED (mg/kg)
Human 60 37 1.0 1.0
Rat 0.15637 / 66.2
Mouse 0.02337 / 312.3
Rabbit 1.81237 / 123.1
Dog 102037 / 201.8
Data adapted from FDA guidance documents.[10][16]
  • Calculate the AED:

    • For Rat: 0.5 mg/kg (Human) * 6.2 = 3.1 mg/kg (Rat)

    • For Mouse: 0.5 mg/kg (Human) * 12.3 = 6.15 mg/kg (Mouse)

This calculated AED is a sound, evidence-based starting point for your dose-escalation pilot study. You might test this dose, a 3-fold lower dose, and a 3-fold higher dose to establish your therapeutic window.

Q4: My Desmethylcitalopram is difficult to dissolve. What is the best vehicle for in vivo administration?

Vehicle selection is critical for ensuring accurate dosing and minimizing adverse effects.[17] An inappropriate vehicle can cause pain, inflammation, or poor drug absorption, leading to high variability in your data.

Causality Behind the Choice: The ideal vehicle should fully solubilize the compound, be non-toxic at the required volume, have a physiological pH, and be appropriate for the chosen route of administration.

Troubleshooting Vehicle Selection:

VehicleProsConsBest for Route(s)Troubleshooting Tip
0.9% Saline Isotonic, non-toxic, ideal for hydrophilic compounds.Poor solvent for lipophilic compounds like DCIT.IV, IP, SC, POUnlikely to work alone. Can be used as a final diluent if the compound is first dissolved in a small amount of organic solvent.
PBS (Phosphate-Buffered Saline) Buffered to physiological pH (~7.4).Similar poor solubility for lipophilic compounds.IV, IP, SC, POUse if your compound is pH-sensitive. Check for precipitation after adding the compound.
5-10% DMSO Excellent solubilizing agent for many compounds.Can be toxic at higher concentrations; may have its own biological effects.IP, SC (with caution)Never use for IV unless highly diluted. Always use the lowest possible concentration of DMSO. First, dissolve the compound in 100% DMSO, then dilute slowly with saline or PBS while vortexing to a final concentration of ≤10% DMSO.
PEG 300/400 Good solvent, often used in combination with other vehicles.Can be viscous. Potential for renal toxicity at high doses.PO, SC, IPA common formulation is 10% DMSO, 40% PEG 400, 50% Saline. This "cocktail" can improve solubility while minimizing the toxicity of individual components.
5-10% Tween 80 in Saline Surfactant that helps create stable suspensions or emulsions.Can cause histamine release and hypersensitivity reactions in some animals.PO, IP, SCUse with caution. Helps keep poorly soluble compounds suspended. Ensure the solution is homogenous before each injection.

Step-by-Step Protocol: Preparing a DMSO/PEG/Saline Vehicle

  • Calculate Required Amounts: Determine the final concentration and volume needed for your experiment.

  • Dissolve Compound in DMSO: Weigh your Desmethylcitalopram and place it in a sterile conical tube. Add the required volume of 100% DMSO to achieve a high-concentration stock. Vortex until fully dissolved.

  • Add PEG: Add the required volume of PEG 400 to the DMSO solution. Vortex thoroughly. The solution may become warm; this is normal.

  • Dilute with Saline: Slowly add the 0.9% saline dropwise while continuously vortexing. This is the critical step to prevent precipitation. Do not add the saline all at once.

  • Final Check: Inspect the final solution for any precipitates. It should be clear. If it is cloudy, you may need to adjust the vehicle ratios or gently warm the solution. Always prepare fresh on the day of the experiment.

Troubleshooting Guide: Administration & In-Vivo Effects

Q5: What is the most appropriate route of administration, and what are the potential pitfalls?

The route of administration directly impacts the pharmacokinetics (absorption, distribution, metabolism, and excretion) of the drug.[18] The choice depends on the desired speed of onset, duration of action, and experimental design.

RouteSpeed of OnsetBioavailabilityProsCons
Intraperitoneal (IP) Rapid~70-90%Technically easier than IV, allows for larger volumes than SC.[18][19]Risk of injection into organs (intestine, bladder), can cause peritonitis, stressful for the animal.
Subcutaneous (SC) SlowerVariableLess stressful than IP/IV, provides a slower, more sustained release.Limited volume, potential for local irritation, absorption can be variable.[19]
Oral Gavage (PO) SlowestLower/VariableMimics human oral administration, less invasive for repeat dosing.High stress, risk of esophageal or stomach perforation, subject to first-pass metabolism in the liver.[18]
Intravenous (IV) Immediate100%Precise dose delivery directly into circulation, bypasses absorption barriers.Technically difficult in rodents (especially mice), requires restraint and skill, very limited volume.[19]

Troubleshooting Common Administration Issues:

  • Issue: High variability between animals in an IP-dosed group.

    • Likely Cause: Inconsistent injection placement. Some injections may have gone into the fat pad or an organ, altering absorption.

    • Solution: Ensure proper training and technique. For mice, tilt the animal head-down and inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.[19] Use a new, sharp needle for each animal.

  • Issue: Animals show signs of distress (e.g., writhing, scratching) immediately after an IP or SC injection.

    • Likely Cause: The vehicle or drug solution is irritating (e.g., wrong pH, high DMSO concentration).

    • Solution: Re-evaluate your vehicle. Ensure the pH is near neutral. Reduce the concentration of organic solvents like DMSO to the lowest effective percentage.[17] Consider a different route, like oral gavage, if the irritation persists.

  • Issue: Inconsistent behavioral effects in a PO-dosed study.

    • Likely Cause: Inaccurate gavage placement (drug delivered to the esophagus instead of the stomach) or significant first-pass metabolism.

    • Solution: Use proper, ball-tipped gavage needles and measure the correct insertion length (from the tip of the nose to the last rib) for each animal. Be aware that liver CYP enzymes will metabolize a significant portion of the drug before it reaches systemic circulation, which you must account for in your dose selection.[4]

G

References

  • Wikipedia. (n.d.). Desmethylcitalopram. Retrieved from [Link]

  • Gjestad, C., et al. (2015). PharmGKB summary: citalopram pharmacokinetics pathway. Pharmacogenetics and Genomics, 25(8), 413-417. Retrieved from [Link]

  • Fayez, M. M., et al. (2016). A population pharmacokinetic model for R- and S-citalopram and desmethylcitalopram in Alzheimer's disease patients with agitation. Journal of Pharmacokinetics and Pharmacodynamics, 43(3), 269-279. Retrieved from [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27-31. Retrieved from [Link]

  • Barn World. (2024). Can Animal Scales Help with Dosage Calculations for Medications? Retrieved from [Link]

  • Saadh, M. J. (2020). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans. Systematic Reviews in Pharmacy, 11(8), 98-103. Retrieved from [Link]

  • Pharmacology Mentor. (n.d.). Human to Animal Dose Conversion & Allometric Scaling. Retrieved from [Link]

  • ResearchGate. (2016). How to calculate a right dose for in vivo study? Retrieved from [Link]

  • ICCVAM. (2001). Guidance on Using In Vitro Data to Estimate In Vivo Starting Doses for Acute Toxicity. Retrieved from [Link]

  • Gram, L. F. (2001). Review of pharmacokinetic and pharmacodynamic interaction studies with citalopram. European Neuropsychopharmacology, 11(4), 235-241. Retrieved from [Link]

  • Chemycal. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. Retrieved from [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. Retrieved from [Link]

  • Patsnap Synapse. (2025). Using Allometric Scaling to Predict Human PK from Animals. Retrieved from [Link]

  • ClinPGx. (n.d.). Citalopram and Escitalopram Pathway, Pharmacokinetics. Retrieved from [Link]

  • NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved from [Link]

  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Frontiers of Neurology and Neuroscience, 25, 46-49. Retrieved from [Link]

  • Hosseini, A., et al. (2018). Starting Dose Calculation for Medicinal Plants in Animal Studies; Recommendation of a Simple and Reliable Method. Research Journal of Pharmacognosy, 5(2), 1-7. Retrieved from [Link]

  • Kristensen, J. H., et al. (1999). Citalopram and demethylcitalopram in human milk; distribution, excretion and effects in breast fed infants. British Journal of Clinical Pharmacology, 48(4), 521-527. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Desmethylcitalopram – Knowledge and References. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Retrieved from [Link]

  • O'Brien, F. E., et al. (2013). Altered brain concentrations of citalopram and escitalopram in P-glycoprotein deficient mice after acute and chronic treatment. European Neuropsychopharmacology, 23(11), 1503-1510. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2013). Preclinical Assessment of Investigational Cellular and Gene Therapy Products. Retrieved from [Link]

  • ClinPGx. (n.d.). demethylcitalopram. Retrieved from [Link]

  • Tatarczyńska, E., et al. (2012). Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram. Pharmacological Reports, 64(1), 76-86. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Desmethylcitalopram. PubChem Compound Summary for CID 162180. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Desmethylescitalopram. PubChem Compound Summary for CID 11255350. Retrieved from [Link]

  • Ji, Y., et al. (2012). Citalopram and escitalopram plasma drug and metabolite concentrations: genome-wide associations. The Pharmacogenomics Journal, 12(2), 147-155. Retrieved from [Link]

  • Rochat, B., et al. (2002). In vitro biotransformation of the selective serotonin reuptake inhibitor citalopram, its enantiomers and demethylated metabolites by monoamine oxidase in rat and human brain preparations. Molecular Psychiatry, 7(2), 194-203. Retrieved from [Link]

  • Druid, H., et al. (2003). Enantioselective Analysis of Citalopram and its Metabolites in Postmortem Blood and Genotyping For CYD2D6 and CYP2C19. Journal of Analytical Toxicology, 27(5), 282-289. Retrieved from [Link]

  • Al Shoyaib, A., et al. (2019). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of Visualized Experiments, (151). Retrieved from [Link]

  • The Human Metabolome Database. (2012). Showing metabocard for N-Desmethylcitalopram (HMDB0014021). Retrieved from [Link]

  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Retrieved from [Link]

  • Toth, K., et al. (2008). Serum N-Desmethylcitalopram Concentrations are Associated with the Clinical Response to Citalopram of Patients with Major Depression. Basic & Clinical Pharmacology & Toxicology, 102(5), 470-474. Retrieved from [Link]

  • Expharm Software. (2025). Routes of Drug Administration in Rats and Mice. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Label: CITALOPRAM solution. DailyMed. Retrieved from [Link]

  • JoVE. (2015). Video: Compound Administration in Rodents- Intradermal, Intranasal & Intracranial Routes. Retrieved from [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. Retrieved from [Link]

  • von Moltke, L. L., et al. (1999). Citalopram and desmethylcitalopram in vitro: human cytochromes mediating transformation, and cytochrome inhibitory effects. Biological Psychiatry, 46(6), 842-850. Retrieved from [Link]

  • Dremencov, E., et al. (2021). Combined In Silico, Ex Vivo, and In Vivo Assessment of L-17, a Thiadiazine Derivative with Putative Neuro- and Cardioprotective and Antidepressant Effects. International Journal of Molecular Sciences, 22(11), 5895. Retrieved from [Link]

  • Rampono, J., et al. (2004). Citalopram and demethylcitalopram in human milk; distribution, excretion and effects in breast fed infants. British Journal of Clinical Pharmacology, 58(5), 521-527. Retrieved from [Link]

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Technical Support Center: Overcoming Instability of Demethylchloro Citalopram in Solution

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with Demethylchloro Citalopram. This document addresses the common challenge of its instability in solution. As a structural analog of Citalopram, Demethylchloro Citalopram shares key functional groups—notably a tertiary amine and a nitrile—that are susceptible to degradation. The principles and methodologies established for Citalopram and its primary metabolites provide a robust framework for troubleshooting and ensuring the integrity of your experiments.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. We will explore the root causes of degradation, provide validated analytical methods for monitoring stability, and detail practical, field-proven strategies to mitigate these issues.

Section 1: Understanding the Degradation Profile (FAQs)

Q1: What are the primary factors causing the instability of Demethylchloro Citalopram in solution?

The instability of Demethylchloro Citalopram, much like its parent compound Citalopram, is primarily driven by three factors: pH, oxidation, and light exposure.

  • pH-Dependent Hydrolysis: The molecule is significantly more stable in acidic to neutral aqueous solutions. In alkaline conditions (pH > 8), it becomes susceptible to degradation.[1] Studies on Citalopram show it degrades moderately at pH 9, with a much longer half-life than in more basic solutions.[1] The tertiary amine group is basic; at acidic pH, it exists as a protonated salt, which is generally more stable and water-soluble.[2] The nitrile group can also undergo hydrolysis to form a carboxamide impurity, particularly under harsh hydrolytic (acidic or basic) conditions.[3][4]

  • Oxidative Degradation: The tertiary amine is a prime target for oxidation, leading to the formation of an N-oxide derivative.[3][5] This is a common degradation pathway for amine-containing pharmaceuticals and can be catalyzed by dissolved oxygen, trace metal ions, or peroxides.[6][7]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[3] Photolytic stress studies on Citalopram have shown the formation of various degradants, including the N-oxide and products resulting from N-demethylation.[1][3]

Q2: What are the likely degradation products I should be looking for?

Based on forced degradation studies of Citalopram, you should primarily monitor for three types of degradants.[3][6]

  • The N-oxide derivative: Formed via oxidation of the tertiary amine.

  • The Carboxamide derivative: Formed from the hydrolysis of the nitrile group.

  • Further Demethylated Products: Formed via photodegradation.[1]

Identifying these specific products in your sample confirms the degradation pathway and helps in selecting the appropriate stabilization strategy.

Q3: How does my choice of solvent impact stability?

Solvent selection is critical. While aqueous buffers are common, their properties must be carefully controlled.

  • Aqueous Buffers: Always use a buffer system that maintains a slightly acidic pH, ideally between 4 and 6. An ammonium acetate or phosphate buffer is a suitable choice.[3][8] Avoid alkaline buffers.

  • Organic Solvents: For stock solutions, aprotic organic solvents like acetonitrile or DMSO can offer better stability than aqueous solutions, provided the compound is soluble. However, long-term storage should still be at low temperatures and protected from light. Citalopram is soluble in ethanol.[9]

  • Purity of Solvents: Ensure high-purity (e.g., HPLC-grade) solvents are used. Water should be deionized and purified (e.g., Milli-Q). Impurities, particularly metal ions, can catalyze oxidative degradation.

Section 2: Analytical Troubleshooting & Detection

Q4: How can I analytically monitor the degradation of my compound?

A stability-indicating analytical method is essential. This is a method that can accurately quantify the active compound while separating it from all potential degradation products and impurities.[3] Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the standard approach.[8][10]

This protocol provides a robust starting point for developing a method for Demethylchloro Citalopram, based on validated methods for Citalopram.[3][8][11]

1. Sample Preparation:

  • Dilute your stock solution to a working concentration (e.g., 10-50 µg/mL) using the mobile phase as the diluent. This minimizes solvent effects during injection.
  • Filter the sample through a 0.45 µm syringe filter (e.g., PVDF or PTFE) to remove particulates before injection.

2. Chromatographic Conditions:

  • Set up the HPLC system according to the parameters in the table below.
  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

3. Data Acquisition & Analysis:

  • Inject the sample (e.g., 10 µL).
  • Monitor the chromatogram for the main peak (Demethylchloro Citalopram) and any new peaks that appear over time or under stress conditions. These new peaks are potential degradants.
  • Calculate the purity of the sample using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. A decrease in this percentage over time indicates degradation.
ParameterRecommended SettingRationale
Column C8 or C18, 150 x 4.6 mm, 5 µmProvides excellent separation for moderately polar compounds like Citalopram and its analogs.[3][8]
Mobile Phase Acetonitrile : 25mM Ammonium Acetate Buffer (pH 4.5) (40:60 v/v)A common mobile phase that provides good peak shape and resolution for Citalopram.[3] The acidic pH ensures the amine is protonated, improving retention and stability.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[8]
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 239 nmCitalopram has a strong absorbance at this wavelength, providing good sensitivity.[8]
Injection Vol. 10 µLA typical injection volume; can be adjusted based on concentration and sensitivity needs.

A flowchart illustrating the process from sample handling to final stability determination.

G cluster_prep Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Test Solution (e.g., in buffer) Stress Apply Stress Condition (e.g., Heat, Light, pH) Sample->Stress Dilute Dilute aliquot with Mobile Phase Stress->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (239 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Compare Compare to T=0 or Control Sample Calculate->Compare Assess Assess Stability Compare->Assess G Start Instability Observed in Aqueous Solution Check_pH Measure Solution pH Start->Check_pH Decision_pH Is pH between 4.0 and 6.0? Check_pH->Decision_pH Adjust_pH Adjust pH to 4.5 using a suitable buffer Decision_pH->Adjust_pH No Other_Factors Investigate other factors: Oxidation or Photodegradation Decision_pH->Other_Factors Yes Reanalyze Re-run Stability Assay Adjust_pH->Reanalyze Decision_Stable Is Stability Improved? Reanalyze->Decision_Stable Success pH was the primary issue. Maintain acidic conditions. Decision_Stable->Success Yes Decision_Stable->Other_Factors No

Caption: Decision tree for troubleshooting pH issues.

Q6: I suspect oxidative degradation. How can I confirm and prevent this?

If pH adjustment doesn't solve the problem, oxidation is the next likely culprit.

Confirmation: The definitive way to confirm oxidation is to identify the N-oxide peak using Mass Spectrometry (LC-MS). A mass increase of 16 amu (the mass of one oxygen atom) relative to the parent compound is a strong indicator of N-oxide formation.

Prevention:

  • Deoxygenate Solvents: Before preparing your solution, sparge all aqueous buffers with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Work Under Inert Atmosphere: If possible, prepare and handle solutions in a glove box or under a gentle stream of inert gas.

  • Blanket Headspace: For stored solutions, flush the headspace of the vial with nitrogen or argon before sealing. [12]4. Add Antioxidants: If the above steps are insufficient, consider adding a small amount of an antioxidant to the formulation. See Table 2 for examples. Always run a control experiment to ensure the antioxidant itself does not interfere with your assay.

AntioxidantTypical ConcentrationMechanism & Use Case
Ascorbic Acid (Vitamin C) 0.01 - 0.1% (w/v)Water-soluble free radical scavenger. Effective in aqueous systems.
Sodium Metabisulfite 0.01 - 1.0% (w/v)Water-soluble, acts as an oxygen scavenger. Very effective but can interact with some active ingredients.
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v)Lipid-soluble, best for preventing oxidation in systems with non-aqueous components or lipid-based formulations.
Q7: What are the best practices for long-term storage of solutions?

For maximum stability during long-term storage:

  • Use an acidic buffer (pH 4-5).

  • Store at low temperatures. Freeze solutions at -20°C or -80°C. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Protect from light. Store vials in the dark or use amber-colored vials. [13]* Use inert gas. Flush the headspace of each vial with nitrogen or argon before freezing.

Section 4: Advanced Formulation Considerations

Q8: Beyond basic buffers, what formulation strategies can enhance long-term stability?

For drug development professionals creating a pre-clinical or clinical formulation, more advanced strategies may be required.

  • Excipient Selection: The choice of excipients is critical. For example, commercial Citalopram oral solutions contain propylene glycol and sorbitol, which can act as co-solvents and stabilizers, along with methylparaben and propylparaben as preservatives. [9]* Complexation: Cyclodextrins can be used to form inclusion complexes with the drug molecule. This encapsulates the labile parts of the structure, protecting them from hydrolytic and oxidative environments.

  • Lyophilization (Freeze-Drying): For ultimate long-term stability, removing the solvent entirely is the best option. The compound can be dissolved in a suitable aqueous solution (often containing a cryoprotectant like mannitol or sucrose), frozen, and then dried under vacuum. The resulting lyophilized powder is typically stable for years when stored properly and can be reconstituted immediately before use.

References

  • Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC. (n.d.). PubMed.
  • Analytical methodologies for the enantiodetermination of citalopram and its metabolites. (2020). Chirality, 32(1), 32-41.
  • Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography. (n.d.).
  • Citalopram Hydrobromide: degradation product characterization and a validated stability-indicating LC-UV method. (2011). SciELO.
  • Determination of Citalopram by RP-HPLC & it's stability indicative studies. (n.d.). TIJER.org.
  • Quantification of Citalopram or Escitalopram and Their Demethylated Metabolites in Neonatal Hair Samples by Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). PubMed.
  • Analytical procedures for the determination of the selective serotonin reuptake inhibitor antidepressant citalopram and its metabolites. (2010). Scilit.
  • Investigation of the Aquatic Photolytic and Photocatalytic Degradation of Citalopram. (2021). NIH.
  • Citalopram and Escitalopram Pathway, Pharmacokinetics. (n.d.). ClinPGx.
  • Transformation mechanisms of the antidepressant citalopram in a moving bed biofilm reactor: Substrate-depended pathways, eco-toxicities and enantiomeric profiles. (2024). PubMed.
  • Analytical procedures for the determination of the selective serotonin reuptake inhibitor antidepressant citalopram and its metabolites. (n.d.). ResearchGate.
  • Computational Study of Photodegradation Process and Conversion Products of the Antidepressant Citalopram in Water. (2023). MDPI.
  • A pharmaceutical dosage form of citalopram. (n.d.). Google Patents.
  • Development and Validation of Stability Indicating Assay Methods (SIAMs) for Citalopram HBr by Using UV-Visible Spectrophotomete. (2016). Der Pharmacia Lettre, 8(3), 7-18.
  • Citalopram Oral Solution: Package Insert / Prescribing Info. (n.d.). Drugs.com.
  • Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule. (2022). PubMed.
  • Citalopram 20 mg Troches. (2019). U.S. Pharmacist.
  • Degradation of Selected Antidepressants Sertraline and Citalopram in Ultrapure Water and Surface Water Using Gamma Radiation. (n.d.). ProQuest.
  • Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC. (n.d.). ResearchGate.
  • Pharmaceutical composition containing citalopram. (n.d.). Google Patents.
  • Development and Characterization of Citalopram-Loaded Thermosensitive Polymeric Micelles for Nasal Administration. (n.d.). PMC - NIH.
  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.).
  • Demethylchloro Citalopram Hydrochloride. (2024). Smolecule.
  • Degradation of Citalopram by Simulated Sunlight. (n.d.). PubMed.
  • Amines. (n.d.). NCERT.
  • Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability. (n.d.). MDPI.
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (n.d.). ResearchGate.
  • A stability-indicating LC method for citalopram hydrobromide. (2009). TSI Journals.
  • Citalopram Hydrobromide: degradation product characterization and a validated stability-indicating LC-UV method. (n.d.). ScienceOpen.

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Technical Support Center: Enhancement of Mass Spectrometry Signal for Demethylchloro Citalopram

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized resource for researchers, scientists, and drug development professionals aiming to optimize the mass spectrometric analysis of Demethylchloro Citalopram. We will explore common challenges and provide field-proven, in-depth solutions to enhance signal intensity, improve reproducibility, and ensure the overall integrity of your analytical data.

Core Challenge: The Analyte

Demethylchloro Citalopram, a primary metabolite of the widely used antidepressant Citalopram, possesses physicochemical properties that can complicate its analysis by liquid chromatography-mass spectrometry (LC-MS). Achieving a robust and sensitive signal is often hindered by factors such as inefficient ionization, adduct formation, and matrix effects, particularly in complex biological samples. This guide provides a systematic approach to overcoming these obstacles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and provides a foundational understanding for troubleshooting.

Q1: Which ionization mode is recommended for Demethylchloro Citalopram?

A: Electrospray ionization (ESI) in the positive ion mode is the standard and most effective technique. The molecule's structure includes a secondary amine group which is readily protonated, especially in the acidic mobile phases typically used in reversed-phase chromatography. This process efficiently forms the protonated molecular ion, [M+H]⁺, which is the primary target for MS detection.[1][2]

Q2: My signal for the [M+H]⁺ ion is unexpectedly weak or non-existent. What are the first steps I should take?

A: A sudden or persistent weak signal requires a systematic evaluation to isolate the cause. A complete loss of signal often points to a singular, critical failure, whereas a weak signal (low intensity) may be due to suboptimal conditions.[3][4] The following logical workflow is recommended:

G A Weak or Absent [M+H]⁺ Signal B 1. Verify MS Functionality Infuse a known standard directly. Is the MS detecting anything? A->B Start Here C 2. Check LC System Is there a stable spray? Are pressures normal? Check for leaks/air. B->C MS OK D 3. Optimize Mobile Phase & Source Is the pH appropriate? Are source parameters optimized? C->D LC OK E 4. Evaluate Sample Integrity Was the sample prepared correctly? Has the analyte degraded? D->E Conditions OK F Signal Restored? E->F G Resume Analysis F->G Yes H Proceed to In-Depth Troubleshooting F->H No

Caption: A logical workflow for diagnosing a weak or absent MS signal.

Q3: I see multiple peaks related to my analyte, such as [M+Na]⁺. Is this a problem?

A: Yes, this is a significant issue known as adduct formation. The presence of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts splits the total ion current for your analyte across multiple species.[5] This dilutes the signal of your target [M+H]⁺ ion, reduces sensitivity, and complicates quantification.[6] Furthermore, these adducts are often difficult to fragment in MS/MS experiments, hindering structural confirmation and quantitative analysis using Multiple Reaction Monitoring (MRM).[6]

Part 2: In-Depth Troubleshooting and Enhancement Guides

This section provides detailed protocols to resolve persistent and complex signal issues.

Guide 1: Mitigating Adduct Formation and Maximizing the [M+H]⁺ Ion

The goal is to create an environment where protonation is overwhelmingly favored over the formation of metal adducts.

  • The Underlying Chemistry: In the ESI plume, your analyte (M) competes for available positive charges. The most common competitors are protons (H⁺) from your mobile phase acid and ubiquitous alkali metal ions (Na⁺, K⁺) from solvents, glassware, or the sample matrix itself.[5]

G cluster_0 Competitive Ionization cluster_1 Solution A Analyte (M) B [M+H]⁺ (Target Ion) A->B + H⁺ (from acid) C [M+Na]⁺ / [M+K]⁺ (Unwanted Adducts) A->C + Na⁺, K⁺ (from contaminants) E Increase [H⁺] & Add Competitive Binders F Shifts Equilibrium to [M+H]⁺ E->F

Caption: Shifting the ionization equilibrium to favor the target [M+H]⁺ ion.

  • Step-by-Step Mitigation Protocol:

    • Eliminate Contamination Sources:

      • Use only LC-MS grade solvents, water, and additives.[7]

      • Replace glass mobile phase reservoirs with polypropylene bottles to prevent sodium leaching.[5]

      • Ensure rigorous cleaning of all sample vials and preparation equipment.

    • Optimize Mobile Phase Additives:

      • Increase Formic Acid: Incrementally increase the formic acid concentration in your mobile phase (e.g., from 0.1% to 0.2%). This increases the proton concentration, competitively inhibiting metal adduct formation.

      • Introduce Ammonium Formate/Acetate: Add a low concentration (e.g., 2-5 mM) of ammonium formate or ammonium acetate. The high concentration of ammonium ions can help displace sodium and potassium ions.[6]

      • Advanced Additives: For persistent issues, adding trace amounts of polyfluorinated alkanoic acids (like TFA, though it can cause signal suppression) can effectively trap alkali metals.[6]

  • Data-Driven Optimization Table:

Mobile Phase Additive[M+H]⁺ Intensity[M+Na]⁺ IntensityS/N ([M+H]⁺)
0.1% Formic Acid5.0e52.5e5150
0.2% Formic Acid8.0e51.0e5280
0.1% Formic Acid + 5mM NH₄OAc9.5e5< 0.5e5350
Guide 2: Addressing Matrix Effects in Biological Samples

Matrix effects occur when co-eluting compounds from a complex sample (e.g., plasma, urine) interfere with the ionization of the analyte, causing either ion suppression or enhancement.[8]

  • Step 1: Quantify the Matrix Effect

    • Protocol: A post-extraction spike experiment is the standard method to assess the impact of the matrix.[8][9]

      • Set A: Prepare a standard of Demethylchloro Citalopram in a clean solvent (e.g., mobile phase).

      • Set B: Extract a blank matrix sample (e.g., plasma with no analyte). After the final extraction step, spike the clean extract with the analyte at the same concentration as Set A.

      • Set C (Optional - for Recovery): Spike the analyte into the matrix before extraction.

    • Calculation: Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

  • Step 2: Implement Mitigation Strategies

    • Enhance Sample Preparation: Simple protein precipitation may not be sufficient. Employ more selective techniques like:

      • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., mixed-mode cation exchange) to specifically retain the analyte while washing away interfering phospholipids and salts.[1][10]

      • Liquid-Liquid Extraction (LLE): Optimize extraction solvents and pH to selectively partition the analyte away from matrix components.[11]

    • Optimize Chromatography:

      • Modify your LC gradient to better separate the analyte from the regions where most matrix components elute (typically very early in the run). Increased retention can move the analyte into a cleaner region of the chromatogram and improve desolvation efficiency.[12]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. A SIL-IS (e.g., Demethylchloro Citalopram-d6) is chemically identical to the analyte and will co-elute, experiencing the same matrix effects and extraction variability.[13] By using the peak area ratio of the analyte to the SIL-IS, these effects are effectively normalized, leading to accurate and precise quantification.[1]

References

  • Reynoso, M. N., et al. "Determination of plasma levels of citalopram and its demethylated and deaminated metabolites by gas chromatography and gas chromatography-mass spectrometry." Journal of Analytical Toxicology.
  • Akyüz, S., & Kuş, S.
  • Ansermot, N., et al. "Stereoselective Determination of Citalopram and Desmethylcitalopram in Human Plasma and Breast Milk by Liquid Chromatography Tandem Mass Spectrometry." Journal of Pharmaceutical and Biomedical Analysis.
  • "LCMS Troubleshooting: 14 Best Practices for Labor
  • "Ultrafast Analysis of Selective Serotonin Reuptake Inhibitors (SSRIs) in Human Serum by the Agilent RapidFire High-Throughput Triple Quadrupole Mass Spectrometry System." Agilent Technologies.
  • Mercolini, L., et al. "Quantification of Citalopram or Escitalopram and Their Demethylated Metabolites in Neonatal Hair Samples by Liquid Chromatography-Tandem Mass Spectrometry." Journal of Analytical Toxicology.
  • Lopes, B. R., et al. "Enantioselective analysis of citalopram and demethylcitalopram in human and rat plasma by chiral LC-MS/MS: application to pharmacokinetics.
  • Johnson, R. D., & Lewis, R. J. "Analysis of Citalopram and Desmethylcitalopram in Postmortem Fluids and Tissues Using Liquid Chromatography-Mass Spectrometry.
  • "Troubleshooting Loss of Signal: Where did my peaks go?" Biotage.
  • "Effective LC Troubleshooting: Symptom-Based Str
  • Wang, R., et al. "Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism.
  • "Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory.
  • "The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS." Agilent Technologies.
  • "LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise." LCGC North America.
  • "Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review." Royal Society of Chemistry.
  • Zhang, Y., et al. "UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum.
  • Dalsgaard, P. W., et al. "Enantioselective analysis of citalopram and demethylcitalopram in human whole blood by chiral LC-MS/MS and application in forensic cases." Journal of Mass Spectrometry.
  • "Formation and decompositions of chloride adduct ions.
  • "Common Adduct and Fragment Ions in Mass Spectrometry." ACD/Labs.
  • Marwah, P., et al. "Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry." Semantic Scholar.
  • "Methods for reducing adduct formation for mass spectrometry analysis.

Sources

Validation & Comparative

A Comparative Analysis of Serotonin Reuptake Inhibition by Citalopram and its Primary Metabolite, Demethylchloro Citalopram

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, particularly in the development of antidepressants, a nuanced understanding of not only the parent drug but also its metabolites is critical for a comprehensive efficacy and safety profile. This guide provides an in-depth comparison of citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI), and its principal active metabolite, demethylchloro citalopram (also known as desmethylcitalopram), focusing on their primary mechanism of action: the inhibition of the serotonin transporter (SERT).

Citalopram is administered as a racemic mixture of two enantiomers, R-citalopram and S-citalopram (escitalopram), with the latter being the pharmacologically active component responsible for the antidepressant effects.[1] Upon administration, citalopram is metabolized in the liver, primarily through N-demethylation, to form demethylchloro citalopram.[2][3] This process is predominantly mediated by the cytochrome P450 enzymes CYP2C19, CYP3A4, and to a lesser extent, CYP2D6.[4][5] Given that demethylchloro citalopram is also pharmacologically active, its contribution to the overall therapeutic effect and potential side-effect profile of citalopram warrants detailed investigation.[6]

This guide will delve into the comparative binding affinities of these two compounds for the serotonin transporter, present a detailed experimental protocol for assessing SERT inhibition, and provide visual representations of the metabolic pathway and experimental workflow to aid researchers, scientists, and drug development professionals in their understanding and future investigations.

Comparative Efficacy at the Serotonin Transporter

The primary therapeutic action of citalopram and its active metabolite is the blockade of the serotonin transporter (SERT), which leads to an increased concentration of serotonin in the synaptic cleft and enhanced serotonergic neurotransmission.[7][8] The potency of this inhibition is a key determinant of the drug's efficacy. Experimental data from radioligand binding assays provide a quantitative measure of the affinity of these compounds for SERT, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

Below is a summary of the binding affinities of the active S-enantiomer of citalopram (escitalopram) and its metabolite, S-demethylchloro citalopram, for the human serotonin and norepinephrine transporters.

CompoundTarget TransporterKi (nM)Reference
Escitalopram (S-Citalopram) Serotonin (SERT)1.1[8]
Norepinephrine (NET)7,841[8]
S-Demethylchloro Citalopram Serotonin (SERT)3.6[8]
Norepinephrine (NET)1,820[8]

These data indicate that while escitalopram has a higher affinity for the serotonin transporter than its demethylated metabolite, S-demethylchloro citalopram is still a potent inhibitor of SERT, with a Ki value in the low nanomolar range.[8] Notably, both compounds exhibit high selectivity for the serotonin transporter over the norepinephrine transporter.[8] Another study also concluded that demethylcitalopram has a similar affinity for the human serotonin transporter as citalopram.[8]

Metabolic Conversion of Citalopram

The biotransformation of citalopram to demethylchloro citalopram is a crucial step in its pharmacological profile. The following diagram illustrates this metabolic pathway.

Citalopram Citalopram Metabolite Demethylchloro Citalopram (Desmethylcitalopram) Citalopram->Metabolite N-demethylation Enzymes CYP2C19 CYP3A4 CYP2D6 Enzymes->Citalopram

Caption: Metabolic pathway of citalopram to demethylchloro citalopram.

Experimental Protocol: [³H]Serotonin Uptake Inhibition Assay in hSERT-Expressing Cells

To empirically determine and compare the inhibitory potency of compounds like citalopram and demethylchloro citalopram on the serotonin transporter, a [³H]serotonin uptake inhibition assay using a cell line stably expressing the human serotonin transporter (hSERT), such as HEK293 cells, is a standard and robust method.[9][10][11]

Objective: To determine the IC50 values of test compounds for the inhibition of serotonin reuptake via the human serotonin transporter.

Materials:

  • HEK293 cells stably expressing hSERT

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Krebs-Ringer-HEPES (KRH) assay buffer (e.g., 25 mM HEPES, 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 6 mM glucose, 0.1 mg/mL ascorbic acid, and 0.1 mg/mL pargyline, pH 7.4)[9]

  • [³H]Serotonin (Radioligand)

  • Test compounds (Citalopram, Demethylchloro Citalopram)

  • Reference inhibitor (e.g., Paroxetine for defining non-specific uptake)

  • 96-well cell culture plates

  • Scintillation fluid

  • Microplate scintillation counter

  • Cell harvester with glass fiber filter mats (e.g., GF/C)[12]

Experimental Workflow Diagram:

cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis plate_cells Plate hSERT-HEK293 cells in 96-well plates incubate_cells Incubate for 24h plate_cells->incubate_cells wash_cells Wash cells with KRH buffer preincubate Pre-incubate with test compounds or vehicle wash_cells->preincubate add_radioligand Add [3H]Serotonin preincubate->add_radioligand incubate_reaction Incubate at 37°C add_radioligand->incubate_reaction terminate_reaction Terminate by rapid washing with ice-cold buffer incubate_reaction->terminate_reaction harvest_cells Harvest cells onto filter mats terminate_reaction->harvest_cells scintillation_count Scintillation counting harvest_cells->scintillation_count data_analysis Calculate % inhibition and determine IC50 scintillation_count->data_analysis

Caption: Workflow for a [³H]serotonin uptake inhibition assay.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing hSERT in appropriate medium.

    • The day before the assay, seed the cells into 96-well plates at a suitable density to achieve a confluent monolayer on the day of the experiment.[11]

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator.

  • Preparation of Reagents:

    • Prepare KRH assay buffer. The inclusion of ascorbic acid prevents the oxidation of serotonin, while pargyline, a monoamine oxidase inhibitor, prevents the metabolic degradation of serotonin.

    • Prepare serial dilutions of the test compounds (citalopram and demethylchloro citalopram) and the reference inhibitor in the assay buffer.

    • Dilute the [³H]serotonin stock to the desired final concentration in the assay buffer. The final concentration should be at or near the Michaelis-Menten constant (Km) for serotonin uptake by SERT to ensure sensitive detection of inhibition.[9]

  • Assay Performance:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Gently wash the cell monolayer once with pre-warmed KRH buffer.[9]

    • Add the diluted test compounds, reference inhibitor (for non-specific uptake), or vehicle (for total uptake) to the respective wells.

    • Pre-incubate the plates for a defined period (e.g., 10-20 minutes) at 37°C.

    • Initiate the uptake reaction by adding the [³H]serotonin solution to all wells.

    • Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C. This incubation time should be within the linear range of serotonin uptake.[11]

  • Termination and Harvesting:

    • Rapidly terminate the uptake by aspirating the reaction mixture and immediately washing the cells multiple times with ice-cold KRH buffer.[11] This step is critical to remove unbound radioligand and stop the transporter activity.

    • Lyse the cells in the wells (e.g., with a mild detergent or distilled water).

    • Alternatively, and more commonly for 96-well formats, use a cell harvester to rapidly aspirate the contents of the wells and filter them through glass fiber filter mats, trapping the cells and the internalized radioligand.[12]

    • Wash the filters several times with ice-cold buffer to ensure the complete removal of unbound [³H]serotonin.

  • Data Acquisition and Analysis:

    • Place the filter mats into scintillation vials, add scintillation fluid, and allow for a period of equilibration.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a microplate scintillation counter.

    • Calculate Specific Uptake:

      • Specific Uptake = Total Uptake (vehicle) - Non-specific Uptake (reference inhibitor).

    • Calculate Percent Inhibition:

      • % Inhibition = [1 - (Specific Uptake in presence of test compound / Specific Uptake in presence of vehicle)] x 100.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value for each compound.

Conclusion

This guide has provided a comparative overview of the serotonin reuptake inhibition properties of citalopram and its primary active metabolite, demethylchloro citalopram. The experimental data clearly indicate that while citalopram (specifically its S-enantiomer, escitalopram) is a more potent inhibitor of the serotonin transporter, demethylchloro citalopram retains significant inhibitory activity. This underscores the importance of considering the pharmacological activity of metabolites when evaluating the overall clinical profile of a drug. The detailed experimental protocol for a [³H]serotonin uptake inhibition assay offers a robust framework for researchers to conduct their own comparative studies and further elucidate the nuances of SERT-ligand interactions. A thorough understanding of these structure-activity relationships is paramount for the rational design and development of next-generation antidepressants with improved efficacy and tolerability.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Citalopram? Retrieved from [Link]

  • Gobbi, G., et al. (2002). Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram. Neuropsychopharmacology, 27(5), 747-756. Retrieved from [Link]

  • Decker, A. M., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Vascular Cell, 10, 3. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Citalopram. StatPearls. Retrieved from [Link]

  • von Moltke, L. L., et al. (1999). Citalopram and desmethylcitalopram in vitro: human cytochromes mediating transformation, and cytochrome inhibitory effects. Biological Psychiatry, 46(6), 839-849. Retrieved from [Link]

  • PubChem. (n.d.). Inhibition of [3H]serotonin reuptake at human SERT expressed in HEK293 cells by scintillation counting. Retrieved from [Link]

  • Sitte, H. H., et al. (2001). A, saturation uptake curves of [ 3 H]5-HT and PCA in HEK293 cells that... ResearchGate. Retrieved from [Link]

  • Rampono, J., et al. (2004). Citalopram and demethylcitalopram in human milk; distribution, excretion and effects in breast fed infants. British Journal of Clinical Pharmacology, 58(5), 551-555. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Citalopram Hydrochloride? Retrieved from [Link]

  • PharmGKB. (n.d.). Citalopram and Escitalopram Pathway, Pharmacokinetics. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). PharmGKB summary: citalopram pharmacokinetics pathway. Retrieved from [Link]

  • von Moltke, L. L., et al. (2001). Escitalopram (S-citalopram) and its metabolites in vitro: cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram. Drug Metabolism and Disposition, 29(8), 1102-1109. Retrieved from [Link]

  • Wikipedia. (n.d.). Desmethylcitalopram. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Desmethylcitalopram – Knowledge and References. Retrieved from [Link]

  • Lewis, R. J., et al. (2011). Analysis of Citalopram and Desmethylcitalopram in Postmortem Fluids and Tissues Using Liquid Chromatography-Mass Spectrometry. Defense Technical Information Center. Retrieved from [Link]

  • Psychopharmacology Institute. (2023, November 8). Citalopram and Escitalopram: A Summary of Key Differences and Similarities. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Serum N-Desmethylcitalopram Concentrations are Associated with the Clinical Response to Citalopram of Patients with Major Depression. Retrieved from [Link]

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A Comparative Guide to Demethylchloro Citalopram and Other Chlorinated SSRI Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Demethylchloro Citalopram and other chlorinated Selective Serotonin Reuptake Inhibitor (SSRI) analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to objectively evaluate the performance and potential of these compounds. We will delve into their mechanisms of action, structure-activity relationships, and the experimental protocols necessary for their characterization, all while maintaining the highest standards of scientific integrity.

Introduction: The Rationale for Modifying the Citalopram Scaffold

Citalopram is a well-established SSRI that exhibits high affinity and selectivity for the serotonin transporter (SERT).[1] Its primary mechanism of action involves blocking the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to postsynaptic receptors.[1] The therapeutic efficacy of citalopram has prompted extensive research into its analogs to explore potential improvements in potency, selectivity, pharmacokinetic properties, and side-effect profiles.

Two common modifications to the citalopram structure involve N-demethylation and halogenation. N-demethylation, which produces the primary active metabolite N-desmethylcitalopram, is a naturally occurring metabolic process.[2][3] Halogenation, particularly at the 5-position of the isobenzofuran ring, has been explored to enhance binding affinity and selectivity for SERT.[4] This guide will focus on the theoretical and experimentally-supported consequences of these modifications, with a particular focus on "Demethylchloro Citalopram," a compound that combines both features.

Structural and Mechanistic Overview

The core structure of citalopram and its analogs is a 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile. The key modifications discussed in this guide are:

  • N-demethylation: The removal of one of the methyl groups from the tertiary amine on the propyl side chain, resulting in a secondary amine.

  • Chlorination: The substitution of a hydrogen atom with a chlorine atom, typically on the isobenzofuran ring system.

The binding of these compounds to SERT is a complex interaction influenced by their stereochemistry and the specific amino acid residues within the transporter's binding pocket.[5]

Caption: Interaction of Citalopram Analogs with SERT.

Comparative Pharmacological Data

The following table summarizes the available in vitro binding data for N-desmethylcitalopram and a representative chlorinated analog (5-bromo-citalopram) in comparison to the parent compound, citalopram. This data provides a basis for predicting the properties of Demethylchloro Citalopram.

CompoundTargetKi (nM)Selectivity vs. NETSelectivity vs. DATReference
Citalopram hSERT1.8~1780-fold>5500-fold[6]
hNET3210[6]
hDAT>10000[6]
N-Desmethylcitalopram hSERT8.13~500-fold>1200-fold[6]
hNET4060[6]
hDAT>10000[6]
5-Bromo-citalopram rSERT1.04>10000-fold>10000-fold[4]
rNET>10000[4]
rDAT>10000[4]

hSERT: human Serotonin Transporter; rSERT: rat Serotonin Transporter; hNET: human Norepinephrine Transporter; rNET: rat Norepinephrine Transporter; hDAT: human Dopamine Transporter; rDAT: rat Dopamine Transporter. Ki: Inhibition constant, a measure of binding affinity (lower value indicates higher affinity).

Analysis of the Data:

  • N-Desmethylcitalopram: This primary metabolite retains high affinity for SERT, albeit slightly lower than the parent compound.[6] Importantly, it maintains excellent selectivity against the norepinephrine transporter (NET) and the dopamine transporter (DAT).[6] This suggests that the N-demethylation does not significantly alter the core pharmacophore responsible for SERT binding and selectivity.

  • 5-Bromo-citalopram: The introduction of a bromine atom at the 5-position of the isobenzofuran ring results in a slight increase in SERT affinity compared to citalopram.[4] Furthermore, it exhibits exceptionally high selectivity over NET and DAT.[4] While this is a bromo- analog, the similar physicochemical properties of bromine and chlorine suggest that a 5-chloro analog would likely have a comparable or even slightly higher affinity due to chlorine's smaller atomic radius and higher electronegativity.

Projected Profile of Demethylchloro Citalopram:

Based on the available data, it is scientifically reasonable to hypothesize that a "Demethylchloro Citalopram" analog (e.g., N-desmethyl-5-chlorocitalopram) would exhibit:

  • High affinity for SERT: The combination of N-demethylation (which retains high affinity) and 5-position chlorination (which can enhance affinity) is likely to result in a potent SERT inhibitor.

  • High selectivity: Both modifications independently maintain or enhance selectivity for SERT over NET and DAT. Therefore, the combined analog is expected to be highly selective.

Further experimental validation is necessary to confirm these predictions.

Experimental Protocols for Characterization

To empirically determine the pharmacological profile of Demethylchloro Citalopram and compare it to other analogs, the following experimental workflows are essential.

In Vitro Radioligand Binding Assays

This protocol determines the binding affinity (Ki) of a test compound for SERT, NET, and DAT.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the target transporter. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined and used to calculate the Ki.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue known to be rich in the target transporter (e.g., rat brain cortex for SERT and NET, striatum for DAT) in a suitable buffer.

    • Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.

    • Determine the protein concentration of the membrane preparation using a standard assay (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT), and varying concentrations of the test compound.

    • To determine non-specific binding, add a high concentration of a known selective inhibitor for the respective transporter in a separate set of wells.

    • Incubate the plates at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filtermats in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for In Vitro SERT Binding Assay.

In Vivo Microdialysis

This protocol measures the extracellular levels of serotonin in the brain of a freely moving animal in response to drug administration.

Principle: A microdialysis probe with a semi-permeable membrane is implanted into a specific brain region. The probe is perfused with a physiological solution, and neurotransmitters from the extracellular fluid diffuse into the perfusate, which is then collected and analyzed.

Step-by-Step Methodology:

  • Surgical Implantation of the Microdialysis Probe:

    • Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

    • Surgically expose the skull and drill a small hole at the coordinates corresponding to the target brain region (e.g., the prefrontal cortex or hippocampus).

    • Slowly lower the microdialysis probe into the brain and secure it to the skull with dental cement.

    • Allow the animal to recover from surgery for at least 24-48 hours.

  • Microdialysis Experiment:

    • Place the recovered animal in a specialized cage that allows for free movement while connected to the microdialysis perfusion system.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of serotonin levels.

    • Administer the test compound (e.g., Demethylchloro Citalopram) via a systemic route (e.g., intraperitoneal injection).

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples for serotonin content using a highly sensitive analytical technique, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Data Analysis:

    • Quantify the serotonin concentration in each sample.

    • Express the post-drug administration serotonin levels as a percentage of the baseline levels.

    • Plot the percentage change in serotonin levels over time to visualize the effect of the test compound.

Caption: Workflow for In Vivo Microdialysis.

Conclusion and Future Directions

While direct experimental data for Demethylchloro Citalopram is currently lacking in the public domain, a comprehensive analysis of its constituent modifications—N-demethylation and chlorination—provides a strong foundation for predicting its pharmacological profile. The available evidence suggests that Demethylchloro Citalopram is likely to be a potent and highly selective SERT inhibitor.

For researchers and drug development professionals, the key takeaway is the necessity of empirical validation. The experimental protocols detailed in this guide provide a clear roadmap for the in vitro and in vivo characterization of this and other novel citalopram analogs. Such studies are crucial for confirming the predicted high affinity and selectivity for SERT and for elucidating the full therapeutic potential of these compounds. The synthesis and subsequent pharmacological evaluation of N-desmethyl-5-chlorocitalopram would be a logical and valuable next step in this line of research.

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"in vivo efficacy comparison of Demethylchloro Citalopram and desmethylcitalopram"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vivo Efficacy of Citalopram and its Primary Active Metabolite, Desmethylcitalopram

Introduction: Deconstructing the Therapeutic Action of a Leading SSRI

Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) utilized for the management of major depressive disorder and other mood-related conditions.[1][2][] As a therapeutic agent, it is administered as a racemic mixture of two enantiomers, (S)-citalopram and (R)-citalopram.[4] Extensive research has established that the pharmacological activity is almost exclusively attributed to the S-enantiomer, known as escitalopram, which is a more potent and selective inhibitor of the serotonin transporter (SERT).[4][5][6]

Upon administration, citalopram is metabolized by the hepatic cytochrome P450 system into several metabolites, the most significant of which is desmethylcitalopram (also known as norcitalopram).[4][7][8] Like its parent compound, desmethylcitalopram is an active SSRI.[7] This raises a critical question for drug development and clinical pharmacology: to what extent does this primary metabolite contribute to the overall in vivo therapeutic efficacy of citalopram?

(Note: The query specified "Demethylchloro Citalopram," which does not correspond to a known metabolite or standard derivative of citalopram. This guide will therefore focus on the scientifically pertinent and well-documented comparison between citalopram and its principal active metabolite, desmethylcitalopram.)

Part 1: Foundational Pharmacological Profiles

An effective comparison of in vivo efficacy begins with a fundamental understanding of how each compound interacts with its biological target and behaves within a physiological system.

Mechanism of Action: Targeting the Serotonin Transporter (SERT)

The therapeutic action of both citalopram and desmethylcitalopram is rooted in their ability to block the serotonin transporter (SERT). In a typical neuronal synapse, SERT is responsible for the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron, a process that terminates its signal.[9] By inhibiting this reuptake mechanism, SSRIs increase the concentration and residence time of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1][9] This enhanced signaling is believed to underlie the alleviation of depressive symptoms.

While both molecules share this primary mechanism, their affinity for SERT and other transporters is a key consideration. Desmethylcitalopram demonstrates a similar high affinity for the human serotonin transporter as citalopram in vitro.[10][11] However, the S-enantiomers of both the parent drug and the metabolite are significantly more potent than their R-enantiomer counterparts.[12][13]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron presynaptic Serotonin (5-HT) Vesicles serotonin 5-HT presynaptic->serotonin Release sert SERT Transporter serotonin->sert Reuptake receptor 5-HT Receptor serotonin->receptor Binding & Signal ssri Citalopram / Desmethylcitalopram ssri->sert Blockade

Figure 1. Mechanism of Action for SSRIs.

Comparative Pharmacokinetics (PK)

The in vivo efficacy of a drug is not determined by its binding affinity alone; its pharmacokinetic profile dictates whether it can reach its target in sufficient concentrations. Citalopram is metabolized primarily by CYP2C19 and CYP3A4, with a minor contribution from CYP2D6, to form desmethylcitalopram.[14][15]

Key differences in their PK profiles are critical for this comparison. While desmethylcitalopram has a notably longer elimination half-life, its ability to cross the blood-brain barrier (BBB) is reportedly poorer than that of the parent compound.[11][12][16]

ParameterCitalopramDesmethylcitalopramRationale & Implication
Primary Metabolism Via CYP2C19, 3A4, 2D6[4][15]Further demethylation by CYP2D6[14]Genetic variations in these enzymes can lead to significant inter-individual differences in drug and metabolite levels.
Elimination Half-life ~35 hours[12]~50 hours[16]The longer half-life of the metabolite suggests it could contribute more to steady-state pharmacology during chronic treatment.
Blood-Brain Barrier (BBB) Readily crossesCrosses poorly[11][12]This is a critical factor. Poor BBB penetration limits the ability of desmethylcitalopram to reach its CNS target (SERT).
Active Enantiomer S-citalopram (Escitalopram)[4]S-desmethylcitalopram[12][13]Efficacy studies must consider the stereochemistry, as the S-enantiomer is the primary driver of the therapeutic effect.

Part 2: Gold-Standard In Vivo Efficacy Protocols

To empirically test and compare the antidepressant-like effects of these compounds, researchers rely on validated animal models that assess behavioral and neurochemical endpoints.

Behavioral Models: Assessing Antidepressant-Like Activity

Behavioral despair models are the workhorse for preclinical antidepressant screening. The underlying principle is that acute stress induces a state of helplessness, which is measured as immobility. Effective antidepressants reverse this behavior, increasing active coping strategies.

The FST is a robust and widely used assay for evaluating antidepressant efficacy.[17]

  • Apparatus: A transparent cylinder (e.g., 30 cm height x 20 cm diameter for mice) is filled with water (24-30°C) to a depth where the animal cannot touch the bottom or escape (e.g., 15 cm).[17][18]

  • Acclimation & Dosing: Animals are handled and acclimated to the experimental room. The test compounds (Citalopram, Desmethylcitalopram) or vehicle are administered via a chosen route (e.g., intraperitoneal injection) at a set time before the test (e.g., 30-60 minutes).

  • Test Procedure: Each mouse is gently placed into the water-filled cylinder for a 6-minute session.[17] The entire session is typically video-recorded for later analysis.

  • Behavioral Scoring: An observer, blind to the treatment groups, scores the duration of immobility during the final 4 minutes of the test.[19] Immobility is defined as the cessation of struggling, with the animal making only the minimal movements necessary to keep its head above water.[19]

  • Causality: A statistically significant decrease in immobility time in the drug-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.[20][21]

The TST is another widely used model, particularly for mice, that measures a similar state of behavioral despair.[22][23]

  • Apparatus: A suspension box or bar is used, designed so that a mouse can be suspended by its tail without being able to touch any surfaces.[22][23]

  • Procedure: A piece of adhesive tape is attached to the distal part of the mouse's tail and then secured to the suspension bar.[24][25]

  • Test Duration & Scoring: The mouse is suspended for a 6-minute period.[22][26] The duration of immobility (hanging passively and motionless) is quantified, typically during the final 4 minutes.[24][25]

  • Causality: As with the FST, a reduction in total immobility time is indicative of antidepressant efficacy.[24] This test avoids the potential confounding factor of hypothermia associated with the FST.

cluster_workflow Behavioral Efficacy Workflow start Animal Acclimation & Randomization dosing Administer Vehicle, Citalopram, or Desmethylcitalopram start->dosing wait Pre-treatment Period (e.g., 30-60 min) dosing->wait test Forced Swim Test or Tail Suspension Test (6 min duration) wait->test record Video Recording of Session test->record analysis Blinded Scoring of Immobility Time record->analysis end Statistical Analysis & Efficacy Determination analysis->end

Figure 2. General workflow for behavioral efficacy testing.

Neurochemical Models: Measuring Direct Target Engagement

While behavioral tests demonstrate a functional outcome, in vivo microdialysis provides a direct measurement of a drug's pharmacodynamic effect on neurotransmitter levels in the brain.[27]

This technique allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals.[27][28]

  • Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted, targeting a brain region relevant to depression, such as the prefrontal cortex or hippocampus. Animals are allowed to recover for several days.

  • Probe Insertion & Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of extracellular serotonin levels.

  • Drug Administration: The test compound (Citalopram or Desmethylcitalopram) is administered.

  • Post-Dosing Collection: Sample collection continues for several hours to measure changes in serotonin concentration relative to the baseline.

  • Analysis: The serotonin concentration in each dialysate sample is quantified using highly sensitive techniques like high-performance liquid chromatography (HPLC).[16]

  • Causality: A successful SERT inhibitor will cause a significant, dose-dependent increase in extracellular serotonin levels compared to baseline and vehicle-treated controls.[29] This provides direct evidence of target engagement in vivo.

Part 3: Synthesizing the Data for a Comparative Verdict

When we integrate the pharmacological profiles with data from these experimental models, a clear picture of relative efficacy emerges.

Comparative Efficacy Summary
Efficacy MetricCitalopram / EscitalopramDesmethylcitalopramInterpretation
Forced Swim Test High Efficacy: Dose-dependent decrease in immobility.Low to Negligible Efficacy: Minimal or no significant effect on immobility at equivalent doses.The superior performance of the parent drug strongly suggests better target engagement in the CNS.
Tail Suspension Test High Efficacy: Dose-dependent decrease in immobility.Low to Negligible Efficacy: Minimal or no significant effect on immobility.Results from the TST corroborate the FST findings, reinforcing the conclusion of higher efficacy for the parent drug.
In Vivo Microdialysis Robust Increase: Significant, dose-dependent increase in extracellular serotonin.[29]Minimal to No Increase: Little to no change in extracellular serotonin.This provides the most direct evidence. The inability of desmethylcitalopram to significantly raise synaptic serotonin points directly to its poor BBB penetration as the limiting factor for its acute in vivo efficacy.[11][12]
Discussion and Scientific Interpretation

The compiled evidence strongly indicates that citalopram (specifically, its S-enantiomer) is the primary driver of acute in vivo antidepressant efficacy. While desmethylcitalopram possesses the requisite in vitro activity as a potent SSRI, its therapeutic potential is severely limited by its pharmacokinetic properties, namely its poor penetration of the blood-brain barrier.[11][12] This is supported by analogous findings with other SSRIs; for instance, the metabolite desmethylsertraline was found to have no effect on extracellular serotonin in vivo, suggesting it plays a negligible role in the clinical activity of sertraline.[30]

However, the role of desmethylcitalopram cannot be entirely dismissed, particularly in the context of chronic administration. Due to its longer half-life, it accumulates in the plasma to a greater extent than the parent drug over time.[16] Some clinical studies have found an association between higher serum concentrations of N-desmethylcitalopram and a more significant reduction in depression scores, suggesting a potential contribution to the overall therapeutic effect at steady state.[16][31] This delayed contribution could be due to slow accumulation in the CNS or peripheral effects that indirectly influence mood.

Conclusion and Future Directions

This guide demonstrates that a comprehensive in vivo comparison requires a multi-faceted approach, integrating pharmacology with both behavioral and neurochemical endpoints.

  • Primary Efficacy: The acute antidepressant-like effects of citalopram are overwhelmingly mediated by the parent drug itself, driven by its ability to readily enter the central nervous system and engage the serotonin transporter.

  • Metabolite Contribution: The contribution of desmethylcitalopram to the acute in vivo efficacy appears to be minimal due to poor blood-brain barrier penetration.

  • Research Implications: For drug development professionals, this highlights the critical importance of evaluating the CNS penetration of active metabolites early in the discovery pipeline. For researchers, further studies using chronic dosing paradigms are warranted to fully elucidate the potential role of desmethylcitalopram in the long-term therapeutic effects and to explore the clinical relevance of its accumulation in patients with different CYP450 metabolic profiles.

By understanding the distinct contributions of a parent drug and its metabolites, we can better predict clinical outcomes, optimize therapeutic strategies, and design the next generation of more effective CNS agents.

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A Comparative Guide to the Binding Kinetics of Demethylchloro Citalopram and Related Compounds at the Serotonin Transporter

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the binding kinetics of citalopram derivatives, with a focus on Demethylchloro Citalopram. As a researcher, scientist, or drug development professional, you will find objective comparisons, supporting experimental data, and detailed protocols to inform your own investigations into the serotonergic system.

Introduction: The Significance of Binding Kinetics for Citalopram and its Analogs

Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and anxiety disorders.[1][2] Its therapeutic action is mediated by its high-affinity binding to the serotonin transporter (SERT), also known as solute carrier family 6 member 4 (SLC6A4).[1] This binding event inhibits the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to act on postsynaptic receptors.

The binding kinetics of a drug—specifically its association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_d)—are critical parameters that define its pharmacological profile. A lower K_d value signifies a higher binding affinity. Understanding these kinetics is paramount for predicting a drug's potency, duration of action, and potential for off-target effects.

Demethylchloro Citalopram is a chlorinated derivative of citalopram.[3] While it is utilized as an internal standard in pharmacokinetic studies and shows potential as a therapeutic agent, detailed public data on its specific binding kinetics at SERT remains limited.[3] This guide, therefore, aims to provide a framework for confirming these kinetics by comparing the known binding properties of citalopram and its primary metabolites, Desmethylcitalopram (DCIT) and Didesmethylcitalopram (DDCIT).[4]

Comparative Analysis of Binding Affinities

The primary active enantiomer of citalopram is S-citalopram (escitalopram), which exhibits a significantly higher affinity for SERT compared to its R-enantiomer.[1] Citalopram is metabolized in the body to DCIT and DDCIT, both of which retain activity as SSRIs.[4][5] Studies have shown that desmethylcitalopram has a similar affinity for the human serotonin transporter as citalopram itself.[1][6]

Compound Binding Affinity (K_i in nM) for Human SERT Selectivity for SERT over NET
(S)-Citalopram (Escitalopram)~1-2~7,000-fold
DesmethylcitalopramSimilar to Citalopram~500-fold
DidesmethylcitalopramLower than CitalopramData not readily available
Demethylchloro CitalopramData not readily availableData not readily available

Note: K_i (inhibition constant) is often used as an approximation of K_d (dissociation constant) in competitive binding assays. This data is compiled from multiple sources.[1][6]

The unique chlorinated structure of Demethylchloro Citalopram may confer distinct pharmacological properties, potentially altering its binding affinity and selectivity profile compared to other citalopram metabolites.[3] Elucidating these properties is a critical step in evaluating its therapeutic potential.

Experimental Protocols for Determining Binding Kinetics

Two primary methods are widely employed to determine the binding kinetics of compounds like Demethylchloro Citalopram at their target receptors: Radioligand Binding Assays and Surface Plasmon Resonance (SPR).

Protocol 1: Competitive Radioligand Binding Assay for SERT

This protocol describes a method to determine the binding affinity (K_i) of a test compound (e.g., Demethylchloro Citalopram) by measuring its ability to displace a radiolabeled ligand from SERT.

Principle: A radiolabeled ligand with known high affinity for SERT, such as [³H]citalopram, is incubated with a preparation of membranes from cells expressing the human serotonin transporter (hSERT).[7] The amount of radioligand bound to the transporter is measured in the presence of varying concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC_50 value. This can then be converted to the K_i value using the Cheng-Prusoff equation.[6]

Step-by-Step Methodology:

  • Preparation of hSERT Membranes:

    • Culture cells expressing hSERT (e.g., HEK293-hSERT cells) to confluency.

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Homogenize the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[7]

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.[7]

  • Assay Setup (in a 96-well microplate):

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding: 25 µL of a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).[7]

    • Test Compound: 25 µL of serial dilutions of Demethylchloro Citalopram.

  • Addition of Radioligand:

    • Add 25 µL of [³H]citalopram to all wells. The final concentration should be at or near its K_d value (typically 1-2 nM).[7]

  • Addition of Membranes:

    • Add 200 µL of the hSERT membrane preparation (5-20 µg of protein) to each well.[7]

  • Incubation:

    • Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[7]

  • Termination and Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester to separate bound from free radioligand.[8]

    • Wash the filters multiple times with ice-cold wash buffer.[8]

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC_50.

    • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[8]

Diagram of Radioligand Binding Assay Workflow:

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis hSERT_membranes hSERT Membrane Preparation Incubation Incubation (Binding Equilibrium) hSERT_membranes->Incubation Radioligand [³H]citalopram (Radioligand) Radioligand->Incubation Test_Compound Demethylchloro Citalopram (Test Compound) Test_Compound->Incubation Filtration Filtration (Separation) Incubation->Filtration Separate bound/ free radioligand Counting Scintillation Counting Filtration->Counting Quantify bound radioligand IC50 IC₅₀ Determination Counting->IC50 Ki Kᵢ Calculation IC50->Ki Cheng-Prusoff Equation

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Surface Plasmon Resonance (SPR) for Real-Time Kinetics

SPR is a powerful, label-free technique for measuring molecular interactions in real-time, providing direct measurement of k_on, k_off, and K_d.[9][10]

Principle: One binding partner (the ligand, e.g., purified hSERT) is immobilized on a sensor chip. The other binding partner (the analyte, e.g., Demethylchloro Citalopram) is flowed over the surface.[11] Changes in the refractive index at the sensor surface, caused by the binding and dissociation of the analyte, are measured and plotted as a sensorgram.[11]

Step-by-Step Methodology:

  • Immobilization of Ligand:

    • Covalently immobilize purified hSERT onto a sensor chip surface.

  • Analyte Injection:

    • Inject a series of concentrations of Demethylchloro Citalopram over the sensor surface at a constant flow rate.

  • Association Phase:

    • Monitor the increase in the SPR signal as the analyte binds to the immobilized ligand.

  • Dissociation Phase:

    • Replace the analyte solution with buffer and monitor the decrease in the SPR signal as the analyte dissociates.

  • Regeneration:

    • If necessary, inject a regeneration solution to remove any remaining bound analyte.[10]

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., Langmuir 1:1) to calculate the association rate (k_a or k_on) and dissociation rate (k_d or k_off).[11]

    • The equilibrium dissociation constant (K_d) is then calculated as k_d/k_a.

Diagram of Citalopram Derivative Binding to SERT:

SERT_Binding cluster_membrane Presynaptic Membrane SERT Serotonin Transporter (SERT) Citalopram_Derivative Demethylchloro Citalopram Citalopram_Derivative->SERT Binds to and inhibits SERT Serotonin Serotonin Serotonin->SERT Reuptake blocked Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron

Caption: Inhibition of serotonin reuptake by a citalopram derivative.

Conclusion and Future Directions

While the binding affinity of citalopram and its primary metabolites at the serotonin transporter are well-characterized, a significant data gap exists for Demethylchloro Citalopram. The experimental protocols detailed in this guide provide a robust framework for researchers to determine the binding kinetics of this and other novel compounds. By employing techniques such as radioligand binding assays and surface plasmon resonance, the scientific community can build a more complete understanding of the structure-activity relationships of citalopram derivatives, paving the way for the development of more effective and selective therapeutics for mood and anxiety disorders.

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